Farnesol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
| Record name | Farnesol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5274 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS No. |
4602-84-0, 106-28-5 | |
| Record name | FARNESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Farnesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-Farnesol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESOL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X23PI60R17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FARNESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Farnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Farnesol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesol, a ubiquitous acyclic sesquiterpene alcohol, has garnered significant scientific interest due to its diverse biological activities, ranging from a crucial role in cell-to-cell communication in microorganisms to its potential as a therapeutic agent in various diseases. This technical guide provides an in-depth exploration of the discovery of this compound, its widespread natural occurrence, and the intricate signaling pathways it modulates. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a comprehensive summary of its quantitative distribution in various natural sources. This document aims to serve as a core resource for researchers and professionals in drug development, offering a foundational understanding of this compound's chemistry, biology, and methodologies for its study.
Discovery and Characterization
This compound (C₁₅H₂₆O) was first identified in the early 20th century. While the exact year is sometimes cited as 1913, earlier work by German chemists F. Kehrmann and H. Lettre around 1900-1905 led to its initial isolation from the essential oil of the Farnese acacia tree (Vachellia farnesiana), from which its name is derived. The "-ol" suffix indicates its classification as an alcohol. Subsequent research by M. Otto and V. Hopff in 1921 further elucidated its chemical structure and properties. This compound is a colorless liquid with a delicate floral scent, and it is insoluble in water but miscible with oils.
Natural Sources of this compound
This compound is a widely distributed compound in nature, found in plants, insects, and to a lesser extent, in marine organisms.
Plant Kingdom
This compound is a significant component of many essential oils, contributing to their characteristic aroma and biological properties. It is found in various parts of the plant, including flowers, leaves, and stems. The concentration of this compound can vary considerably depending on the plant species, geographical location, and extraction method.
| Plant Species | Common Name | Plant Part | This compound Content (% of Essential Oil) | Reference |
| Vachellia farnesiana | Farnese Acacia | Flowers | High (historical source) | [1] |
| Citrus spp. | Orange, Grapefruit | Peels | Present | [2] |
| Cymbopogon spp. | Lemongrass, Citronella | Leaves | Present | [3][4] |
| Rosa spp. | Rose | Flowers | Present | [4] |
| Polianthes tuberosa | Tuberose | Flowers | Present | [4] |
| Cyclamen spp. | Cyclamen | Flowers | Present | [4] |
| Abelmoschus moschatus | Ambrette | Seeds | Present (Z,E)-farnesol | [5] |
| Citrus aurantium var. amara | Petitgrain Bigarade | Leaves/Twigs | Present | [5] |
| Citrus aurantium var. amara | Orange Blossom | Flowers | Present | [5] |
| Polygonum minus | Kesum | Leaves | 0.030 mg/mL | [6] |
Animal Kingdom
In insects, this compound and its derivatives play crucial roles as pheromones and hormones. It is an intermediate in the biosynthesis of juvenile hormone, which regulates insect development and reproduction. This compound itself can act as an attractant or a component of alarm pheromones in some species. For instance, it is detected by specific olfactory neurons in Drosophila melanogaster and can mediate attraction behavior.[2][7]
Fungi
The dimorphic fungus Candida albicans produces this compound as a quorum-sensing molecule.[8] At high cell densities, the accumulation of this compound inhibits the transition from the yeast form to the filamentous hyphal form, a key step in the establishment of infections. This self-regulatory mechanism is crucial for controlling the morphology and virulence of this opportunistic pathogen.
Marine Organisms
The presence of this compound in the marine environment is less documented compared to terrestrial sources. However, some studies have identified this compound and its derivatives in marine organisms, particularly sponges. For example, farnesoid X-activated receptor antagonists have been isolated from marine sponges of the genus Spongia.[9] While quantitative data is scarce, the discovery of this compound-related compounds in these organisms suggests their potential ecological roles and as a source for novel bioactive molecules.
Experimental Protocols
Extraction of this compound from Natural Sources
Objective: To extract essential oils containing this compound from plant matter.
Materials:
-
Fresh or dried plant material (e.g., flowers, leaves)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the biomass flask and add enough distilled water to cover it.
-
Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils.
-
Condensation: The steam and volatilized compounds will then pass through the condenser, where they will cool and return to a liquid state.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil).
-
Separation: Separate the essential oil from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.
Objective: To extract this compound from various matrices using organic solvents.
Materials:
-
Sample containing this compound (e.g., plant material, fungal culture)
-
Organic solvent (e.g., ethanol, hexane, ethyl acetate)
-
Homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
-
Glassware
Procedure:
-
Sample Preparation: Homogenize or sonicate the sample in the chosen organic solvent to disrupt the cells and facilitate extraction.
-
Extraction: Allow the mixture to stand for a specified period (e.g., several hours) with occasional agitation to ensure complete extraction.
-
Separation: Centrifuge the mixture to pellet the solid debris.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
-
Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography.
Objective: To extract this compound using supercritical carbon dioxide (scCO₂), a green and efficient solvent.
Materials:
-
Ground plant material
-
Supercritical fluid extraction system
-
Carbon dioxide (high purity)
-
Collection vessel
Procedure:
-
Loading: Load the ground plant material into the extraction vessel of the SFE system.
-
Pressurization and Heating: Pressurize and heat the CO₂ to bring it to a supercritical state (above its critical temperature and pressure).
-
Extraction: Pass the supercritical CO₂ through the extraction vessel. The scCO₂ will act as a solvent, dissolving the this compound from the plant matrix.
-
Separation: Depressurize the CO₂ in a separator vessel. As the pressure drops, the CO₂ returns to its gaseous state, leaving behind the extracted this compound.
-
Collection: Collect the this compound-rich extract from the separator. The CO₂ can be recycled for further extractions.
Quantification of this compound
Objective: To separate, identify, and quantify this compound in a complex mixture.
Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
This compound standard
-
Sample extract dissolved in a suitable solvent (e.g., hexane)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilution series of the this compound standard to create a calibration curve. Dilute the sample extract to a concentration within the linear range of the calibration curve.
-
GC-MS Conditions:
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).
-
Carrier Gas Flow Rate: Typically 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode.
-
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with the standard and library data). Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Objective: To quantify this compound in a sample, particularly for non-volatile or thermally labile samples.
Materials:
-
HPLC system with a UV or MS detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
This compound standard
-
Sample extract dissolved in the mobile phase
-
HPLC vials
Procedure:
-
Sample Preparation: Prepare a calibration curve using a dilution series of the this compound standard. Filter the sample extract through a 0.45 µm filter.
-
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time. Quantify the concentration of this compound by comparing its peak area or height to the calibration curve.[4]
Signaling Pathways and Biological Activities
This compound is involved in a variety of signaling pathways, leading to a wide range of biological effects.
This compound Biosynthesis
This compound is synthesized via the mevalonate (B85504) pathway. Farnesyl pyrophosphate (FPP), a key intermediate in this pathway, is dephosphorylated to yield this compound.[10]
Quorum Sensing in Candida albicans
This compound acts as a quorum-sensing molecule in C. albicans, inhibiting the yeast-to-hyphae transition. This process is mediated through the Ras1-cAMP-PKA signaling pathway.
Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[11]
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. journals.asm.org [journals.asm.org]
- 3. ianakyildiz.com [ianakyildiz.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quorum Sensing in Dimorphic Fungi: this compound and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. all-trans-farnesol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol chemical structure and isomers
An In-depth Technical Guide to the Chemical Structure and Isomers of Farnesol
Introduction
This compound is a naturally occurring 15-carbon acyclic sesquiterpene alcohol that plays a significant role in various biological processes.[1] It is a key intermediate in the biosynthesis of a multitude of terpenes and steroids in plants, animals, and fungi.[1] Under standard conditions, this compound is a colorless, hydrophobic liquid with a delicate floral scent, making it a valuable ingredient in the fragrance industry.[1][2][3] For researchers and drug development professionals, this compound is of particular interest due to its antimicrobial properties and its function as a quorum-sensing molecule, notably in the pathogenic fungus Candida albicans.[1][3][4] This guide provides a detailed examination of this compound's chemical structure, its isomers, physicochemical properties, relevant experimental protocols, and its role in cellular signaling.
Chemical Structure and Isomerism
This compound's chemical formula is C₁₅H₂₆O.[1][5] Its structure consists of a 12-carbon chain with methyl groups at positions 3, 7, and 11, and a primary alcohol group at position 1.[3] The presence of two internal double bonds, at the C2-C3 and C6-C7 positions, gives rise to geometric isomerism.[5] Consequently, this compound exists as four distinct stereoisomers.[5]
The four geometric isomers are:
-
(2E, 6E)-Farnesol: Also known as trans,trans-farnesol. This isomer is the most common in nature.[3][6]
-
(2Z, 6E)-Farnesol: Also known as cis,trans-farnesol. This isomer has been identified in petitgrain oil.[6]
-
(2E, 6Z)-Farnesol: Also known as trans,cis-farnesol.
-
(2Z, 6Z)-Farnesol: Also known as cis,cis-farnesol.
Commercially available this compound is often a mixture of these isomers, though advances in synthetic chemistry have made it possible to produce all four with high purity.[5][7]
Caption: Geometric isomers of the this compound molecule.
Physicochemical Properties
The properties of this compound can vary slightly depending on the isomeric composition. The following table summarizes key quantitative data for this compound, typically presented as a mixture of isomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆O | [1][5][8][9] |
| Molecular Weight | 222.37 g/mol | [1][3][5][8] |
| Appearance | Colorless to slightly yellow liquid | [2][3][10] |
| Odor | Delicate, floral, linden blossom | [3][6] |
| Boiling Point | 149 °C at 4 mmHg; 159-160 °C at 10 mmHg | [6][9][10][11] |
| Density | ~0.886 g/mL at 20 °C | [2][6][11] |
| Refractive Index | ~1.487 - 1.492 at 20 °C | [9][10][11] |
| Flash Point | 96 °C to 155 °C | [2][8][9] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [1][3] |
| Log P | 5.7 | [5] |
Experimental Protocols
Synthesis of this compound Isomers
The four stereoisomers of this compound can be synthesized from commercially available precursors like geranylacetone (B162166) or nerylacetone (B1225463).[7] A common strategy involves stereoselective olefination reactions to control the geometry of the double bonds.
Detailed Methodology (Horner-Wadsworth-Emmons approach for (2E)-isomers): [7]
-
Preparation of Phosphonate (B1237965): Triethyl phosphonoacetate is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at 0 °C to form the corresponding phosphonate carbanion.
-
Olefination Reaction: Geranylacetone (for the (6E)-series) or nerylacetone (for the (6Z)-series) is added dropwise to the solution of the phosphonate carbanion at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). This Horner-Wadsworth-Emmons reaction selectively forms the (E)-alkene.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
Reduction of the Ester: The resulting α,β-unsaturated ester is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled to -78 °C. A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise. This selectively reduces the ester to the corresponding allylic alcohol.
-
Purification: The reaction is quenched with methanol (B129727) and water. After workup, the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure (2E, 6E)- or (2E, 6Z)-farnesol isomer.
Quantitative Analysis by Gas Chromatography (GC)
A high-throughput GC-based assay can be used to quantify this compound in biological samples, such as fungal cultures.[12][13]
Detailed Methodology: [12][13]
-
Sample Preparation: A whole culture sample (e.g., 1 mL of C. albicans broth) is transferred to a GC vial.
-
Simultaneous Lysis and Extraction: An equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., tetradecanol) is added directly to the vial. The vial is sealed and vortexed vigorously for several minutes to ensure simultaneous cell lysis and extraction of the lipophilic this compound into the organic phase.
-
Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.
-
GC Analysis: A small aliquot (e.g., 1 µL) of the upper organic layer (ethyl acetate) is injected into the gas chromatograph.
-
Chromatographic Conditions:
-
Instrument: Agilent 7890B GC system or equivalent.[13]
-
Column: A suitable capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100 °C, ramped up to 250 °C at a rate of 10 °C/min, and held for several minutes.
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound to that of the internal standard against a pre-established calibration curve. The detection limit for this method can be as low as 0.09 µM.[12][13]
Caption: Workflow for the quantitative analysis of this compound via GC.
Biological Activity and Signaling Pathways
This compound is a well-established quorum-sensing molecule in Candida albicans, where it inhibits the morphological transition from yeast to the more virulent hyphal form.[1][4][14] This regulation is achieved by modulating key cellular signaling pathways.
Inhibition of the Ras-cAMP Pathway in C. albicans : One of the primary mechanisms of this compound's action is the inhibition of the Ras-cAMP signaling cascade.[15] This pathway is critical for hyphal development. This compound is thought to inhibit the activity of Ras1, a small GTPase, which in turn prevents the activation of adenylyl cyclase (Cyr1).[16] The resulting decrease in intracellular cyclic AMP (cAMP) levels prevents the activation of Protein Kinase A (PKA), a key downstream effector required for the expression of hyphae-specific genes.[17]
Modulation of Host Immune Cell Signaling : Beyond its role in fungi, this compound also has immunomodulatory effects on human host cells, such as dendritic cells (DCs).[18] It can influence multiple signaling pathways within these cells, including:
-
Nuclear Receptors: this compound increases the expression of CD1d through the nuclear receptors PPARγ and RARα.[18]
-
MAPK and NF-κB Pathways: It modulates the secretion of various cytokines (e.g., IL-12, IL-10, TNF-α) by acting on the p38 MAPK and NF-κB pathways.[18]
This complex interplay allows this compound to impair the ability of DCs to activate T cells, potentially giving C. albicans an advantage in overcoming the host immune response.[18]
Caption: this compound inhibits the Ras-cAMP pathway in C. albicans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]
- 3. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]
- 6. This compound | 4602-84-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. accustandard.com [accustandard.com]
- 9. thomassci.com [thomassci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Farnesol in Fungi: A Technical Guide for Researchers
Abstract
Farnesol is a sesquiterpenoid alcohol that plays a crucial role in the physiology of many fungal species, most notably as a quorum-sensing molecule in the opportunistic pathogen Candida albicans. It is synthesized via the mevalonate (B85504) (MVA) pathway, a conserved metabolic route responsible for the production of a wide array of isoprenoids essential for cellular function. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, with a focus on the core metabolic steps, key enzymes, and regulatory mechanisms. Detailed experimental protocols for the quantification of this compound and the characterization of key biosynthetic enzymes are provided, along with a summary of quantitative data from various studies. This guide is intended to serve as a valuable resource for researchers investigating fungal physiology, pathogenesis, and the development of novel antifungal therapeutics targeting this pathway.
The this compound Biosynthesis Pathway: The Mevalonate Pathway
In fungi, this compound is a secondary metabolite derived from the central isoprenoid biosynthesis pathway, also known as the mevalonate (MVA) pathway. This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions then converts HMG-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The subsequent head-to-tail condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), generates the 10-carbon intermediate geranyl pyrophosphate (GPP). A further condensation of GPP with another molecule of IPP, also catalyzed by FPPS, yields the 15-carbon molecule, farnesyl pyrophosphate (FPP). FPP is a critical branch-point intermediate in the MVA pathway, serving as the precursor for the synthesis of sterols (such as ergosterol (B1671047) in fungi), dolichols, ubiquinones, and for protein prenylation.
This compound is produced from FPP through the action of phosphatases that remove the pyrophosphate group. While several phosphatases may contribute to this conversion, recent research has identified Cwh8, a lipid phosphatase, as a key enzyme in this compound biosynthesis in Candida albicans[1].
dot
Caption: The Mevalonate Pathway leading to this compound Biosynthesis in Fungi.
Quantitative Data on this compound Production
The production of this compound can vary significantly between different fungal species and even strains of the same species. Furthermore, culture conditions such as media composition, pH, and aeration play a crucial role in the final yield. Genetic modifications, particularly in the MVA pathway, have been shown to dramatically alter this compound production. The following tables summarize quantitative data from various studies.
Table 1: this compound Production in Wild-Type and Mutant Fungal Strains
| Fungal Strain | Genotype/Condition | Medium | This compound Concentration | Reference |
| Candida albicans SC5314 | Wild-Type | YPD | ~6 ng/µL | [2] |
| Candida albicans SC5314 | Wild-Type | mRPMI | ~10 ng/µL | [2] |
| Saccharomyces cerevisiae YBX-01 | Wild-Type | Not Specified | Not Detected | [3] |
| Saccharomyces cerevisiae YBX-01-IZH1 | ERG9 down-regulated | Not Specified | 0.29 mg/g DCW | [3] |
| Saccharomyces cerevisiae YBX-01-IZH4 | ERG9 down-regulated | Not Specified | 0.26 mg/g DCW | [3] |
| Saccharomyces cerevisiae | ERG9-repressed, FPPS-PTS fusion | Bioreactor | 41 mg/L (this compound + patchoulol) | [4] |
Table 2: Kinetic Parameters of Fungal Farnesyl Pyrophosphate Synthase (FPPS)
| Enzyme Source | Substrates | Km (µM) | kcat (s-1) | Reference |
| Rhodosporidium sphaerocarpum RsFPPS | IPP (with 50 µM DMAPP) | 25.3 ± 2.1 | 0.08 ± 0.002 | [5] |
| DMAPP (with 50 µM IPP) | 13.9 ± 1.8 | 0.08 ± 0.003 | [5] | |
| IPP (with 100 µM GPP) | 23.4 ± 1.8 | 0.82 ± 0.02 | [5] | |
| GPP (with 50 µM IPP) | 83.3 ± 6.9 | 0.81 ± 0.03 | [5] | |
| Plasmodium falciparum rPfFPPS | IPP (with 100 µM DMAPP) | 16 ± 2 | - | [6] |
| DMAPP (with 50 µM IPP) | 23 ± 2 | - | [6] | |
| IPP (with 40 µM GPP) | 8 ± 1 | - | [6] | |
| GPP (with 50 µM IPP) | 3.0 ± 0.4 | - | [6] | |
| Aspergillus fumigatus AfFTase | FPP | 0.21 ± 0.03 | 0.19 ± 0.01 | [7] |
Experimental Protocols
Quantification of this compound from Fungal Cultures by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from Boone et al. (2022) for the quantitative analysis of this compound in whole fungal cultures, as well as in the cell pellet and supernatant fractions[2][8].
dot
Caption: Workflow for this compound Extraction and Quantification by GC-MS.
Materials:
-
Fungal culture
-
Glass screw-cap tubes (15 mL)
-
Ethyl acetate
-
1-tetradecanol (B3432657) (internal standard)
-
5 M NaCl solution
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
2 mL amber autosampler vials with PTFE/silicone septa screw caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection: Aseptically transfer 10 mL of the fungal culture into a glass screw-cap tube. For analysis of cell pellet and supernatant fractions, centrifuge the culture at 2000 rpm for 5 minutes. The supernatant is transferred to a new tube, and the cell pellet is resuspended in 10 mL of fresh medium.
-
Extraction: To the 10 mL sample (whole culture, supernatant, or resuspended pellet), add 1.5 mL of extraction solution (ethyl acetate containing a known concentration of 1-tetradecanol as an internal standard, e.g., 17.2 ng/µL)[2].
-
Lysis and Initial Extraction: Cap the tube and vortex vigorously for 2 minutes, inverting the tube intermittently. This step simultaneously lyses the cells and extracts the lipophilic this compound[2].
-
Phase Separation: Add 1.0 mL of 5 M NaCl solution to the tube and vortex for an additional 10 seconds. The salt solution helps to improve the separation of the aqueous and organic phases[2].
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 12 minutes to achieve a clean separation of the two phases[2].
-
Collection of Organic Phase: Carefully remove the upper organic (ethyl acetate) phase using a glass Pasteur pipette and transfer it to a 2 mL amber autosampler vial.
-
GC-MS Analysis: Analyze the extracted sample by GC-MS. A typical GC program involves an initial temperature of 60°C, ramped to 250°C. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of this compound and the internal standard.
In Vitro HMG-CoA Reductase Activity Assay
This protocol is a synthesized methodology based on descriptions from several sources[9][10][11].
Materials:
-
Fungal cell lysate
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT, fungal protease inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM DTT)
-
[14C]-HMG-CoA (substrate)
-
NADPH
-
[3H]-mevalonolactone (internal standard for recovery)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysate: Harvest fungal cells from a mid-exponential phase culture by centrifugation. Wash the cells and resuspend in ice-cold homogenization buffer. Disrupt the cells using a suitable method (e.g., bead beating, sonication). Centrifuge the homogenate at high speed (e.g., 10,000 x g) to obtain a clear supernatant (cell lysate). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known amount of cell lysate protein (e.g., 50 µg), NADPH (e.g., 300 µM), and [3H]-mevalonolactone. Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Start the reaction by adding [14C]-HMG-CoA to a final concentration that is varied for kinetic analysis (e.g., up to 200 µM)[11].
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a small volume of strong acid (e.g., HCl).
-
Extraction and Quantification: The product, [14C]-mevalonate, is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a dual-label scintillation counting program to determine the amounts of [14C]-mevalonate and [3H]-mevalonolactone.
-
Calculation of Enzyme Activity: The specific activity of HMG-CoA reductase is calculated based on the amount of [14C]-mevalonate produced per unit time per milligram of protein, corrected for recovery using the [3H]-mevalonolactone internal standard.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels. The expression of genes encoding enzymes in the MVA pathway, particularly HMG-CoA reductase (HMGR), is subject to transcriptional control. In some fungi, the activity of HMGR is also regulated by post-translational modifications in response to environmental cues.
A key regulatory point is the enzyme squalene synthase (encoded by the ERG9 gene), which commits FPP to the ergosterol biosynthesis pathway. Inhibition or downregulation of squalene synthase leads to an accumulation of FPP, which can then be shunted towards this compound production[3]. Indeed, treatment of C. albicans with zaragozic acid, a squalene synthase inhibitor, results in a significant increase in this compound production.
Conclusion
The biosynthesis of this compound via the mevalonate pathway is a fundamental aspect of fungal physiology with significant implications for pathogenesis, particularly in Candida albicans. Understanding this pathway at a molecular level is crucial for the development of novel antifungal strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricacies of this compound biosynthesis and its regulation in various fungal species. Further research into the specific phosphatases involved in the final step of this compound production and the complex regulatory networks governing the MVA pathway will undoubtedly uncover new targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Dual regulation of lipid droplet-triacylglycerol metabolism and ERG9 expression for improved β-carotene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and characterization of farnesyl pyrophosphate synthase from the highly branched isoprenoid producing diatom Rhizosolenia setigera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of bifunctional enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of the fungal pathogen Aspergillus fumigatus protein farnesyltransferase complexed with substrates and inhibitors reveal features for antifungal drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HMG-CoA reductase is regulated by environmental salinity and its activity is essential for halotolerance in halophilic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fungal tolerance trait and selective inhibitors proffer HMG-CoA reductase as a herbicide mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Farnesol in Candida albicans: A Technical Guide for Researchers
Abstract
Candida albicans, an opportunistic fungal pathogen, utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to regulate its morphology, virulence, and biofilm formation. A key signaling molecule in this process is farnesol. This technical guide provides an in-depth examination of the multifaceted biological roles of this compound in C. albicans. It consolidates current research on its function as a quorum-sensing molecule, its profound impact on the yeast-to-hypha morphological transition, its influence on biofilm development, and its modulation of virulence factors. This document details the underlying molecular mechanisms and signaling pathways, presents quantitative data in structured tables, outlines key experimental protocols, and provides visual representations of complex biological processes to support researchers, scientists, and drug development professionals in the field of medical mycology.
Introduction: this compound as a Quorum-Sensing Molecule
This compound (3,7,11-trimethyl-2,6,10-dodecatriene-1-ol) was the first quorum-sensing molecule to be identified in a eukaryotic organism, specifically in the dimorphic fungus Candida albicans.[1][2] It is a sesquiterpene alcohol produced as a byproduct of the sterol biosynthesis pathway.[3][4] this compound plays a crucial role in regulating the population density of C. albicans. As the fungal population increases, so does the concentration of secreted this compound.[1] This accumulation of this compound signals to the cells to alter their gene expression and behavior, most notably by inhibiting the transition from yeast to hyphal form.[1][5] This inhibition of filamentation is a classic example of quorum sensing, where a concerted population-level response is triggered once a threshold concentration of the signaling molecule is reached.[6]
Under physiological conditions, C. albicans isolates can secrete this compound at concentrations averaging 35.6 μM.[3] This is significantly higher than the concentrations produced by many non-albicans Candida species.[3] The primary role of this compound as a QS molecule is to prevent the yeast-to-mycelium conversion, thereby keeping the cells in a budding yeast form, a process that does not affect the overall growth rate.[1]
This compound's Impact on Morphogenesis: The Yeast-to-Hypha Transition
The ability of C. albicans to switch between a unicellular yeast form and a filamentous hyphal form is a key virulence determinant.[7] this compound is a potent inhibitor of this morphological transition.[8][9]
Inhibition of Germ Tube Formation
At sufficient concentrations, this compound effectively prevents the formation of germ tubes, the initial stage of hyphal development, in response to various inducers such as serum, L-proline, and N-acetylglucosamine.[1] This inhibitory effect is concentration-dependent.[7] For instance, a concentration of 300 μM this compound has been shown to completely inhibit biofilm formation by preventing the germination of adherent yeast cells.[7]
The Ras1-cAMP-PKA Signaling Pathway: A Key Target
The primary molecular mechanism by which this compound inhibits the yeast-to-hypha transition is through the suppression of the Ras1-Cyr1-PKA signaling pathway.[8][10][11] this compound directly inhibits the activity of adenylate cyclase (Cyr1), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP prevents the activation of protein kinase A (PKA), a key regulator of hypha-specific gene expression.[11] The addition of exogenous cAMP can rescue the this compound-induced inhibition of filamentation.[8]
Mutants with hyperactive Ras1-Cyr1-PKA signaling show resistance to the morphological effects of this compound.[11] this compound's inhibitory action on this pathway also promotes the transition from established hyphae back to the yeast form.[11][12]
Caption: this compound inhibits the Ras1-Cyr1-PKA pathway to suppress filamentation.
Role in Biofilm Formation
Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, and they are notoriously resistant to antimicrobial agents. This compound plays a significant role in inhibiting the formation of C. albicans biofilms.[5][7]
Inhibition of Biofilm Development
This compound's ability to inhibit the yeast-to-hypha transition is central to its anti-biofilm properties, as hyphal formation is critical for the structural integrity of C. albicans biofilms.[7] The effect of this compound on biofilm formation is concentration-dependent, with higher concentrations leading to greater inhibition.[5][7] For instance, preincubation with 300 μM this compound has been shown to completely block biofilm formation.[7] this compound is more effective at preventing the initial stages of biofilm formation than disrupting pre-formed biofilms.[5][13]
Quantitative Effects of this compound on Biofilm Formation
The following table summarizes the quantitative data on the inhibitory effects of this compound on C. albicans biofilm formation.
| This compound Concentration | Biofilm Stage | Observed Effect | Reference |
| 3 μM | Formation | Minimal inhibition | [7] |
| 30 μM | Formation | Significant inhibition | [7] |
| 300 μM | Formation | Complete inhibition | [7] |
| 1 mM | Formation | >50% inhibition | [5] |
| 3 mM | Formation | >50% inhibition | [5][13] |
| 3 mM | Pre-formed (24h) | <10% inhibition | [5][13] |
| 125 µM | Mixed biofilm with MSSA (48h) | 50% inhibition (MBIC50) | [14] |
| 250 µM | Mixed biofilm with MRSA (48h) | 50% inhibition (MBIC50) | [14] |
Modulation of Virulence and Drug Resistance
Beyond its role in morphogenesis and biofilm formation, this compound also influences other virulence attributes of C. albicans and can affect its susceptibility to antifungal drugs.
Regulation of Virulence-Associated Genes
This compound has been shown to downregulate the expression of several hypha-specific and virulence-associated genes. For example, at a concentration of 300 µM, this compound significantly decreases the expression of HWP1 (Hyphal Wall Protein 1) and SAP6 (Secreted Aspartyl Proteinase 6), both of which are important for adhesion and invasion.[15][16] However, the expression of RIM101, another gene involved in morphogenesis, does not appear to be affected by this compound.[15]
Impact on Drug Resistance
This compound can influence the susceptibility of C. albicans to antifungal drugs, particularly azoles like fluconazole (B54011). It has been shown to inhibit the development of fluconazole resistance in C. albicans biofilms.[17][18] This effect is partly attributed to the downregulation of genes in the ergosterol (B1671047) biosynthesis pathway, which is the target of azole antifungals.[17][18] Specifically, this compound treatment can lead to decreased transcription of ERG1, ERG3, ERG5, ERG6, ERG11, and ERG25.[18] Additionally, this compound can downregulate the expression of the multidrug resistance gene MDR1.[17]
Experimental Protocols
This section provides an overview of common methodologies used to study the effects of this compound on C. albicans.
This compound Stock Solution Preparation
-
Reagent : this compound (mixed isomers or E,E-farnesol).
-
Solvent : Methanol or ethanol.
-
Procedure : Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.
-
Control : In all experiments, include a vehicle control containing the same final concentration of the solvent used to dissolve this compound.
Germ Tube Formation Assay
-
Culture Preparation : Grow C. albicans overnight in a suitable yeast growth medium (e.g., YPD) at 30°C.
-
Inoculum Preparation : Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a pre-warmed hypha-inducing medium (e.g., RPMI-1640, serum-containing medium) to a final concentration of 1 x 106 cells/mL.
-
This compound Treatment : Add this compound from the stock solution to the desired final concentrations. Include a vehicle control.
-
Incubation : Incubate the cultures at 37°C for 2-4 hours.
-
Microscopy : Observe the cells under a light microscope and quantify the percentage of cells that have formed germ tubes. A cell is considered positive for germ tube formation if the germ tube is at least as long as the diameter of the yeast cell.
Caption: Workflow for the C. albicans germ tube formation assay.
Biofilm Formation Assay (Crystal Violet Staining)
-
Inoculum Preparation : Prepare a standardized suspension of C. albicans (e.g., 1 x 107 cells/mL) in a suitable medium (e.g., RPMI-1640).
-
Adhesion Phase : Add the cell suspension to the wells of a 96-well microtiter plate and incubate for 90 minutes at 37°C to allow for cell adherence.
-
Washing : Gently wash the wells with PBS to remove non-adherent cells.
-
This compound Treatment : Add fresh medium containing various concentrations of this compound and a vehicle control to the wells.
-
Incubation : Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Staining : Wash the wells with PBS, fix the biofilms with methanol, and then stain with 0.1% crystal violet solution.
-
Destaining : Wash away the excess stain and destain the wells with an appropriate solvent (e.g., 33% acetic acid).
-
Quantification : Measure the absorbance of the destaining solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Gene Expression Analysis (RT-qPCR)
-
Culture and Treatment : Grow C. albicans under hypha-inducing conditions in the presence or absence of this compound for a specified period.
-
RNA Extraction : Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol-chloroform extraction or a commercial kit).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) : Perform qPCR using gene-specific primers for the target genes (e.g., HWP1, SAP6, ERG11) and a reference gene (e.g., ACT1).
-
Data Analysis : Analyze the qPCR data using a comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
Conclusion and Future Directions
This compound is a pivotal signaling molecule in the biology of Candida albicans, exerting significant control over its morphology, biofilm formation, and virulence. Its primary mechanism of action involves the inhibition of the Ras1-cAMP-PKA signaling pathway, which is fundamental to the yeast-to-hypha transition. The ability of this compound to prevent biofilm formation and modulate drug resistance makes it a molecule of considerable interest for the development of novel antifungal therapies.
Future research should focus on further elucidating the downstream targets of this compound-mediated signaling and exploring its potential synergistic effects with existing antifungal agents. A deeper understanding of the regulation of this compound biosynthesis and secretion in C. albicans could also unveil new targets for therapeutic intervention. The immunomodulatory effects of this compound on the host immune response during C. albicans infection also represent a promising area for future investigation.[19][20]
References
- 1. Quorum sensing in the dimorphic fungus Candida albicans is mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting roles of this compound and HOG in morphological switching of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Effects of tyrosol and this compound on Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of this compound on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
- 16. This compound, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm | Semantic Scholar [semanticscholar.org]
- 19. journals.asm.org [journals.asm.org]
- 20. This compound signalling in Candida albicans - more than just communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol Signaling Pathways in Eukaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesol, a naturally occurring sesquiterpene alcohol, has emerged as a significant signaling molecule in a diverse range of eukaryotic organisms, from unicellular fungi to mammals. In the fungal kingdom, particularly in Candida albicans, this compound functions as a quorum-sensing molecule, regulating morphological transitions and biofilm formation. In mammalian cells, it exhibits a wide array of biological activities, including the induction of apoptosis in cancer cells, modulation of inflammatory responses, and regulation of metabolic processes. This technical guide provides a comprehensive overview of the core this compound signaling pathways in eukaryotic cells. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this compound action, quantitative data on its effects, and methodologies for its study.
This compound Signaling in Fungi: The Candida albicans Model
In the opportunistic fungal pathogen Candida albicans, this compound is a key quorum-sensing molecule that inhibits the yeast-to-hyphae morphological transition, a critical step for its virulence and biofilm formation.[1] This regulation is primarily mediated through the inhibition of the cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway.[1]
The Ras-cAMP-PKA Pathway
At high cell densities, the accumulation of this compound leads to the inhibition of adenylate cyclase (Cyr1), resulting in decreased intracellular cAMP levels.[2][3] This, in turn, reduces the activity of PKA, a key regulator of hyphal development. The decreased PKA activity ultimately affects the expression of hypha-specific genes.[2]
References
Cellular Uptake and Metabolism of Farnesol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesol, an acyclic sesquiterpene alcohol, is a naturally occurring isoprenoid with a significant and complex role in cellular biology. Endogenously produced as an intermediate of the mevalonate (B85504) pathway and found in various essential oils, this compound has garnered substantial interest for its pro-apoptotic, anti-proliferative, and anti-inflammatory properties. Its potential as a chemotherapeutic and chemopreventive agent is underscored by its ability to modulate a multitude of signaling pathways, including those involved in cell cycle control, apoptosis, and lipid metabolism. Furthermore, in the context of microbial pathogenesis, this compound acts as a quorum-sensing molecule, influencing fungal morphology and biofilm formation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks and metabolic pathways influenced by this multifaceted molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Cellular Uptake of this compound
The precise mechanisms governing the cellular uptake of the hydrophobic molecule this compound are not yet fully elucidated. However, its lipophilic nature suggests a capacity to passively diffuse across the plasma membrane. The efficiency of uptake can be influenced by the cell type and the composition of the cell membrane. Some studies have noted the challenge in accurately assessing the effective intracellular concentration of this compound due to its hydrophobicity and potential interactions with serum components in culture media.[1]
Experimental Protocols for Assessing this compound Uptake
Protocol 1: Liposome-Mediated Delivery and Visualization
This method is employed to enhance the solubility of this compound in aqueous cell culture media and to track its association with cells.
-
Objective: To deliver this compound to cultured cells using small unilamellar vesicles (SUVs) and to visualize cellular association.
-
Materials:
-
This compound
-
Liposome formulation reagents
-
BODIPY fluorescent dye
-
Primary human renal proximal tubule epithelial cells (RPTECs) or other cell line of interest
-
Cell culture medium and supplements
-
Fluorescence microscope
-
-
Procedure:
-
Prepare this compound-encapsulated SUVs (this compound-SUVs) and empty SUVs as a control.
-
Incorporate the lipophilic fluorescent dye BODIPY into the lipid bilayer of the SUVs during their formulation.
-
Culture RPTECs to the desired confluency.
-
Treat the cells with this compound-SUVs, empty SUVs, or free this compound (as a control for solubility issues) for a specified duration.
-
Wash the cells to remove non-associated liposomes.
-
Visualize the cellular uptake of the BODIPY-labeled SUVs using fluorescence microscopy. Compare the fluorescence intensity between cells treated with empty SUVs and this compound-SUVs to ensure that the encapsulation of this compound does not significantly alter the uptake of the vesicles themselves.[1]
-
Protocol 2: Radiolabeled this compound Uptake Assay
This technique allows for the quantitative measurement of this compound uptake into cells.
-
Objective: To quantify the amount of this compound taken up by cultured mammalian cells.
-
Materials:
-
[³H]-Farnesol
-
Rat C6 glial cells or CV-1 African green monkey kidney cells
-
Cell culture medium and supplements
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Culture cells to a predetermined density in appropriate culture vessels.
-
Incubate the cells with a known concentration of [³H]-farnesol for various time points.
-
At each time point, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular [³H]-farnesol.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the radioactivity measurements.
-
Calculate the amount of this compound taken up per milligram of cellular protein.[2]
-
Metabolism of this compound
Once inside the cell, this compound can be metabolized through several pathways, which can vary depending on the organism and cell type. In mammals, key metabolic routes include phosphorylation, oxidation, and conjugation.
Phosphorylation to Farnesyl Pyrophosphate (FPP)
Exogenous this compound can be salvaged and re-enter the mevalonate pathway through phosphorylation. This process involves the sequential action of kinases to form farnesyl phosphate (B84403) (FP) and subsequently farnesyl pyrophosphate (FPP). FPP is a critical precursor for the synthesis of cholesterol, ubiquinone, and for the isoprenylation of proteins.[2]
Oxidation
This compound can undergo oxidation to farnesal (B56415) and then to farnesoic acid. This process can be catalyzed by alcohol dehydrogenases.
Glucuronidation and Hydroxylation
In human tissues, particularly the liver, kidney, and intestine, this compound is a substrate for Phase I and Phase II metabolism. Cytochrome P450 (CYP) enzymes can hydroxylate this compound, and the resulting hydroxythis compound can be further metabolized. Both this compound and its hydroxylated metabolites can undergo glucuronidation, a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitates their excretion.[3]
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Human UGT Isoforms in this compound Glucuronidation
| UGT Isoform | Apparent Km (µM) | Reference |
|---|---|---|
| UGT1A1 | 49.5 | [3] |
| UGT2B7 | Low micromolar range | [3] |
Data from in vitro assays using human tissue microsomes.
Table 2: Inhibition of this compound Glucuronidation in Human Liver Microsomes
| Inhibitor (Probe for UGT Isoform) | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Octylgallate (UGT1A1) | 2000 µM | 85% | [3] |
This compound concentration was fixed at 50 µM.
Table 3: this compound Production and Distribution in Candida albicans
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (GC-based assay) | 0.09 µM | [4] |
| Pellet:Supernatant Ratio | Up to 12:1 | [4] |
Data from quantitative analysis of C. albicans cultures.
Experimental Protocols for Studying this compound Metabolism
Protocol 3: In Vitro this compound Glucuronidation Assay
This protocol is designed to measure the activity of UGT enzymes in metabolizing this compound using human tissue microsomes.
-
Objective: To determine the kinetics of this compound glucuronidation by UGTs in vitro.
-
Materials:
-
Human liver, kidney, or intestine microsomes
-
This compound
-
UDP-glucuronic acid (UDPGA)
-
Tris/maleate buffer (pH 7.5) with MgCl₂
-
Acetonitrile (cold)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare an assay mixture containing sonicated microsomes in Tris/maleate buffer.
-
Add this compound (from a stock solution in DMSO) to the assay mixture.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour, within the linear range of the reaction).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of farnesyl glucuronide using a sensitive LC-MS/MS method.[3]
-
Protocol 4: Quantification of Intracellular and Extracellular this compound in Fungal Cultures
This protocol details a gas chromatography (GC)-based method for the quantitative analysis of this compound in Candida albicans cultures.
-
Objective: To measure the concentration of this compound in the cell pellet and supernatant of fungal cultures.
-
Materials:
-
Candida albicans culture
-
Ethyl acetate (B1210297)
-
Gas chromatography system with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
-
Procedure:
-
Harvest fungal cultures at different time points.
-
Separate the cell pellet and supernatant by centrifugation.
-
For the cell pellet (intracellular this compound), perform simultaneous cell lysis and extraction with ethyl acetate.
-
For the supernatant (extracellular this compound), perform liquid-liquid extraction with ethyl acetate.
-
Analyze the ethyl acetate extracts using GC-FID or GC-MS.
-
Quantify this compound by comparing peak areas to a standard curve.
-
Normalize intracellular this compound concentrations to cell number or biomass.[4]
-
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. These pathways are central to the regulation of cell proliferation, apoptosis, and cellular stress responses.
Apoptosis and Cell Cycle Arrest
In numerous cancer cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G₀/G₁ phase.[5] The pro-apoptotic effects of this compound are often associated with the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5]
References
- 1. This compound Inhibits PI3 Kinase Signaling and Inflammatory Gene Expression in Primary Human Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is utilized for protein isoprenylation and the biosynthesis of cholesterol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is glucuronidated in human liver, kidney and intestine in vitro, and is a novel substrate for UGT2B7 and UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesol, a naturally occurring sesquiterpene alcohol, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underlying these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation. Furthermore, this guide illustrates the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is an acyclic sesquiterpene alcohol found in various essential oils of plants.[1][2] It serves as a precursor in the biosynthesis of steroids and other terpenes in both plants and animals.[3] Beyond its role as a biosynthetic intermediate, this compound exhibits a remarkable range of biological effects, including functioning as a quorum-sensing molecule in fungi.[4] The therapeutic potential of this compound has spurred the synthesis and evaluation of a wide array of its derivatives, with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide explores the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives typically involves modification of the terminal hydroxyl group or the double bonds within the isoprenoid chain. Common strategies include esterification, etherification, and the introduction of various functional groups such as phosphates, thiophosphates, and halogens. For instance, farnesyl amine and its thiophosphoryl derivatives have been synthesized to explore their potential as potentiators of β-lactam antibiotics.[5] The synthesis of these derivatives often employs standard organic chemistry techniques, with purification achieved through chromatographic methods.[6]
Biological Activities of this compound and Its Derivatives
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development.[4] These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anti-cancer Activity
This compound and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[4] The anti-cancer activity is often associated with the induction of cell cycle arrest and apoptosis.[7]
Quantitative Data on Anti-cancer Activity:
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | H460 (Lung Carcinoma) | Inhibition of cell proliferation, induction of apoptosis | 25-50 | [7] |
| This compound | T-lymphoblastic leukemia | Induces apoptosis | ~40 | [7] |
| This compound | Myeloma | Induces apoptosis | ~40 | [7] |
| Farnesyl-O-acetylhydroquinone | B16F10 (Melanoma) | Suppression of proliferation | 2.5 | |
| This compound | B16F10 (Melanoma) | Suppression of proliferation | 45 | |
| Farnesyl anthranilate | B16F10 (Melanoma) | Suppression of proliferation | 46 | |
| Geranyl-O-acetylhydroquinone | B16F10 (Melanoma) | Suppression of proliferation | 5.1 | |
| Geraniol | B16F10 (Melanoma) | Suppression of proliferation | 160 | |
| Geranyl anthranilate | B16F10 (Melanoma) | Suppression of proliferation | 30 | |
| Farnesylthiosalicylamide (10f) | SMMC-7721 (Hepatocellular carcinoma) | Anti-proliferative | 3.78 | |
| Farnesylthiosalicylamide (10f) | A549 (Lung cancer) | Anti-proliferative | 5.21 | |
| Farnesylthiosalicylamide (10f) | HeLa (Cervical cancer) | Anti-proliferative | 4.35 | |
| Farnesylthiosalicylamide (10f) | HCT116 (Colon cancer) | Anti-proliferative | 7.63 | |
| Farnesylthiosalicylamide (10f) | MCF-7 (Breast cancer) | Anti-proliferative | 6.84 | |
| Farnesylthiosalicylamide (10f) | PC-3 (Prostate cancer) | Anti-proliferative | 5.92 | |
| Farnesylthiosalicylamide (10f) | U87 (Glioblastoma) | Anti-proliferative | 4.88 | |
| Sorafenib | SMMC-7721, A549, HeLa, HCT116, MCF-7, PC-3, U87 | Anti-proliferative | 9.12-22.9 |
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.[1] It can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS.[2] These effects are often mediated through the inhibition of key inflammatory signaling pathways like NF-κB.[8]
Antimicrobial Activity
This compound and its derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.[9] this compound is particularly known for its role as a quorum-sensing molecule in Candida albicans, where it inhibits the yeast-to-hypha transition, a key virulence factor.[3] Some derivatives have been shown to potentiate the activity of conventional antibiotics, offering a potential strategy to combat antibiotic resistance.[5][10]
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (NRS100, NRS70, ATCC29213, NRS123) | Poor antibacterial | 2048 | [5] |
| Farnesyl amine (Compound 2) | Staphylococcus aureus (NRS100, NRS70) | Modest antibacterial | 256 | [5] |
| Farnesyl amine (Compound 2) | Staphylococcus aureus (ATCC29213, NRS123) | Modest antibacterial | 512 | [5] |
| Thiophosphoryl derivative (Compound 6) | Staphylococcus aureus (all strains) | Modest antibacterial | 512 | [5] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound and its derivatives are underpinned by their interaction with various cellular signaling pathways.
Modulation of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to induce the activation of the NF-κB signaling pathway, which can be linked to the induction of endoplasmic reticulum (ER) stress.[11] Activated IRE1α, an ER stress sensor, can recruit IKK, leading to the phosphorylation and subsequent degradation of IκBα. This allows for the nuclear translocation of NF-κB and the activation of its target genes.[11]
References
- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chemistry and Biology of this compound and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of the activity of β-lactam antibiotics by this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms involved in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Potentiation of the activity of β-lactam antibiotics by this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Functions of Farnesol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils, has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive in vivo research in animal models has demonstrated its potential as a therapeutic agent in a range of diseases, including inflammatory disorders, cancer, neurodegenerative diseases, and metabolic syndromes. This technical guide provides a comprehensive overview of the in vivo functions of this compound, with a focus on its mechanisms of action, experimental methodologies, and quantitative outcomes.
Data Presentation: Summary of In Vivo Effects
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound in various animal models.
Table 1: Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dose & Administration | Key Findings | Reference |
| BALB/c Mice | Ovalbumin-induced allergic asthma | 5, 25, 100 mg/kg/day in feed for 5 weeks | Decreased IL-6/IL-10 ratio in BALF; Significantly increased IL-2 and IL-10, and slightly decreased IL-4 levels from splenocytes.[1] | [1] |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 100 mg/kg/day oral gavage in corn oil | Significantly delayed disease onset by ~2 days and reduced disease severity by ~80%.[2] | [2] |
| Mice | Candida albicans infection | Pre-treatment before infection | Significantly reduced IFN-γ and IL-12 levels; unexpectedly elevated IL-5 levels.[3] | [3] |
| Mice | Peritoneal inflammation | Intraperitoneal injection | Increased expression of pro-inflammatory cytokines IL-6 and TNF-α at 72 hours post-injection.[4] | [4] |
BALF: Bronchoalveolar Lavage Fluid; IL: Interleukin; IFN: Interferon; TNF: Tumor Necrosis Factor.
Table 2: Anticancer Effects of this compound
| Animal Model | Cancer Type | This compound Dose & Administration | Key Findings | Reference |
| Athymic nu/nu mice | Multiple Myeloma Xenograft | Intraperitoneal injection | Enhanced bortezomib-induced tumor growth suppression.[5] | [5] |
| Swiss albino mice | DMBA/TPA-induced skin tumorigenesis | 25, 50, 100 mg/kg topical application | Higher dose significantly regressed tumor incidence and burden; lower doses inhibited the Ras/Raf/ERK1/2 pathway.[6] | [6] |
DMBA: 9,10-dimethylbenz(a)anthracene; TPA: 12-O-tetradecanoylphorbol-13-acetate.
Table 3: Neuroprotective Effects of this compound
| Animal Model | Condition | This compound Dose & Administration | Key Findings | Reference |
| Swiss Albino Mice | Anxiety and depression models | 50 and 100 mg/kg intraperitoneal injection | 100 mg/kg dose significantly increased entries and time spent in open arms of the elevated plus maze.[7] | [7] |
Table 4: Metabolic Effects of this compound
| Animal Model | Condition | This compound Dose & Administration | Key Findings | Reference |
| KK-Ay Mice | High-fat diet-induced obesity | 0.5% this compound in diet | Significantly decreased serum glucose and hepatic triglyceride content.[8] | [8] |
| Rats | Diabetes | 12 and 24 mg/kg | Ameliorated diabetes features by improving lipid profile, oxidative status, and insulin (B600854) and glucose levels.[9] | [9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Oral Gavage Administration in Mice
Objective: To administer a precise dose of this compound orally.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[10]
-
Gavage needles (20-22 gauge for adult mice)[11]
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head and body should be in a straight line.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the esophagus. There should be no resistance.
-
Substance Administration: Slowly administer the this compound solution. The maximum recommended volume is 10 mL/kg.[12]
-
Post-Administration Monitoring: Observe the animal for at least 10-15 minutes for any signs of distress, such as labored breathing.[11]
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice
Objective: To assess anxiety-like behavior in mice following this compound treatment.
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[13][14]
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-45 minutes before the test.[13]
-
Drug Administration: Administer this compound or vehicle control (e.g., intraperitoneally) 30 minutes prior to the test.[7]
-
Test Initiation: Place the mouse in the center of the maze, facing a closed arm.[13][14]
-
Data Collection: Record the number of entries and the time spent in the open and closed arms for a 5-minute period using a video tracking system.[13][14]
-
Analysis: An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.
Open Field Test (OFT) for Locomotor Activity and Anxiety
Objective: To evaluate general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with high walls to prevent escape.[15]
Procedure:
-
Habituation: Acclimate the mice to the testing room as described for the EPM test.
-
Drug Administration: Administer this compound or vehicle control prior to the test.
-
Test Initiation: Place the mouse in the center of the open field arena.[16]
-
Data Collection: Record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a specified duration (e.g., 5-20 minutes) using a video tracking system.[17][18]
-
Analysis: Increased time spent in the center of the arena is interpreted as reduced anxiety-like behavior. Total distance traveled is a measure of locomotor activity.
Signaling Pathways Modulated by this compound
This compound exerts its in vivo effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Ras-ERK1/2 Signaling Pathway
This compound has been shown to inhibit the Ras-Raf-ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.[6]
PI3K/Akt Signaling Pathway
This compound can downregulate the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory conditions.[19]
AMPK Signaling Pathway
This compound has been shown to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis and metabolism.[20]
Conclusion
The in vivo evidence presented in this guide highlights the significant therapeutic potential of this compound across a spectrum of diseases. Its ability to modulate key signaling pathways involved in inflammation, cancer, neurodegeneration, and metabolism underscores its importance as a lead compound for drug development. The provided experimental protocols offer a foundation for researchers to further investigate the multifaceted functions of this compound in various animal models, paving the way for its potential translation into clinical applications. Further research is warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy in humans.
References
- 1. This compound, a Sesquiterpene Alcohol in Herbal Plants, Exerts Anti-Inflammatory and Antiallergic Effects on Ovalbumin-Sensitized and -Challenged Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces protection against murine CNS inflammatory demyelination and modifies gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous this compound interferes with the normal progression of cytokine expression during candidiasis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of this compound on DMBA/TPA-induced skin tumorigenesis: involvement of inflammation, Ras-ERK pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological properties of this compound in Murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of eugenol on lipid profile, oxidative stress, sex hormone, liver injury, ovarian failure, and expression of COX-2 and PPAR-α genes in a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Elevated plus maze protocol [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noldus.com [noldus.com]
- 16. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 17. Open field test for mice [protocols.io]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. This compound induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol as a Precursor in Steroid Biosynthesis: A Technical Guide
Introduction
Farnesol, in its activated form farnesyl pyrophosphate (FPP), is a pivotal C15 isoprenoid intermediate that stands at a critical metabolic crossroads. While it serves as a precursor to a diverse array of biomolecules, including dolichols and ubiquinone, its most notable role in animal cells is the initiation of the sterol biosynthesis pathway. The conversion of FPP to sterols is a multi-step, tightly regulated process localized to the endoplasmic reticulum, culminating in the production of cholesterol and other essential steroids. This guide provides an in-depth technical overview of the transformation of this compound into steroids, focusing on the core biochemical reactions, enzymatic mechanisms, regulatory networks, and key experimental methodologies for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Cholesterol
The journey from farnesyl pyrophosphate to cholesterol is a complex cascade of enzymatic reactions. The initial and committed step in this pathway is the head-to-head condensation of two FPP molecules to form squalene (B77637).[1][2][3][4] This C30 acyclic hydrocarbon then undergoes cyclization to form the first sterol, lanosterol (B1674476), which is subsequently modified through a series of enzymatic steps to yield cholesterol.[5][6][7]
Key Enzymatic Conversions:
-
Farnesyl Pyrophosphate to Squalene: This reaction is catalyzed by the enzyme squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase.[1] It is a two-step process that involves the initial condensation of two FPP molecules to form an intermediate called presqualene pyrophosphate (PSPP).[1][8][9] In the second step, PSPP undergoes a rearrangement and is reduced by NADPH to form squalene.[1][8][9] This is considered the first committed step in sterol biosynthesis because squalene is exclusively used for this purpose.[1][10]
-
Squalene to (S)-2,3-Oxidosqualene: The enzyme squalene epoxidase (SQE) , also known as squalene monooxygenase, catalyzes the stereospecific epoxidation of squalene to form (S)-2,3-oxidosqualene.[5][6][7][11] This reaction utilizes molecular oxygen and NADPH and is a rate-limiting step in the overall pathway.[11][12]
-
(S)-2,3-Oxidosqualene to Lanosterol: The cyclization of (S)-2,3-oxidosqualene to form lanosterol is a remarkable enzymatic feat accomplished by lanosterol synthase (also called oxidosqualene cyclase).[5][13][14] This reaction involves a series of concerted protonations and intramolecular cyclizations that result in the formation of the characteristic four-ring sterol nucleus.[5][13]
-
Lanosterol to Cholesterol: The final stage of cholesterol biosynthesis involves the conversion of lanosterol to cholesterol through a series of approximately 19 enzymatic steps.[15][16] This intricate process includes the removal of three methyl groups, the reduction of a double bond, and the migration of another double bond to its final position in the cholesterol molecule.[15]
Quantitative Data on Key Enzymes
The efficiency and regulation of the steroid biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for understanding enzyme-substrate interactions and overall pathway flux.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Squalene Synthase | Trypanosoma cruzi | Farnesyl Diphosphate | 5.25 | 1428.56 | [17][18] |
| Squalene Synthase | Trypanosoma cruzi | NADPH | 23.34 | 1428.56 | [17][18] |
Note: Kinetic data can vary significantly depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors.
Regulation of Steroid Biosynthesis
The synthesis of cholesterol is a highly energy-intensive process and is therefore tightly regulated to meet cellular demands while preventing toxic accumulation. The primary mechanism of regulation is a sophisticated feedback system mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs).[19][20][21]
When cellular cholesterol levels are low, the SREBP precursor protein, which is anchored in the endoplasmic reticulum membrane in a complex with SCAP (SREBP cleavage-activating protein), is transported to the Golgi apparatus.[19][20] In the Golgi, SREBP is sequentially cleaved by two proteases (S1P and S2P), releasing its N-terminal domain.[20] This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the promoter regions of genes encoding enzymes of the cholesterol biosynthetic pathway, including HMG-CoA reductase and squalene synthase, thereby upregulating their transcription.[19][20][22] Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that retains the SREBP-SCAP complex in the ER, preventing SREBP activation and thus downregulating cholesterol synthesis.[19][20]
Experimental Protocols
In Vitro Squalene Synthase (SQS) Activity Assay
This protocol describes a continuous spectrophotometric assay to determine the activity of squalene synthase by monitoring the consumption of the cofactor NADPH.[23][24]
Materials:
-
Purified recombinant or microsomal squalene synthase (SQS)
-
Farnesyl pyrophosphate (FPP) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of FPP and NADPH in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components to each well in the specified order:
-
Assay Buffer
-
SQS enzyme solution
-
(Optional) Inhibitor solution at various concentrations or vehicle control
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow any inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Initiate the reaction by adding FPP and NADPH to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Take readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[23]
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. The SQS activity is proportional to the rate of NADPH consumption.
Implications for Drug Development
The steroid biosynthesis pathway, particularly the steps involving this compound metabolism, presents attractive targets for therapeutic intervention.
-
Squalene Synthase Inhibitors: Squalene synthase is a prime target for the development of cholesterol-lowering drugs.[2][3][4] Inhibiting SQS blocks the first committed step in cholesterol synthesis, which is expected to have fewer side effects related to the depletion of other essential isoprenoids compared to HMG-CoA reductase inhibitors (statins).[2][3][4] Several classes of SQS inhibitors have been developed and investigated, with some reaching clinical trials.[2][3]
-
Antifungal and Antiparasitic Agents: The sterol biosynthesis pathway is conserved across eukaryotes, but there can be differences in the enzymes between mammals and pathogenic organisms like fungi and protozoa.[25] These differences can be exploited to develop selective inhibitors that target the pathogen's squalene synthase or other enzymes in the pathway, leading to novel anti-infective therapies.[17][25]
-
Oncology: The high demand for cholesterol in rapidly proliferating cancer cells has made the steroid biosynthesis pathway a target for cancer therapy.[2][26] Inhibiting enzymes like squalene synthase can disrupt cancer cell membrane integrity and signaling pathways that are dependent on cholesterol and its derivatives.[27]
This compound, through its activated form FPP, is the definitive precursor for the biosynthesis of all steroids in animals. The enzymatic cascade that converts FPP to cholesterol is a marvel of biochemical engineering, characterized by complex reactions and elegant regulatory mechanisms. A thorough understanding of this pathway, from the kinetics of individual enzymes to the intricate signaling networks that control its flux, is crucial for researchers in lipid metabolism and for professionals in drug development. The continued exploration of this pathway will undoubtedly uncover new therapeutic opportunities for a wide range of human diseases.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 27.7 Biosynthesis of Steroids - Organic Chemistry | OpenStax [openstax.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of cholesterol biosynthesis by SREBP (SREBF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Farnesol in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which farnesol, a naturally occurring sesquiterpenoid alcohol, induces apoptosis in cancer cells. This compound's potential as a chemotherapeutic and chemopreventive agent is underscored by its ability to selectively trigger programmed cell death in neoplastic cells while exhibiting lower toxicity to normal cells.[1] This document details the principal signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the underlying molecular processes.
Quantitative Data on this compound's Pro-Apoptotic Efficacy
This compound's effectiveness in inhibiting cell proliferation and inducing apoptosis varies across different cancer cell lines. The following tables summarize key quantitative findings from multiple studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| DU145 | Prostate Cancer | ~60 | 48 |
| HBL-52 | Optic Nerve Sheath Meningioma | 25 | 24 |
| H460 | Lung Carcinoma | ~225 (for ~50% viability loss) | 24 |
| Molt4 | T-lymphoblastic Leukemia | ~75 | 24 |
| A549 | Lung Cancer | Not specified, dose-dependent effects observed | - |
| Caco-2 | Colon Adenocarcinoma | Not specified, dose-dependent effects observed | - |
Note: IC50 values can vary based on experimental conditions such as cell density and assay type.
Table 2: Effects of this compound on Key Apoptotic Markers
This table highlights the impact of this compound treatment on specific molecular and cellular indicators of apoptosis.
| Cell Line | Marker | This compound Concentration (µM) | Observation |
| DU145 | Bax/Bcl-2 Ratio | Dose-dependent | Increased ratio, favoring apoptosis[2] |
| Molt4 | Caspase-3 Activation | 75 | Time-dependent increase in activity |
| Molt4 | Annexin V Positive Cells | 75 | Time-dependent increase[1] |
| Molt4 | Mitochondrial Potential (JC-1 Monomers) | 75 | Significant increase, indicating depolarization[3] |
| S. cerevisiae | ROS Generation | - | 5- to 8-fold increase within 30 minutes[4] |
| P. expansum | Annexin V Positive Protoplasts | 100 | 71.3 ± 4.04% positive cells[5] |
Molecular Mechanisms and Signaling Pathways
This compound induces apoptosis through a multi-pronged approach, primarily engaging the intrinsic (mitochondrial) pathway, generating reactive oxygen species (ROS), and inducing endoplasmic reticulum (ER) stress.
Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is a major mechanism for this compound-induced apoptosis.[1][6] this compound treatment leads to a collapse of the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis.[1][3] This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bak and Bax.[1][6][7] The altered Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1][3] Cytosolic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates executioner caspases like caspase-3, culminating in cell death.[1][6][7]
Caption: this compound-induced intrinsic apoptosis pathway.
Role of Reactive Oxygen Species (ROS)
This compound treatment has been shown to rapidly increase intracellular levels of ROS.[1][4][8] These highly reactive molecules can act as secondary messengers, triggering apoptotic signaling cascades. The accumulation of ROS contributes to mitochondrial degradation and the activation of caspases.[1][8][9] In some systems, ROS generation is dependent on a functional mitochondrial electron transport chain.[4] The oxidative stress induced by this compound can also lead to the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), which can further promote apoptosis by modulating the activity of Bcl-2 family proteins.[2][7]
Caption: ROS-mediated apoptosis signaling by this compound.
Endoplasmic Reticulum (ER) Stress Pathway
This compound is a potent inducer of ER stress, which triggers the Unfolded Protein Response (UPR).[1] In human lung carcinoma cells, this compound treatment leads to the activation of all three canonical ER stress sensors. A key pathway involves the phosphorylation of PERK (protein kinase R-like endoplasmic reticulum kinase), which in turn phosphorylates eIF2α (eukaryotic initiation factor 2 alpha).[1] This leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of pro-apoptotic genes, most notably DDIT3 (DNA Damage Inducible Transcript 3), also known as CHOP.[10] If ER homeostasis cannot be restored, the sustained activation of the UPR, particularly the ATF4-CHOP cascade, commits the cell to apoptosis.[10]
Caption: this compound-induced ER stress apoptosis pathway.
Key Experimental Protocols
This section provides detailed methodologies for essential assays used to investigate this compound-induced apoptosis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and reach the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Preparation: Harvest both adherent and floating cells after this compound treatment. Centrifuge at a low speed (e.g., 400 x g) for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" with intense red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, showing green fluorescence.[13]
Protocol:
-
Cell Preparation: Prepare a cell suspension of 0.5-1 x 10^6 cells after this compound treatment.
-
JC-1 Staining: Resuspend cells in 500 µL of medium containing the JC-1 staining solution (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[13]
-
Washing: Centrifuge cells at 400 x g for 5 minutes, discard the supernatant, and wash with assay buffer.
-
Analysis: Resuspend the cell pellet in assay buffer and analyze immediately by flow cytometry or fluorescence microscopy.[13] Detect red fluorescence (J-aggregates) in the PE channel (~590 nm) and green fluorescence (monomers) in the FITC channel (~529 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Caption: Workflow for the JC-1 mitochondrial potential assay.
Intracellular ROS Detection (DCFH-DA Assay)
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule. Subsequent oxidation by ROS yields the highly fluorescent compound DCF.
Protocol:
-
Cell Seeding: Plate adherent cells in a suitable format (e.g., 24-well plate) and allow them to attach overnight.
-
Treatment: Treat cells with this compound for the desired duration.
-
DCFH-DA Staining: Remove the treatment medium, wash cells with warm PBS or serum-free medium, and then add the DCFH-DA working solution (typically 10-25 µM) to the cells.[14]
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[15]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[15]
-
Measurement: Add PBS to the wells and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~530 nm.
Caption: Workflow for DCFH-DA intracellular ROS assay.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis through the coordinated activation of the intrinsic mitochondrial pathway, ER stress, and ROS-mediated signaling. Its ability to modulate key regulatory proteins such as the Bcl-2 family and caspases highlights its therapeutic promise.
Future research should focus on elucidating the upstream sensors and direct molecular targets of this compound to fully understand the initiation of its pro-apoptotic signaling. In vivo studies are crucial to validate the efficacy and safety of this compound in preclinical cancer models. Furthermore, investigating the synergistic effects of this compound with conventional chemotherapy could lead to the development of more effective and less toxic combination cancer therapies. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for professionals dedicated to advancing this promising area of drug development.
References
- 1. This compound activates the intrinsic pathway of apoptosis and the ATF4-ATF3-CHOP cascade of ER stress in human T lymphoblastic leukemia Molt4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced generation of reactive oxygen species via indirect inhibition of the mitochondrial electron transport chain in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 8. This compound induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol's Anti-Inflammatory Properties: A Technical Guide for Researchers
Farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils, has garnered significant scientific attention for its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory activity, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome pathways.[1][2][3][4][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway through multiple mechanisms. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound treatment has been observed to reduce the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]
Modulation of MAPK Signaling Pathways
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been shown to modulate the phosphorylation and activation of these kinases.[6][8] Specifically, in some contexts, this compound can suppress the phosphorylation of p38 and JNK, which are key regulators of pro-inflammatory cytokine production. The effect of this compound on the ERK pathway appears to be more complex and may be cell-type specific.
References
- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Potential Anti-Inflammatory and Anti-Cancer Properties of this compound | Semantic Scholar [semanticscholar.org]
- 3. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by this compound Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms involved in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesol, a naturally occurring sesquiterpene alcohol, has garnered significant attention for its diverse biological activities, including its profound effects on cellular membranes. As a key intermediate in the cholesterol biosynthesis pathway and a quorum-sensing molecule in fungi, this compound's interactions with the lipid bilayer are central to its mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates the biophysical properties of cellular membranes, influences the organization of lipid rafts, affects the function of transmembrane proteins, and triggers downstream signaling cascades. This document synthesizes quantitative data from various studies, details key experimental protocols for investigating these interactions, and presents visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol) is an isoprenoid alcohol that plays a multifaceted role in cell biology. In mammalian cells, it is a precursor in the synthesis of cholesterol and other isoprenoids essential for post-translational modification of proteins. In the pathogenic fungus Candida albicans, this compound acts as a quorum-sensing molecule, inhibiting the yeast-to-hypha transition and biofilm formation.[1][2] A growing body of evidence suggests that many of this compound's biological effects, including the induction of apoptosis in cancer cells and its antifungal activity, are mediated through its direct and indirect interactions with cellular membranes.[3] Understanding these interactions at a molecular level is crucial for the development of novel therapeutic strategies that target membrane-centric processes.
Biophysical Effects of this compound on Cellular Membranes
This compound's amphiphilic nature allows it to readily partition into the lipid bilayer, where it can alter the physical properties of the membrane. These alterations can have significant consequences for membrane function, including changes in fluidity, permeability, and phase behavior.
Membrane Fluidity and Order
Membrane fluidity is a critical parameter that influences the lateral diffusion of lipids and proteins, and consequently, a wide range of cellular processes. While this compound is known to insert into the lipid bilayer, its precise effect on membrane fluidity is complex and appears to be context-dependent.
A study utilizing ²H-NMR spectroscopy on dimyristoyl phosphatidylcholine (DMPC) model membranes found that this compound does not significantly affect the acyl chain order (quadrupolar splittings) in the fluid phase.[4] However, differential scanning calorimetry (DSC) studies on the same model system revealed that increasing concentrations of this compound lead to a broadening and lowering of the gel-to-fluid phase transition temperature, suggesting an increase in membrane fluidity.[5] This indicates that this compound preferentially partitions into the more disordered fluid phase of the membrane.[5]
Membrane Permeability and Potential
This compound has been shown to significantly increase the permeability of cellular membranes to ions, which can disrupt cellular homeostasis and contribute to its cytotoxic effects. This disruption of the membrane's barrier function is a key aspect of its antimicrobial activity.
One study demonstrated that trans-trans this compound at a concentration of 1 mmol·L⁻¹ significantly increased the membrane proton permeability of Streptococcus mutans.[6] In fungal cells, this compound has been shown to induce hyperpolarization of the mitochondrial transmembrane potential (ΔΨm). Specifically, in Saccharomyces cerevisiae, this compound treatment led to a dose-dependent increase in ΔΨm.[3] Conversely, in human T lymphoblastic leukemia Molt4 cells, this compound at a concentration of 75 μM induced a reduction in ΔΨm, suggesting a dissipation of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
This compound's Impact on Lipid Raft Organization
Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These domains serve as platforms for the organization of signaling proteins and are crucial for various cellular processes. The integrity of lipid rafts can be disrupted by agents that interfere with their lipid composition. While direct quantitative data on this compound's effect on lipid raft stability is limited, its influence on membrane properties suggests a potential modulatory role. Given that this compound alters the phase behavior of model membranes and can influence cholesterol metabolism, it is plausible that it could indirectly affect the formation and stability of lipid rafts.
Interaction with Transmembrane Proteins
This compound can modulate the function of transmembrane proteins, either through direct binding or by altering the lipid environment surrounding the protein.
Recent biophysical investigations have provided insights into the interaction of this compound with specific transmembrane proteins. For instance, this compound has been shown to increase chloride currents through GABA-A receptors, suggesting a direct or indirect modulatory effect on this ion channel.[7] The binding is thought to occur at neurosteroid binding sites within the transmembrane domain.[7]
Signaling Pathways Modulated by this compound-Membrane Interactions
This compound's effects on cellular membranes can trigger a cascade of intracellular signaling events, ultimately leading to diverse cellular responses such as apoptosis, cell cycle arrest, and modulation of inflammatory responses.
Apoptosis Induction
In various cancer cell lines, this compound has been shown to induce apoptosis through multiple pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress, which is dependent on the activation of the MEK1/2-ERK1/2 pathway.[3] this compound also activates the intrinsic, mitochondrial-dependent pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases 9, 3, 6, and 7.[3]
Fungal Morphogenesis and Quorum Sensing
In Candida albicans, this compound acts as a quorum-sensing molecule that inhibits the transition from yeast to hyphal growth. This process is mediated, in part, by the interference with the Ras1-cAMP signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on cellular membranes.
| Parameter | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |
| Membrane Proton Permeability | Streptococcus mutans | 1 mmol·L⁻¹ | Significant increase in proton permeability | [6] |
| Mitochondrial Membrane Potential (ΔΨm) | Saccharomyces cerevisiae | Dose-dependent | Hyperpolarization | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | Human T lymphoblastic leukemia Molt4 cells | 75 μM | Reduction in ΔΨm | |
| Gel-to-Fluid Phase Transition (Tm) of DMPC membranes | Model Membrane (DMPC) | 10.8 mol% | Broadening and lowering of Tm; emergence of an upper transition at ~35°C | [5] |
Key Experimental Protocols
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer. A decrease in fluorescence anisotropy (r) corresponds to an increase in membrane fluidity.
Protocol:
-
Cell/Liposome Preparation: Prepare a suspension of cells or liposomes at a desired concentration in a suitable buffer (e.g., PBS).
-
Probe Labeling: Add DPH (from a stock solution in a suitable solvent like tetrahydrofuran) to the cell/liposome suspension to a final concentration of approximately 1-2 µM. Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
This compound Treatment: Add this compound to the labeled cell/liposome suspension to achieve the desired final concentrations. An equivalent volume of the vehicle (e.g., ethanol (B145695) or DMSO) should be added to the control samples.
-
Fluorescence Anisotropy Measurement:
-
Transfer the samples to a cuvette in a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.
-
-
Calculation of Anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Isolation of Lipid Rafts (Detergent-Resistant Membranes)
Principle: Lipid rafts are biochemically characterized by their resistance to solubilization by non-ionic detergents at low temperatures. This property allows for their separation from the more soluble bulk membrane components by density gradient centrifugation.
Protocol:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a cold lysis buffer (e.g., MES-buffered saline) containing 1% Triton X-100 and protease inhibitors.
-
Homogenization: Incubate the lysate on ice for 30 minutes, then homogenize by passing it through a fine-gauge needle or by Dounce homogenization.
-
Sucrose (B13894) Gradient Preparation:
-
In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose in lysis buffer to create a 40% sucrose layer at the bottom.
-
Carefully overlay this with a layer of 30% sucrose in lysis buffer.
-
Finally, overlay with a layer of 5% sucrose in lysis buffer.
-
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: After centrifugation, lipid rafts will be visible as an opaque band at the interface of the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and non-raft markers by Western blotting to confirm the successful isolation of lipid rafts.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Experimental Workflows
Caption: Workflow for membrane fluidity measurement.
Caption: Workflow for lipid raft isolation.
Conclusion
This compound exerts a significant influence on cellular membranes, altering their biophysical properties and modulating the function of embedded proteins. These membrane-centric interactions are fundamental to its diverse biological activities, from inducing apoptosis in cancer cells to regulating fungal morphogenesis. While our understanding of these processes has advanced considerably, further research is needed to fully elucidate the quantitative aspects of this compound's effects on membrane fluidity and lipid raft dynamics. A deeper comprehension of these molecular interactions will undoubtedly pave the way for the rational design of novel therapeutic agents that target membrane-associated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. FRAP, FLIM, and FRET: Detection and analysis of cellular dynamics on a molecular scale using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-DMPC phase behaviour: a (2)H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the physical properties of DMPC membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influences of trans-trans this compound, a membrane-targeting sesquiterpenoid, on Streptococcus mutans physiology and survival within mixed-species oral biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysics of protein-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Farnesol Extraction and Purification
Introduction
Farnesol is a naturally occurring 15-carbon acyclic sesquiterpene alcohol found in a variety of essential oils from plants such as citronella, lemongrass, rose, and musk.[1][2] It exists as four different stereoisomers, though a mixture is often used in perfumery.[3][4] this compound and its derivatives are of significant interest in the pharmaceutical and biotechnology sectors due to their diverse biological activities, including antimicrobial and potential anti-cancer properties.[1] Furthermore, this compound acts as a quorum-sensing molecule in fungi like Candida albicans, inhibiting the transition from yeast to the more virulent hyphal form.[5] This document provides detailed protocols for the extraction and purification of this compound for research and drug development applications.
Extraction Techniques
The extraction of this compound from natural sources is a critical first step in its isolation. The choice of method depends on the source material, desired purity, and scale of operation. Common methods include solvent extraction and steam distillation.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Parameters | This compound Content (% of Essential Oil) | Essential Oil Yield (%) | Reference(s) |
| Solvent Extraction | Solvent: Ethanol, Temp: 40°C, Solvent/Feed Ratio: 6, Time: 4 hours | β-farnesene and α-farnesene were major compounds | 4.10 | [6] |
| Solvent: Dichloromethane, Time: 2.5 hours | (E)-β-farnesene was a major component | Not specified | [6] | |
| Solvent: Petroleum ether, chloroform, methanol, n-butanol mix | This compound and Squalene (B77637) extracted | Not specified | [7] | |
| Steam Distillation | Pressure: 0.98 bar, Time: 45-60 min, Condensate Flow: 60 ml/min | β-farnesene and α-farnesene were major compounds | 0.11 | [6] |
| Distillation Time: 8 hours | Not specified | Peaked at 8 hours | [6] |
Experimental Protocol: Solvent Extraction
This protocol describes the extraction of this compound from dried plant material (e.g., chamomile flowers) using an organic solvent.[6]
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., ethanol, hexane, or a mixture like petroleum ether, chloroform, and methanol)[7][8]
-
Shaker or magnetic stirrer
-
Filter paper and funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Maceration: Weigh the ground plant material and place it in a suitable flask. Add the organic solvent at a specific solvent-to-solid ratio (e.g., 6:1).
-
Extraction: Agitate the mixture using a shaker or stirrer for a defined period (e.g., 2.5 to 4 hours). The extraction can be performed at room temperature or with gentle heating.[6]
-
Filtration: Separate the solid plant material from the solvent extract by filtering through filter paper.[6]
-
Drying: To remove any residual water, dry the filtrate by adding anhydrous sodium sulfate and allowing it to stand for 15-20 minutes before a final filtration.[6]
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude this compound-containing extract.[6]
Experimental Protocol: Steam Distillation
This protocol details the extraction of this compound-containing essential oil from plant material using steam distillation.[6][9][10]
Materials:
-
Fresh or dried plant material
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[9]
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit. Place the plant material into the biomass flask (no more than half full). Add water to the boiling flask to a level of about two-thirds full.[9][10]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile compounds, including this compound.[9][10]
-
Condensation: The mixture of steam and volatile compounds then passes through a condenser, where it cools and returns to a liquid state.[6]
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oily layer (essential oil containing this compound).[6]
-
Separation: Use a separatory funnel to separate the essential oil layer from the hydrosol.[6][11]
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any remaining water.[6]
Caption: Workflow for the purification of this compound using column chromatography.
Biological Context: this compound Signaling Pathway
This compound is a quorum-sensing molecule in the fungus Candida albicans that inhibits the morphological transition from yeast to hyphae, a key virulence factor. [5]It exerts this effect primarily by inhibiting the Ras-cAMP signaling pathway. [12][13] This compound Inhibition of the Ras-cAMP Pathway in C. albicans
This compound is thought to directly or indirectly inhibit Ras1, a key GTPase. [5]This inhibition prevents the activation of adenylate cyclase (Cyr1), leading to reduced intracellular levels of cyclic AMP (cAMP). [12]Lower cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn fails to phosphorylate and activate the transcription factor Efg1. [13]Efg1 is a critical regulator of hypha-specific genes, and its inactivation leads to the repression of filamentation, maintaining the yeast morphology. [13]
Caption: this compound inhibits the Ras-cAMP pathway in C. albicans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]
- 4. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. benchchem.com [benchchem.com]
- 7. KR20160115286A - Method for the solvent extraction of this compound and squalene from makgeolli - Google Patents [patents.google.com]
- 8. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. This compound induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Farnesol Using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesol is a naturally occurring sesquiterpenoid alcohol that plays a crucial role in various biological processes. It is a well-known quorum-sensing molecule in the fungus Candida albicans, where it inhibits the transition from yeast to hyphal growth, a key step in biofilm formation and virulence.[1][2][3] Beyond its role in fungal signaling, this compound has demonstrated potential as an antifungal agent and has immunomodulatory effects.[4][5] Accurate and sensitive quantification of this compound in diverse biological matrices is therefore essential for research in microbiology, drug development, and cellular biology. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and effective method for detecting volatile compounds.[6][7]
Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle: In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the sample through a heated capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Key Advantages of GC-MS for this compound Analysis:
-
High Sensitivity and Specificity: GC-MS offers low detection limits, enabling the quantification of this compound at physiologically relevant concentrations.[3][7][8] The mass spectrometer's ability to selectively monitor specific ions (Selected Ion Monitoring, SIM) further enhances specificity by minimizing interference from the sample matrix.[9][10]
-
Robustness and Reproducibility: Well-validated GC-MS methods provide reliable and reproducible results, which are critical for quantitative studies.
-
Versatility: The technique can be adapted to analyze this compound in various matrices, including cell cultures, supernatants, biological fluids, and cosmetic products.[9][10][11]
Experimental Protocols
Protocol 1: Quantification of this compound from Candida albicans Cultures
This protocol is adapted from established methods for the extraction and quantification of this compound from fungal cultures.[5][7][8]
1. Sample Preparation (Cell Lysis and Extraction):
-
Objective: To efficiently extract both intracellular and extracellular this compound.
-
Materials:
-
Candida albicans culture
-
Ethyl acetate (B1210297)
-
5 M Sodium Chloride (NaCl) solution
-
Internal Standard (IS) solution (e.g., 4 mM 1-tetradecanol (B3432657) in ethyl acetate)
-
Glass screw-cap tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 10 mL sample of the whole culture, add 1.5 mL of the extraction solution (ethyl acetate containing the internal standard).[5]
-
Seal the tube and vortex vigorously for 2 minutes, inverting the tube intermittently to ensure thorough mixing. This step facilitates simultaneous cell lysis and extraction.[7][8]
-
Add 1.0 mL of 5 M NaCl solution to the tube and vortex for an additional 10 seconds to induce phase separation.[5]
-
Centrifuge the mixture at 3000 rpm for 12 minutes to separate the organic and aqueous layers.[5]
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted this compound and transfer it to a clean GC vial for analysis.
-
2. GC-MS Analysis:
-
Instrumentation: An Agilent 7890B Gas Chromatography system coupled with a Mass Spectrometer is a suitable platform.[5]
-
Chromatographic Conditions:
-
Column: HP-Innowax capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[5][12]
-
Injection Volume: 2 µL (splitless mode).[5]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.[5][10]
-
Oven Temperature Program:
-
Initial temperature: 90°C
-
Ramp: 30°C/min to 245°C
-
Hold: 7 minutes at 245°C[5]
-
-
-
Mass Spectrometer Conditions:
3. Data Analysis and Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations prepared with the internal standard.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Protocol 2: Analysis of this compound in Cosmetic Products
This protocol is a general guideline for the extraction of this compound from cosmetic matrices.[10][11]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Objective: To extract this compound from a complex cosmetic matrix.
-
Materials:
-
Cosmetic sample (e.g., cream, lotion)
-
Methanol
-
Deionized water
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer or sample mixer
-
Centrifuge
-
-
Procedure:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[10]
-
Add 5 mL of deionized water and 5 mL of MTBE.[10]
-
Mix thoroughly for 30 minutes using a sample mixer.[10]
-
Add approximately 5 g of anhydrous sodium sulfate to remove water and facilitate phase separation.[10]
-
Centrifuge at 3000 x g for 30 minutes.[10]
-
Collect the supernatant (MTBE layer) and filter it through a syringe filter.
-
An aliquot of the filtrate is then diluted with MTBE and the internal standard is added before GC-MS analysis.[10]
-
2. GC-MS Analysis:
-
The GC-MS conditions can be similar to those described in Protocol 1, with potential modifications to the temperature program to optimize separation from other components in the cosmetic matrix.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of this compound based on published methods.
Table 1: GC-MS Method Validation Parameters for this compound Quantification
| Parameter | Value/Range | Reference |
| Linearity (R²) | > 0.999 | [15] |
| Limit of Detection (LOD) | 0.02 ng/µL (0.09 µM) | [3][7][8] |
| Limit of Quantification (LOQ) | 2-20 µg/g (in cosmetics) | [10] |
| Intra-day Recovery | 84.4% - 119% | [10] |
| Inter-day Recovery | 84.4% - 119% | [10] |
| Relative Standard Deviation (RSD) | < 10% | [11] |
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-Innowax (30 m x 0.25 mm x 0.25 µm) | [5][12] |
| Carrier Gas | Hydrogen or Helium | [5][10] |
| Injection Mode | Splitless | [5] |
| Injection Volume | 1-2 µL | [5][12] |
| Temperature Program | 90°C, ramp 30°C/min to 245°C, hold 7 min | [5] |
| Mass Spectrometer | ||
| Ionization | Electron Ionization (EI) | [13] |
| Detection Mode | Selected Ion Monitoring (SIM) | [9][10] |
| Monitored Ions (m/z) | 69, 81, 93 | [14] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway in Candida albicans
Caption: this compound inhibits the Ras-cAMP pathway in C. albicans.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. "Quantitative assay for this compound and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
- 4. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Do this compound and tyrosol production in Candidozyma auris biofilms reflect virulence potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of Farnesol in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesol is a naturally occurring sesquiterpene alcohol found in many essential oils. In microbiology, it is recognized as a key quorum-sensing molecule, particularly in the pathogenic fungus Candida albicans. This compound regulates morphological transitions, such as inhibiting the shift from yeast to the more virulent hyphal form, and plays a role in biofilm development.[1][2][3] Accurate quantification of this compound in culture media is crucial for studying microbial physiology, virulence, and for screening potential antifungal agents. This document provides a detailed protocol for the quantification of this compound from microbial culture media using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify this compound. Due to its lipophilic nature, this compound is first extracted from the aqueous culture medium using a liquid-liquid extraction (LLE) procedure.[2][4] The extracted sample is then injected into an HPLC system equipped with a C8 or C18 column. This compound is separated from other media components based on its hydrophobicity and detected by its absorbance in the low UV range (210-215 nm), as it does not absorb significantly at wavelengths greater than 290 nm.[3][5][6] Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.
Experimental Protocols
Protocol 1: Sample Preparation from Culture Media
Accurate sample preparation is critical for reliable quantification, especially given this compound's volatility and tendency to adhere to surfaces.[1] This protocol is designed to maximize recovery by using an efficient extraction solvent and minimizing analyte loss.
Materials:
-
Culture media containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound standard (≥96% purity)
-
Glass screw-cap test tubes
-
Centrifuge
-
Nitrogen gas evaporation system (optional, use with caution)
-
HPLC vials with inserts
Procedure:
-
Harvest Culture: Collect an aliquot (e.g., 1-10 mL) of the microbial culture into a glass screw-cap test tube. To analyze secreted this compound, first centrifuge the culture (e.g., 5000 x g for 10 minutes) to pellet the cells and use the resulting supernatant for extraction.[7]
-
Liquid-Liquid Extraction (LLE):
-
Phase Separation:
-
Centrifuge the tube at approximately 2,000 x g for 10 minutes to achieve a clear separation between the aqueous (bottom) and the ethyl acetate (top) layers.[8]
-
-
Collect Organic Layer: Carefully collect the upper ethyl acetate layer containing the this compound using a glass pipette and transfer it to a clean glass tube. Be cautious not to disturb the aqueous layer.
-
Solvent Evaporation (If Concentration is Needed):
-
Important: this compound is volatile.[1] Avoid harsh evaporation methods like rotary evaporation. If the sample needs to be concentrated, gently evaporate the ethyl acetate under a slow stream of nitrogen gas at room temperature. Do not evaporate to complete dryness to prevent loss of the analyte.
-
-
Reconstitution:
-
If the solvent was evaporated, reconstitute the extract in a small, precise volume (e.g., 200-500 µL) of the HPLC mobile phase (e.g., methanol or acetonitrile).
-
If no evaporation was performed, the ethyl acetate extract can be directly injected if compatible with the HPLC system, though solvent exchange is recommended.
-
-
Final Preparation: Transfer the final reconstituted sample into an HPLC vial for analysis. Filtration should be avoided as this compound can adsorb to many filter materials, leading to significant analyte loss.[1]
Protocol 2: HPLC Analysis
Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Data acquisition and analysis software.
Procedure:
-
Method Setup: Set up the HPLC system according to one of the methods outlined in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards (e.g., ranging from 1 µM to 200 µM) by serially diluting the stock solution with the mobile phase.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the series of this compound standards to generate a standard curve.
-
Inject the prepared samples from Protocol 1.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Integrate the peak area for this compound in both standards and samples.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the standard curve.
-
Data Presentation
Quantitative data from various established HPLC methods are summarized below for easy comparison.
Table 1: Comparison of Reported HPLC Methods for this compound Quantification
| Parameter | Method A | Method B | Method C |
| HPLC Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[3] | Microsorb-MV C8 (4.6 x 250 mm, 5 µm)[9] | Newcrom R1[10] |
| Mobile Phase | Methanol:Water (4:1, v/v)[3] | 100% Methanol[9] | Acetonitrile, Water, and Phosphoric Acid[10] |
| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min[9] | Not Specified |
| Detection Wavelength | 210 nm[3] | 238 nm (for a commercial tracer)[9] | Not Specified (UV detector) |
| Retention Time | Varies with exact conditions | ~3.78 min[9] | Varies with exact conditions |
| Linear Range | Not Specified | 310 - 1380 µg/mL[9] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Notes | A common method for detecting non-conjugated double bonds. | Wavelength targets a UV-active impurity in a commercial this compound standard.[9] | A specialized reverse-phase column with low silanol (B1196071) activity.[10] |
Note: A gas chromatography (GC)-based assay reported a detection limit (DL) for this compound of 0.02 ng/µL (0.09 µM), providing a benchmark for the sensitivity that can be achieved.[1][11]
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for this compound extraction and HPLC quantification.
Caption: Role of this compound as a quorum-sensing molecule in Candida albicans.
References
- 1. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of this compound and Characterization of De… [ouci.dntb.gov.ua]
- 7. cores.emory.edu [cores.emory.edu]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Farnesol in Anti-Cancer Drug Discovery
Introduction
Farnesol, a naturally occurring sesquiterpene alcohol found in essential oils of various plants, has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2][3] It has been shown to exhibit cytotoxic effects against a range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1][4] These application notes provide an overview of this compound's anti-cancer properties, summarize its efficacy in various cancer models, and offer detailed protocols for key experiments to evaluate its potential in anti-cancer drug discovery.
Mechanism of Action
This compound's anti-cancer activity is multi-faceted, involving the modulation of several critical signaling pathways. It has been reported to interfere with the function of Ras proteins, which are crucial for cell proliferation and survival.[1][2] Additionally, this compound has been shown to impact the PI3K/Akt, MAPK, and JAK/STAT3 signaling cascades, all of which are pivotal in tumor progression.[1][5] By targeting these pathways, this compound can trigger programmed cell death (apoptosis) and halt the uncontrolled growth of cancer cells.[6][7]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50) values.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | ~70 (nebulized) | [8] |
| Lung Cancer | H460 | ~35 (nebulized) | [8] |
| Prostate Cancer | DU145 | Not specified, but dose-dependent effects observed up to 60 µM | [5] |
| Meningioma | HBL-52 | 25 | [9] |
| Melanoma | B16F10 | 45 | [10] |
| Multiple Myeloma | U266 | Not specified, but effects observed | [1] |
| Pancreatic Cancer | MIA PaCa2, BxPC-3 | Not specified, but effects observed | [1] |
| Cervical Cancer | HeLa | Not specified, but dose- and time-dependent effects observed | [1] |
| Oral Squamous Cell Carcinoma | OSCC9, OSCC25 | Not specified, but effects observed | [1] |
| Osteosarcoma | Saos-2 | Dose-dependent effects observed (10-100 µM) | |
| Colorectal Carcinoma | HCT-116 | Dose-dependent effects observed (20-120 µM) | [11] |
Key Signaling Pathways Modulated by this compound
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(G0/G1 or G2/M)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> Ras [label="Inhibits", color="#EA4335"]; this compound -> PI3K [label="Inhibits", color="#EA4335"]; this compound -> JAK [label="Inhibits", color="#EA4335"]; this compound -> NFkB [label="Modulates", color="#FBBC05"]; this compound -> p53 [label="Upregulates", color="#34A853"];
Ras -> Raf -> MEK -> ERK -> Proliferation; PI3K -> Akt -> Proliferation; Akt -> Bcl2 [label="Activates", color="#34A853"]; JAK -> STAT3 -> Proliferation;
p53 -> Bax [label="Activates", color="#34A853"]; p53 -> CellCycleArrest [label="Induces", color="#34A853"]; Bax -> Caspase9 [label="Activates", color="#34A853"]; Bcl2 -> Caspase9 [label="Inhibits", color="#EA4335"]; Caspase9 -> Caspase3 [label="Activates", color="#34A853"]; Caspase3 -> Apoptosis [label="Executes", color="#34A853"];
// Invisible edges for alignment edge[style=invis]; Proliferation -> Apoptosis; Apoptosis -> CellCycleArrest; } enddot Caption: Major oncogenic signaling pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis
This protocol is to detect changes in protein expression in key signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, STAT3, p-STAT3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Studies
This compound has also demonstrated anti-tumor effects in animal models.[5][7] For example, in a mouse model of prostate cancer, administration of this compound significantly reduced tumor volume.[5] In a multiple myeloma xenograft model, this compound enhanced the anti-tumor effects of bortezomib (B1684674).[12] These studies suggest that this compound has the potential for in vivo efficacy, warranting further investigation in preclinical and clinical settings.
This compound is a promising natural compound for anti-cancer drug discovery. Its ability to modulate multiple oncogenic signaling pathways and induce apoptosis and cell cycle arrest in a variety of cancer cells makes it an attractive candidate for further development. The protocols provided here offer a framework for researchers to investigate the anti-cancer properties of this compound and to elucidate its mechanisms of action. Further in vivo studies and clinical trials are necessary to fully evaluate its therapeutic potential.[2]
References
- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Potential Anti-Inflammatory and Anti-Cancer Properties of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 7. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. jbuon.com [jbuon.com]
- 10. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of this compound Against Human Osteosarcoma Saos-2 Cells and Human Colorectal Carcinoma HCT-116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol: A Promising Quorum-Sensing Molecule for Anti-Candida Therapy
Application Notes and Protocols for Researchers
Farnesol, a sesquiterpene alcohol, is a quorum-sensing molecule produced by the opportunistic fungal pathogen Candida albicans. It plays a crucial role in regulating the morphology and virulence of this fungus, primarily by inhibiting the transition from its yeast form to the more invasive hyphal form. This property, along with its ability to disrupt biofilm formation and enhance the efficacy of conventional antifungal drugs, makes this compound a compelling candidate for the development of novel therapeutic strategies against candidiasis. These application notes provide a comprehensive overview of this compound's activity, along with detailed protocols for its investigation in a laboratory setting.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the Ras1-cAMP-PKA signaling pathway, a key regulator of morphogenesis in C. albicans.[1][2][3] By interfering with this pathway, this compound prevents the cellular elongation required for hyphal development.[1][2][3] This morphogenetic blockade is a cornerstone of its therapeutic potential, as the hyphal form is critical for tissue invasion and biofilm formation.[4][5][6]
Furthermore, this compound has been shown to downregulate the expression of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1) and secreted aspartyl proteinases (SAPs), which are essential for adhesion and virulence.[4][5][6][7]
Key Therapeutic Applications
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. This compound effectively inhibits the formation of C. albicans biofilms, and in some cases, can disrupt pre-formed biofilms.[4][5][6] The inhibitory effect is dose-dependent, with concentrations between 30 µM and 300 µM showing significant activity.[4][5][6][8]
-
Synergistic Effects with Antifungal Drugs: this compound exhibits synergistic or additive effects when combined with conventional antifungal drugs, such as fluconazole, micafungin, and amphotericin B.[9][10][11][12] This synergy can lower the minimum inhibitory concentration (MIC) of these drugs, potentially overcoming drug resistance and reducing dose-related toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of this compound against Candida albicans.
Table 1: Inhibition of C. albicans Biofilm Formation by this compound
| This compound Concentration | Biofilm Inhibition (%) | Reference Strain(s) | Citation(s) |
| 3 µM | Minimal | C. albicans various isolates | [4][8] |
| 30 µM | Moderate | C. albicans various isolates | [4][8] |
| 300 µM | Significant to Complete | C. albicans various isolates | [4][5][6][7][8] |
| 450 µM | ~35% | C. albicans |
Table 2: Synergistic Interactions of this compound with Antifungal Drugs against C. albicans Biofilms
| Drug Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Citation(s) |
| This compound + Fluconazole | 0.49 - 0.79 | Synergism/No Interaction | [9][10][11] |
| This compound + Micafungin | 0.49 | Synergism | [9][10][11] |
| This compound + Amphotericin B | 0.79 | No Interaction | [9][10] |
| This compound + Itraconazole | 0.25 - 0.35 | Synergism |
Note: FIC index ≤ 0.5 indicates synergy, > 0.5 to < 4.0 indicates no interaction (additive or indifferent), and ≥ 4.0 indicates antagonism.
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound's inhibitory effect on the Ras1-cAMP-PKA signaling pathway in C. albicans.
Caption: Experimental workflow for assessing this compound's inhibition of C. albicans biofilm formation.
Experimental Protocols
Protocol 1: Candida albicans Biofilm Formation and Inhibition Assay
This protocol describes the formation of C. albicans biofilms in a 96-well plate and the assessment of biofilm inhibition by this compound using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO or ethanol)
-
Sterile 96-well flat-bottom microtiter plates
-
XTT solution (0.5 mg/mL in Ringer's lactate)
-
Menadione (B1676200) solution (10 mM in acetone)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Cell Suspension Standardization: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or spectrophotometer.
-
Biofilm Formation: a. Add 100 µL of the standardized cell suspension to each well of a 96-well plate. b. To test wells, add desired concentrations of this compound (e.g., 3, 30, 300 µM). Include a vehicle control (DMSO or ethanol) and a no-treatment control. c. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Biofilm Quantification (XTT Assay): a. Carefully aspirate the medium from each well, being cautious not to disturb the biofilm. b. Wash the biofilms three times with 200 µL of sterile PBS to remove non-adherent cells. c. Prepare the XTT-menadione solution by adding 1 µL of menadione solution to each 1 mL of XTT solution immediately before use. d. Add 100 µL of the XTT-menadione solution to each well. e. Incubate the plate in the dark at 37°C for 2-3 hours. f. Measure the absorbance at 490 nm using a microplate reader. The colorimetric change is proportional to the metabolic activity of the biofilm.
Protocol 2: Yeast-to-Hyphae Morphogenesis Inhibition Assay
This protocol assesses the ability of this compound to inhibit the yeast-to-hyphae morphological transition of C. albicans.
Materials:
-
Candida albicans strain
-
YPD broth
-
Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum, Spider medium)
-
This compound stock solution
-
Microscope slides and coverslips
-
Inverted microscope
Procedure:
-
Culture Preparation: Grow C. albicans overnight in YPD broth at 30°C to obtain a yeast-phase culture.
-
Induction of Hyphal Growth: a. Wash the yeast cells with PBS and resuspend in the hypha-inducing medium to a density of 1 x 10⁶ cells/mL. b. Add various concentrations of this compound to the cell suspension. Include appropriate controls. c. Incubate at 37°C for 3-6 hours.
-
Microscopic Examination: a. At regular intervals (e.g., every hour), take a small aliquot of the cell suspension. b. Place a drop on a microscope slide, cover with a coverslip, and observe under an inverted microscope. c. Count the number of yeast cells, pseudohyphae, and true hyphae in several fields of view to determine the percentage of each morphological form.
Protocol 3: Antifungal Synergy Testing (Checkerboard Assay)
This protocol determines the synergistic interaction between this compound and a conventional antifungal drug using a microdilution checkerboard format.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound stock solution
-
Antifungal drug stock solution (e.g., fluconazole)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions: a. In a 96-well plate, create serial dilutions of the antifungal drug horizontally (e.g., across columns 1-10) in RPMI-1640 medium. b. Create serial dilutions of this compound vertically (e.g., down rows A-G) in RPMI-1640 medium. c. The final volume in each well should be 50 µL. Wells in column 11 should contain only the antifungal drug dilutions, and wells in row H should contain only this compound dilutions. Well H12 should be a drug-free growth control.
-
Inoculum Preparation: Prepare a standardized C. albicans inoculum in RPMI-1640 medium at a final concentration of 2 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the inoculum to each well of the checkerboard plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Interpret the FICI as described in the note under Table 2.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the effect of this compound on the expression of hypha-specific genes like HWP1 and SAP6.
Materials:
-
C. albicans culture treated with and without this compound (from Protocol 2)
-
RNA extraction kit suitable for yeast
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HWP1, SAP6) and a reference gene (e.g., ACT1)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. Harvest C. albicans cells from both this compound-treated and control cultures by centrifugation. b. Extract total RNA using a yeast RNA extraction kit following the manufacturer's instructions. Mechanical disruption with glass beads is often necessary.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Quantitative Real-Time PCR (qRT-PCR): a. Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the fold change in gene expression in the this compound-treated samples compared to the control using the 2-ΔΔCt method.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Candida albicans Culture, Cell Harvesting, and Total RNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Testing different methods of total RNA extraction from Candida albican" by Sara Tewoldemedhin, George Gundelach et al. [scholar.valpo.edu]
- 4. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. scholar.valpo.edu [scholar.valpo.edu]
- 8. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Effect of this compound on Responsive Gene Expressions in Hyphal Morphogenesis Transformation of Candida albicans [iem.modares.ac.ir]
Application Notes & Protocols: Farnesol-Based Antimicrobial Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Farnesol is a naturally occurring sesquiterpene alcohol found in many essential oils and is also known as a quorum-sensing molecule (QSM) in various microorganisms, most notably Candida albicans.[1][2][3] As a QSM, it plays a crucial role in regulating morphogenesis, particularly the yeast-to-hyphal transition in fungi, a key step in biofilm formation.[1][4] Its ability to interfere with microbial communication and virulence, coupled with its direct antimicrobial effects and synergistic potential with conventional antibiotics, has made it a significant subject of research for the development of novel antimicrobial therapies, especially against drug-resistant and biofilm-forming pathogens.[5][6] This document provides an overview of its applications, quantitative efficacy data, and detailed protocols for its evaluation.
Mechanisms of Action
This compound exerts its antimicrobial effects through several mechanisms:
-
Quorum Sensing (QS) Inhibition: In C. albicans, this compound inhibits the yeast-to-hyphae morphological switch, a critical virulence factor for biofilm formation.[1][7] It achieves this by directly inhibiting the adenylyl cyclase, Cyr1p, a key component of the cAMP signaling pathway that governs hyphal development.[4]
-
Biofilm Disruption: this compound effectively inhibits the formation of biofilms in a variety of pathogens, including C. albicans, Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus mutans.[2][6][8] At higher concentrations, it can also disrupt pre-formed biofilms and induce the detachment of biofilm biomass.[5][9]
-
Cell Membrane Disruption: The hydrophobic nature of this compound allows it to accumulate in the lipid bilayer of microbial cell membranes.[8][10] This accumulation disrupts membrane integrity, leading to increased permeability, leakage of essential ions like K+, and ultimately, cell death.[2][6]
-
Synergy with Conventional Antimicrobials: this compound enhances the permeability of microbial cells, allowing for increased penetration of other drugs.[8] This action makes it a potent adjuvant, restoring or increasing the susceptibility of resistant strains to antibiotics like vancomycin, nafcillin, gentamicin, and oxacillin.[2][6][8][11]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's antimicrobial and antibiofilm activity from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Cells
| Microorganism | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 125 | ~27.8 | [11] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 250 | ~55.6 | [11] |
| Staphylococcus aureus | - | - | 2048 | [12] |
| Staphylococcus aureus | Xen29 | - | 16 | [5] |
Table 2: Biofilm Inhibitory Concentrations of this compound
| Microorganism | Strain | Assay Type | Effective Concentration (µM) | Inhibition | Reference |
| Candida albicans | ATCC 10231 | XTT Assay | 300 | Complete inhibition of formation | [1][3][7] |
| C. albicans / MSSA (Mixed) | Clinical Isolate | XTT Assay | 125 (MBIC₅₀) | 50% inhibition | [11] |
| C. albicans / MRSA (Mixed) | Clinical Isolate | XTT Assay | 250 (MBIC₅₀) | 50% inhibition | [11] |
| Staphylococcus epidermidis | Clinical Isolate | - | 625 - 2500 (ED₅₀) | 50% inhibition | [2] |
| Enterococcus faecium | - | CFU Count | ~2250 (0.5 mg/mL) | >99.99% inhibition of formation | [13] |
| Klebsiella pneumoniae | - | CFU Count | ~2250 (0.5 mg/mL) | >70% inhibition of formation | [13] |
| Enterobacter cloacae | - | CFU Count | ~900 (0.2 mg/mL) | ~80% inhibition of formation | [13] |
Table 3: Synergistic Activity of this compound with Antibiotics
| Microorganism | Antibiotic | This compound Conc. (µM) | Observation | Reference |
| S. aureus (Biofilm) | Gentamicin (2.5x MIC) | 100 | >2-log reduction in CFU | [6][14][15] |
| C. albicans / S. aureus (Mixed Biofilm) | Oxacillin (2 mg/mL) | 300 | 80% inhibition (vs. ≤4% for OXA alone) | [11] |
| S. epidermidis (Biofilm) | Nafcillin | Various | Synergistic at most combination ratios | [2] |
| S. epidermidis (Biofilm) | Vancomycin | Various | Synergistic at most combination ratios | [2] |
| MRSA Strains | Oxacillin | ~2250 (512 µg/mL) | >128-fold increase in OXA susceptibility | [12] |
Visualizations: Pathways and Workflows
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyr1 [label="Adenylyl Cyclase\n(Cyr1p)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efg1 [label="Efg1\n(Transcription Factor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hyphae [label="Hyphal Formation &\nBiofilm Development", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yeast [label="Yeast Form\n(Planktonic)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> Cyr1 [label=" Inactivation"];
edge [arrowhead=normal, color="#202124"]; Cyr1 -> cAMP [label=" Catalyzes"]; cAMP -> PKA [label=" Activates"]; PKA -> Efg1 [label=" Activates"]; Efg1 -> Hyphae [label=" Promotes"];
// Rank {rank=same; this compound; Cyr1;} {rank=same; cAMP; PKA; Efg1;}
// Invisible edge for layout edge [style=invis]; Yeast -> Hyphae; } dot Caption: this compound's inhibitory mechanism on C. albicans filamentation via the cAMP pathway.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.
Materials:
-
This compound (stock solution in DMSO or ethanol).
-
Test microorganism (e.g., S. aureus, C. albicans).
-
Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Cation-Adjusted Mueller-Hinton Broth (CAMHB)).[15]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 2 to 2048 µg/mL).[12] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not inhibit microbial growth.
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (inoculum in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.[15] This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to prevent biofilm formation.[10]
Materials:
-
This compound stock solution.
-
Test microorganism.
-
Appropriate growth medium (e.g., TSB supplemented with glucose).
-
Sterile 96-well flat-bottomed tissue culture-treated plates.
-
0.1% (w/v) Crystal Violet solution.
-
33% Acetic Acid or 95% Ethanol (B145695).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Plate Preparation: Add 100 µL of serially diluted this compound to the wells of the 96-well plate.
-
Inoculation: Add 100 µL of a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[16]
-
Washing: Carefully discard the medium and planktonic cells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Fix the remaining biofilm by air-drying or by incubating at 60°C for 60 minutes.[10]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[16]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye.[16]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in this compound-treated wells compared to the control indicates the percentage of biofilm inhibition.
Protocol 3: Synergy Testing (Checkerboard Microdilution Assay)
This protocol assesses the synergistic effect between this compound and a conventional antibiotic.
Materials:
-
This compound stock solution.
-
Antibiotic stock solution.
-
Test microorganism and appropriate broth.
-
Sterile 96-well microtiter plates.
Procedure:
-
Plate Setup: Set up a two-dimensional array in a 96-well plate.
-
Along the x-axis (columns), prepare two-fold serial dilutions of the antibiotic in broth.
-
Along the y-axis (rows), prepare two-fold serial dilutions of this compound in broth.
-
-
Inoculation: Inoculate all wells with the test microorganism at a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include rows/columns with only this compound or only the antibiotic to determine their individual MICs under the assay conditions. Also include a growth control well (no antimicrobial agents).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifferent
-
FICI > 4.0: Antagonism
-
-
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Quorum Sensing Molecule this compound on Mixed Biofilms of Candida albicans and Staphylococcus aureus | MDPI [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for Determining the Anti-Biofilm Efficacy of Farnesol
Audience: Researchers, scientists, and drug development professionals.
Introduction Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces.[1][2] This mode of growth provides significant protection against antimicrobial agents and host immune responses, leading to persistent and chronic infections.[1] Farnesol, a sesquiterpene alcohol, is a quorum-sensing molecule (QSM) produced by the fungus Candida albicans.[3][4][5] It plays a crucial role in cell-cell communication, and studies have shown its potential to inhibit biofilm formation in various microorganisms, including fungi and bacteria.[3][6][7][8] this compound primarily functions by inhibiting the yeast-to-hypha morphological transition in C. albicans, a critical step for mature biofilm development.[4][9][10] This application note provides detailed protocols for key in vitro assays used to quantify and characterize the anti-biofilm properties of this compound.
Quantitative Data Summary
The following tables summarize the reported anti-biofilm effects of this compound against various microorganisms as determined by common in vitro assays.
Table 1: Anti-Biofilm Efficacy of this compound against Candida albicans
| This compound Concentration | Assay Type | Key Finding | Citation(s) |
| 3, 30, 300 µM | XTT Assay | Concentration-dependent inhibition of biofilm formation. 300 µM completely inhibited biofilm development when added at early adherence stages. | [3][8] |
| 125 µM (MBIC₅₀) | XTT Assay | 50% inhibition of mixed biofilms with Methicillin-Sensitive S. aureus (MSSA). | [10] |
| 250 µM (MBIC₅₀) | XTT Assay | 50% inhibition of mixed biofilms with Methicillin-Resistant S. aureus (MRSA). | [10] |
| 1-2 mM (MIC) | Broth Microdilution | Minimum Inhibitory Concentration for 82.4% of C. albicans isolates. | [11] |
Table 2: Anti-Biofilm Efficacy of this compound against Staphylococcal Species
| Organism | this compound Concentration | Assay Type | Key Finding | Citation(s) | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | 30 mM | Quantitative Culture | Reduced viable bacteria by 10⁴-fold and completely inhibited biofilm formation. |[6] | | S. aureus | 100 µM | Plate Counts | Synergistic effect with gentamicin; reduced biofilm populations by >2 log units. |[12] | | S. epidermidis | 0.625 - 2.5 mM (ED₅₀) | XTT Assay | Effective Dose causing 50% inhibition of biofilm formation. |[7] | | S. epidermidis | 0.5 mM | CLSM | Significantly decreased biovolume, mean thickness, and substratum coverage of biofilms. |[7] | | S. epidermidis | 300 µM | CLSM & CFU Plating | Damaged cell membranes and induced changes in biofilm structure, similar to vancomycin (B549263). |[13][14] |
Signaling Pathways and Experimental Workflows
Visualizations of key processes are provided below to illustrate the mechanism of action and experimental designs.
Caption: this compound's role in C. albicans quorum sensing.
Caption: General workflow for evaluating this compound's anti-biofilm efficacy.
Experimental Protocols
Detailed methodologies for the primary assays used to assess this compound's anti-biofilm activity are provided below.
Crystal Violet (CV) Assay: Quantification of Total Biofilm Biomass
This assay measures the total biomass of the biofilm, including cells and the EPS matrix, by staining with crystal violet.[2]
Caption: Workflow for the Crystal Violet (CV) biofilm assay.
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well flat-bottom microtiter plate.[15] Inoculate each well with 100 µL of a standardized microbial suspension (e.g., 10⁷ CFU/mL) in appropriate growth media. Incubate for 24-48 hours at 37°C to allow biofilm formation.[15] Include wells with media only as a sterility control.
-
This compound Treatment: After the initial adhesion phase or on pre-formed biofilms, add this compound at desired concentrations. Include untreated wells as a negative control and a vehicle control (the solvent for this compound, e.g., DMSO or ethanol) to account for any solvent effects.
-
Washing: Gently discard the planktonic cells and media from the wells. Wash each well twice with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.[1]
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[15]
-
Final Wash: Discard the crystal violet solution and wash the wells carefully with distilled water until the wash water is clear.
-
Drying: Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.[15][16] Incubate for 10-30 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[15] Measure the absorbance at a wavelength of 590 nm using a microplate reader.
XTT Reduction Assay: Assessment of Biofilm Metabolic Activity
The XTT assay quantifies the metabolic activity of viable cells within the biofilm. Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[17]
Caption: Workflow for the XTT metabolic activity assay.
Protocol:
-
Biofilm Formation and Treatment: Grow and treat biofilms with this compound in a 96-well plate as described in the CV assay protocol (Steps 1-2).
-
Washing: Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells and residual media.[18]
-
Reagent Preparation: Prepare the XTT labeling reagent. A typical solution consists of XTT salt (e.g., 1 mg/mL in PBS) and an electron-coupling agent like menadione (B1676200) (e.g., 0.4 mM in acetone) or phenazine (B1670421) methosulfate (PMS).[18][19] The menadione solution is typically mixed with the XTT solution immediately before use at a ratio of 1:20 (v/v).[18]
-
Incubation: Add 100-200 µL of the freshly prepared XTT-menadione solution to each well containing a biofilm, as well as to control wells.[18]
-
Reaction: Cover the plate and incubate in the dark at 37°C for 1 to 4 hours.[19][20] The incubation time may need optimization depending on the microbial species and biofilm density.
-
Quantification: After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.[7][18] Measure the colorimetric change (absorbance) at 490 nm (or 492 nm) with a microplate reader.[7][18][20] The intensity of the orange color is proportional to the number of metabolically active cells.
Confocal Laser Scanning Microscopy (CLSM): Visualization of Biofilm Structure
CLSM allows for the qualitative and quantitative analysis of biofilm architecture, including thickness, viability (with appropriate stains), and EPS distribution in a non-destructive manner.[13][21]
Protocol:
-
Biofilm Formation: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or specialized chamber slides. Treat with this compound as required.
-
Staining: After the treatment period, wash the biofilms gently with PBS. Stain the biofilms using fluorescent dyes. A common combination is a live/dead staining kit (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells), which differentiates cells based on membrane integrity.[13][14] Incubate with the dyes for 15-20 minutes in the dark at room temperature.[13]
-
Imaging: After a final gentle wash, mount the sample on the confocal microscope. Acquire a series of z-stack images through the full thickness of the biofilm.
-
Image Analysis: Use imaging software (e.g., ImageJ with plugins like Comstat2 or PHLIP) to reconstruct 3D images of the biofilm.[22] From these reconstructions, quantitative parameters such as total biovolume, average thickness, substratum coverage, and the ratio of live to dead cells can be calculated.[7][22]
The combination of these in vitro assays provides a comprehensive framework for evaluating the anti-biofilm efficacy of this compound. The Crystal Violet assay offers a straightforward method for assessing total biomass, while the XTT assay provides specific insights into cellular viability and metabolic activity.[2][18][20] Confocal microscopy complements these quantitative measures with detailed structural and spatial information.[13] Together, these protocols enable researchers to thoroughly characterize this compound's potential as a therapeutic agent for combating biofilm-related infections.
References
- 1. ableweb.org [ableweb.org]
- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule | Semantic Scholar [semanticscholar.org]
- 6. The Effects of this compound on Staphylococcus aureus Biofilms and Osteoblasts: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to this compound, vancomycin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confocal laser scanning microscopy analysis of S. epidermidis biofilms exposed to this compound, vancomycin and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. jcdr.net [jcdr.net]
- 19. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Farnesol Delivery Systems: Enhancing Bioavailability for Therapeutic Applications
Farnesol, a naturally occurring sesquiterpene alcohol found in many essential oils, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. However, its therapeutic potential is often hindered by poor water solubility and consequently, low bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance the systemic absorption and efficacy of this compound.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging advanced delivery systems to improve the bioavailability of this compound. We will explore various nanoformulations, their physicochemical characteristics, and the methodologies for their preparation and evaluation.
Application Notes
The encapsulation of this compound into nanocarriers offers several advantages over its free form. These systems can protect this compound from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological membranes, ultimately leading to enhanced bioavailability and therapeutic effect. The choice of delivery system depends on the desired application, route of administration, and target tissue. Here, we summarize the key characteristics of prominent this compound delivery systems.
Data Presentation: Physicochemical Properties of this compound Delivery Systems
The following tables provide a summary of the quantitative data for different this compound-loaded nanocarrier systems based on available literature.
| Delivery System | This compound Loading/Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Chitosan (B1678972) Nanoparticles | 66% | 161.4 ± 13.31 | Positive | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | ~22.5% (of total nanoparticle volume) | ~140 | Not Specified | |
| Small Unilamellar Vesicles (SUVs) - Liposomes | 97.9 ± 0.25% | Not Specified | Not Specified | [2] |
| Multilamellar Vesicles (MLVs) - Liposomes | 95.6 ± 0.10% | Not Specified | Not Specified | [2] |
| pH-activated Polymeric Nanoparticles | ~22 wt% | ~21 | Cationic | [3] |
| Solid Lipid Nanoparticles (SLNs) | Varies (dependent on formulation) | 100 - 300 | Varies | [4] |
| Nanoemulsions | Varies (dependent on formulation) | 20 - 200 | Varies | [5] |
| Delivery System | In Vitro Drug Release Profile | In Vivo Bioavailability Enhancement | Reference |
| pH-activated Polymeric Nanoparticles | pH-dependent release: t1/2 = 7h at pH 4.5, t1/2 = 15h at pH 7.2 | 4-fold more effective than free this compound in a rodent dental caries model | [3] |
| Chitosan Nanogels | 58% release from chitosan nanogels | Not Quantified | |
| Solid Lipid Nanoparticles (SLNs) | Biphasic release: initial burst followed by sustained release | Enhanced oral bioavailability of various drugs has been demonstrated | [4][6] |
| Nanoemulsions | Sustained release profiles have been reported | Improved bioavailability of lipophilic drugs | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing targeted therapies.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To encapsulate this compound in chitosan nanoparticles to improve its aqueous dispersibility and bioavailability.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
This compound
-
Polysorbate 80 (Tween 80)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 0.2% (w/v) chitosan solution by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
Preparation of this compound Emulsion:
-
Prepare a 1:1 (v/v) mixture of this compound and Polysorbate 80.
-
Add the desired amount of the this compound-Polysorbate 80 mixture to the chitosan solution under constant stirring.
-
Sonicate the mixture to form a fine emulsion.
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the this compound-chitosan emulsion under continuous magnetic stirring.
-
The formation of nanoparticles is indicated by the appearance of opalescence.
-
Continue stirring for 30 minutes to allow for the complete formation and stabilization of the nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this washing step three times to remove any unreacted reagents.
-
Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
Objective: To encapsulate this compound within a solid lipid matrix to achieve controlled release and improved stability.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the desired amount of this compound in the molten lipid.
-
In a separate beaker, heat the aqueous phase (deionized water containing the surfactant) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosuspension Formation:
-
Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes. The sonication step reduces the droplet size to the nanometer range.
-
-
SLN Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.
-
Protocol 3: Characterization of this compound-Loaded Nanoparticles
Objective: To determine the key physicochemical properties of the prepared this compound nanoparticles.
A. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
B. Encapsulation Efficiency and Drug Loading:
-
Method: Indirect method using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Collect the supernatant containing the free, unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method. A suitable method might involve a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection.[2][3]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
-
C. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of this compound released into the medium using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Conclusion
The development of this compound delivery systems, particularly nanoformulations, holds immense promise for enhancing its therapeutic efficacy. By improving its solubility and bioavailability, these advanced systems can unlock the full potential of this compound in treating a range of diseases. The protocols and data presented here provide a foundation for researchers to design and evaluate novel this compound formulations for various biomedical applications. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to translate these promising in vitro findings into clinical realities.
References
- 1. jptcp.com [jptcp.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of this compound and Characterization of De… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study Between Nanoemulsions and Conventional Emulsions as Carriers of Plant Oils: Formulation Approach, Physicochemical Properties, and In Vitro and In Vivo Assessments for Skin Care Application | MDPI [mdpi.com]
- 6. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesol's Impact on Cell Proliferation: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of farnesol on cell proliferation. This compound, a naturally occurring sesquiterpene alcohol found in essential oils, has demonstrated potential as an anti-cancer agent by modulating key signaling pathways involved in cell growth and survival.[1] This guide offers standardized methodologies for assessing this compound's bioactivity and elucidating its mechanisms of action.
Introduction to this compound's Anti-Proliferative Activity
This compound exerts its anti-proliferative effects by influencing a variety of signaling cascades within cancer cells.[1] Notably, it has been shown to inhibit the Ras-extracellular signal-regulated kinase (ERK)1/2 and the PI3K/protein kinase B (Akt) signaling pathways, both of which are crucial for cell growth and survival.[2] Furthermore, this compound can induce apoptosis by promoting the expression of pro-apoptotic proteins like p53, Bax, and cleaved caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[2] Studies have also implicated the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) in this compound-mediated apoptosis.[3][4] The effective concentrations of this compound for inhibiting cell proliferation typically range from 25 to 250 µM, with leukemic cells showing particular sensitivity.[3]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the typical time courses for various cell proliferation assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Murine B16F10 | Melanoma | 45 | [5] |
| A549 | Human Lung Carcinoma | ~70 (nebulized) | [6] |
| H460 | Human Lung Cancer | ~35 (nebulized) | [6] |
| HL-60 | Human Leukemia | Not specified | [5] |
| DU145 | Human Prostate Cancer | Not specified | [5] |
| PC-3 | Human Prostate Cancer | Not specified | [5] |
| LNCaP | Human Prostate Cancer | Not specified | [5] |
| Caco-2 | Human Colon Adenocarcinoma | Not specified | [5] |
Table 2: Recommended Incubation Times for Cell Proliferation Assays with this compound
| Assay | Incubation Time with this compound | Reference |
| MTT Assay | 24 - 72 hours | [7] |
| BrdU Assay | 1 - 72 hours | [7] |
| Flow Cytometry (Cell Cycle) | 24 - 48 hours | [5] |
| Western Blot | 30 minutes - 24 hours | [6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound action and the experimental approach to study them, the following diagrams are provided.
Caption: this compound's modulation of key signaling pathways leading to decreased cell proliferation and increased apoptosis.
Caption: A general experimental workflow for studying the effect of this compound on cell proliferation.
Detailed Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][4]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
This compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS.[3] Add 10 µL of the MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
BrdU Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.[7]
-
BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final 1X concentration and incubate for 1 to 24 hours.[7]
-
Fixation and Denaturation: Remove the medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[7]
-
Antibody Incubation:
-
Add 100 µL/well of 1X anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[7]
-
Wash the plate 3 times with 1X Wash Buffer.[7]
-
Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[7]
-
Wash the plate 3 times with 1X Wash Buffer.[7]
-
-
Detection:
-
Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the STOP Solution.[7]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
70% Ethanol (B145695) (cold)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
-
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation.[10]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Extraction:
-
After this compound treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medium.com [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Farnesol: A Versatile Research Tool in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils and fruits, has emerged as a promising small molecule for investigating the complex mechanisms underlying neurodegenerative diseases. Its multifaceted biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, make it a valuable tool for researchers modeling conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro and in vivo models of neurodegeneration, along with visualizations of its key signaling pathways.
Key Mechanisms of Action
This compound's neuroprotective effects are attributed to its ability to modulate several critical signaling pathways implicated in neuronal survival and function.
-
Inhibition of PARIS and Restoration of PGC-1α Activity: A primary mechanism of this compound involves the farnesylation of the parkin-interacting substrate (PARIS), a transcriptional repressor.[1][2][3][4] Farnesylation of PARIS prevents it from binding to the promoter of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant responses.[1][2][3][4] By inhibiting PARIS, this compound effectively restores PGC-1α expression and its downstream targets, thereby promoting mitochondrial function and protecting neurons from oxidative stress.[4]
-
Modulation of Inflammatory Pathways: this compound has demonstrated potent anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6] This is partly achieved through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in suppressing neuroinflammation.[7][8][9][10]
-
Activation of Farnesoid X Receptor (FXR): this compound is a known agonist of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation.[11] Activation of FXR has been shown to have neuroprotective effects, although the precise downstream mechanisms in the context of this compound's action in neurodegeneration are still under investigation.[11]
-
Antioxidant Activity: this compound directly combats oxidative stress by enhancing the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and by increasing the levels of the endogenous antioxidant glutathione (B108866) (GSH).[12][13]
Data Presentation
In Vivo Studies: this compound in Rodent Models of Neurodegenerative Diseases
| Disease Model | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Parkinson's Disease | Haloperidol-induced Wistar rats | 50 and 100 mg/kg | Oral gavage | 14 days | Improved locomotor activity and grip strength; increased dopamine (B1211576) levels; enhanced SOD and catalase activity. | [12] |
| Parkinson's Disease | α-synuclein preformed fibril mouse model | Diet supplemented with this compound | Oral | 1 week prior to fibril injection | Prevented loss of dopaminergic neurons and reversed behavioral deficits. | [14] |
| Huntington's Disease | 3-nitropropionic acid-induced Wistar rats | 50 and 100 mg/kg/day | Not specified | 7 days | Improved locomotor activity, grip strength, and memory; attenuated nitrite (B80452) and increased glutathione levels. | |
| Neuroinflammation | Lipopolysaccharide-induced Swiss albino mice | 100 mg/kg b.wt. | Intraperitoneal | Not specified | Ameliorated oxidative stress; reduced expression of pro-apoptotic proteins (Bax, caspase-3). | [13] |
| Neurotoxicity | Acrylamide-induced Swiss albino mice | 100 mg/kg b.wt. | Oral supplementation | 4 weeks | Improved gait and motor coordination; reduced reactive gliosis and pro-inflammatory cytokines (TNF-α, IL-1β). | [6] |
In Vitro Studies: this compound in Cellular Models of Neurodegeneration
| Cell Model | Insult | This compound Concentration | Treatment Duration | Key Findings | Reference(s) |
| SH-SY5Y neuroblastoma cells | Parkin knockdown | Not specified | Not specified | Increased expression of PGC-1α and its target genes (SOD2, NRF1, TFAM). | |
| Molt4 cells (T lymphoblastic leukemia) | Not applicable (apoptosis induction) | 75 µM | Not specified | Induced dissipation of mitochondrial membrane potential. |
Experimental Protocols
In Vivo Experiment: Assessment of Motor Coordination using the Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance in a mouse model of neurodegeneration.
Materials:
-
Rotarod apparatus
-
Mouse model of neurodegeneration (e.g., MPTP-induced or α-synuclein PFF-injected mice)
-
This compound solution (dissolved in a suitable vehicle, e.g., corn oil)
-
Vehicle control
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place each mouse on the rotarod, which is rotating at a constant low speed (e.g., 4 rpm).
-
Allow the mice to walk on the rod for a set period (e.g., 60 seconds).
-
Repeat the training for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
This compound Administration: Administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage) at the predetermined dosage and schedule.
-
Testing:
-
At the designated time point after this compound administration, place a mouse on the rotarod.
-
Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall for each group. Compare the this compound-treated group to the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA).
In Vitro Experiment: Assessment of Neuronal Viability using the MTT Assay
Objective: To determine the protective effect of this compound against toxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., MPP+, 6-OHDA, or Aβ oligomers)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Toxin Exposure: After pre-treatment, expose the cells to the neurotoxin at a pre-determined toxic concentration for an appropriate incubation period (e.g., 24 hours). Include a control group with no toxin exposure.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). Compare the this compound-treated groups to the toxin-only group using appropriate statistical analysis.
Biochemical Assay: Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
Objective: To assess the effect of this compound on the activity of key antioxidant enzymes in brain tissue or cell lysates.
Materials:
-
Brain tissue homogenate or cell lysate from experimental groups
-
SOD and CAT assay kits (commercially available)
-
Bradford reagent for protein quantification
-
Spectrophotometer
Procedure (General Outline):
-
Sample Preparation: Prepare brain tissue homogenates or cell lysates according to the instructions provided with the assay kits.
-
Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.
-
SOD Activity Assay: Follow the protocol of the specific SOD assay kit. This typically involves a reaction where superoxide radicals are generated, and the inhibition of a colorimetric reaction by SOD in the sample is measured.
-
CAT Activity Assay: Follow the protocol of the specific CAT assay kit. This usually involves measuring the decomposition of hydrogen peroxide (H2O2) by catalase in the sample, which can be monitored by the decrease in absorbance at 240 nm.
-
Data Analysis: Calculate the SOD and CAT activity for each sample, normalized to the protein concentration. Compare the this compound-treated groups to the control groups using appropriate statistical analysis.
Signaling Pathways and Experimental Workflows
References
- 1. PARIS farnesylation prevents neurodegeneration in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARIS farnesylation prevents neurodegeneration in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace at KOASAS: PARIS farnesylation prevents neurodegeneration in models of Parkinson's disease [koasas.kaist.ac.kr]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound prevents aging-related muscle weakness in mice through enhanced farnesylation of Parkin-interacting substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPAR-gamma agonists as regulators of microglial activation and brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ, neuroinflammation, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuropharmacological properties of this compound in Murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates lipopolysaccharide-induced neurodegeneration in Swiss albino mice by regulating intrinsic apoptotic cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Exerts Protective Effects against Chronic Sleep Deprivation-Induced Cognitive Impairment via Activation SIRT1/Nrf2 Pathway in the Hippocampi of Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Neuroprotective effects of this compound on motor and cognitive impairment " by S. Deepa, Emdormi Rymbai et al. [digital.car.chula.ac.th]
Synthesis and Pharmacological Evaluation of Novel Farnesol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and pharmacological testing of novel farnesol derivatives. This compound, a naturally occurring sesquiterpene alcohol, and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These protocols are intended to guide researchers in the development and evaluation of new this compound-based therapeutic candidates.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. Below are protocols for the synthesis of two distinct classes of novel this compound analogs: farnesylthiosalicylamides and triazole-containing derivatives.
Synthesis of Farnesylthiosalicylamide Derivatives
Farnesylthiosalicylamide derivatives have shown potent anti-tumor activity.[3] The following is a representative protocol for the synthesis of a mono-amide derivative of farnesylthiosalicylic acid (FTS).
Protocol 1: Synthesis of FTS-Monoamide (e.g., Compound 10f)
Materials:
-
Farnesylthiosalicylic acid (FTS)
-
Appropriate diamine (e.g., N,N-dimethylethylenediamine for compound 10f)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether (for chromatography)
Procedure:
-
To a solution of farnesylthiosalicylic acid (FTS) (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate diamine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the desired farnesylthiosalicylamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Triazole-Containing this compound Analogs
The introduction of a triazole ring into the this compound scaffold represents a novel approach to generating structural diversity.[4][5] This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").
Protocol 2: Solid-Phase Synthesis of a Triazole-Containing this compound Analog
Materials:
-
Solid support (e.g., alkyne-functionalized resin)
-
Organic azide (B81097) (e.g., benzyl (B1604629) azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) and Dichloromethane (DCM)
-
Washing solvents (DMF, water, DCM, ether)
Procedure:
-
Swell the alkyne-functionalized resin in anhydrous DMF.
-
To the resin suspension, add the organic azide (10 eq), CuI (0.1 eq), and DIPEA (10 eq).
-
Agitate the reaction mixture at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF, DMF-water (1:1), DMF, DCM, and ether. Dry the resin in vacuo.
-
Cleave the this compound analog from the solid support by treating the resin with a catalytic amount of PPTS in a mixture of MeOH and DCM (1:1) overnight.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR and mass spectrometry.[6]
Pharmacological Testing Protocols
Following synthesis and purification, the novel this compound derivatives should be subjected to a battery of pharmacological assays to determine their biological activity.
In Vitro Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed human cancer cell lines (e.g., SMMC-7721, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Antimicrobial Activity
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Procedure:
-
Prepare a 2-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control well (no compound).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
In Vivo Anti-inflammatory Activity
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates anti-inflammatory activity.[1][4][7]
Procedure:
-
Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Administer the this compound derivative or vehicle control orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Quantitative data from pharmacological assays should be summarized in a clear and structured format to facilitate comparison between different derivatives.
Table 1: In Vitro Cytotoxicity of Farnesylthiosalicylamide Derivatives against Human Cancer Cell Lines [3]
| Compound | SMMC-7721 (Liver) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | U-87 MG (Glioblastoma) | K562 (Leukemia) |
| 10f | 3.78 ± 0.21 | 5.12 ± 0.35 | 4.23 ± 0.29 | 6.89 ± 0.47 | 7.63 ± 0.52 | 4.51 ± 0.31 | 5.98 ± 0.41 |
| FTS | 15.2 ± 1.1 | 21.8 ± 1.5 | 18.9 ± 1.3 | 25.4 ± 1.8 | 28.7 ± 2.0 | 19.6 ± 1.4 | 22.3 ± 1.6 |
| Sorafenib | 9.12 ± 0.63 | 12.5 ± 0.86 | 10.8 ± 0.74 | 14.7 ± 1.0 | 16.3 ± 1.1 | 11.2 ± 0.77 | 22.9 ± 1.6 |
IC₅₀ values are expressed as µM ± SD.
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Experimental workflow for the synthesis and pharmacological evaluation of farnesylthiosalicylamide derivatives.
Caption: Simplified Ras signaling pathway and the inhibitory action of farnesylthiosalicylamide derivatives.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Chemistry and Biology of this compound and its Derivatives: Quorum Sensing Molecules with Immense Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of farnesylthiosalicylamides as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. Synthesis of this compound Analogues Containing Triazoles in Place of Isoprenes through 'Click Chemistry' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound Analogues Containing Triazoles in Place of Isoprenes through ‘Click Chemistry’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application Notes and Protocols for Farnesol in Agricultural Pest Management
Introduction
Farnesol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, such as citronella, lemongrass, and rose.[1][2][3] It plays a significant role in insect physiology as a precursor to Juvenile Hormone (JH), a critical regulator of insect development, metamorphosis, and reproduction.[4][5][6] This unique biological function, along with its demonstrated insecticidal, repellent, and antifeedant properties, has positioned this compound as a promising candidate for the development of eco-friendly biopesticides in integrated pest management (IPM) programs.[1][7][8] These notes provide an overview of this compound's applications, efficacy data, and detailed protocols for research and development.
Modes of Action
This compound exerts its effects on agricultural pests through several distinct mechanisms, making it a multifaceted tool for pest management.
-
Insect Growth Regulation: As a precursor to Juvenile Hormone (JH), the presence or absence of this compound can disrupt the normal life cycle of insects.[5] In holometabolous insects (those with complete metamorphosis), a drop in JH titer is necessary to initiate metamorphosis.[5] The application of this compound can artificially maintain high JH levels, which can block pupal development, cause sterility in adults, or lead to the formation of non-viable intermediates.[9][10] This is often referred to as a "status quo" effect, where the insect is prevented from molting to the next life stage.[5]
-
Insecticidal Activity: this compound has demonstrated direct toxicity to a range of insect pests.[9][11] Its mode of action as an insecticide is linked to its ability to act as an endogenous inhibitor of certain voltage-gated Ca2+ channels.[4] This disruption of calcium homeostasis can lead to apoptosis (programmed cell death) and ultimately, mortality.[4][5] Studies have also shown that this compound can induce the production of reactive oxygen species (ROS) in pathogens, leading to mitochondrial damage and cell death, a mechanism that may also be relevant to its insecticidal properties.[12]
-
Repellent and Antifeedant Properties: this compound can deter pests from settling and feeding on treated crops. It has shown significant repellent effects against aphids like Myzus persicae.[13][14] This action is valuable in preventing the initial infestation and the transmission of plant viruses by insect vectors.[14] Furthermore, this compound and its derivatives have been shown to act as antifeedants, discouraging pests from consuming treated plant material.[15][16][17]
Signaling Pathway Disruption by this compound
This compound's primary endocrine-disrupting activity stems from its role in the Juvenile Hormone (JH) biosynthesis pathway. Exogenous application can lead to an unnaturally high titer of JH or its precursors, disrupting the precise hormonal balance required for metamorphosis.
Caption: this compound disrupts the insect endocrine system by elevating Juvenile Hormone levels.
Quantitative Data on this compound Efficacy
The efficacy of this compound varies depending on the target pest, its life stage, and the application method. The following tables summarize key quantitative data from cited research.
Table 1: Insecticidal Activity (LC₅₀ Values)
The Median Lethal Concentration (LC₅₀) is the concentration of a substance required to kill 50% of a test population. Lower values indicate higher toxicity.
| Target Pest | Life Stage | LC₅₀ (ppm or mg/L) | Exposure Time | Reference |
| Spodoptera littoralis (Cotton Leafworm) | 5th Instar Larvae | 36.56 ppm | 24 hours | [10][18] |
| Spodoptera littoralis (Cotton Leafworm) | 6th Instar Larvae | 33.67 ppm | 24 hours | [10][18] |
| Aphis craccivora (Cowpea Aphid) | Not Specified | 20.2 mg/L | 24 hours | [9] |
| Leucania separata (Oriental Armyworm) | Not Specified | 15.2 mg/L | 24 hours | [9] |
| Plutella xylostella (Diamondback Moth) | 2nd Instar Larvae | 56.41 mg/L (Farnesyl Acetate) | 96 hours | [6] |
Table 2: Contact Toxicity & Field Efficacy
This table shows mortality rates from direct contact and population reduction in field conditions.
| Target Pest | Concentration | Mortality / Efficacy | Conditions | Reference |
| Myzus persicae (Green Peach Aphid) | 0.6% (v/v) | 93.67% Mortality | Laboratory Contact Bioassay | [7][11] |
| Myzus persicae (Green Peach Aphid) | 0.4% (v/v) | ~70-80% Population Reduction | Field (Greenhouse Pepper) | [7][11] |
Table 3: Repellency
The Repellency Index (RI) indicates the degree to which a substance repels a pest.
| Target Pest | Concentration | Repellency Index (RI) | Conditions | Reference |
| Myzus persicae (Winged) | 0.2% | 40.24% | Laboratory Choice Bioassay | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Protocol 1: Leaf-Dip Bioassay for Insecticidal Activity (LC₅₀ Determination)
This protocol is adapted from studies on lepidopteran larvae and is suitable for determining the contact and oral toxicity of this compound.[6]
Objective: To determine the LC₅₀ of this compound against a target leaf-feeding insect.
Materials:
-
This compound (and/or its derivatives)
-
Surfactant (e.g., Tween-20)
-
Distilled water
-
Host plant leaves (e.g., castor bean for S. littoralis, mustard for P. xylostella)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Soft paintbrush
-
Test insects (e.g., 2nd or 3rd instar larvae)
-
Beakers and graduated cylinders
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions (e.g., 6.25, 12.5, 25, 50, 100, 200 ppm).[10][19]
-
For each concentration, mix the required amount of this compound with distilled water containing a small amount of surfactant (e.g., 0.02% Tween-20) to ensure emulsification.[6]
-
Prepare a control solution containing only distilled water and the surfactant.[6]
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution (or control) for 10-15 seconds, ensuring complete coverage.
-
Allow the treated leaves to air-dry at room temperature for approximately 1-2 hours.[6]
-
-
Bioassay Setup:
-
Line the bottom of each Petri dish with a piece of filter paper to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Using a soft paintbrush, carefully transfer a set number of larvae (e.g., 10-20) onto the leaf in each dish.[6]
-
Each concentration and the control should have at least 3-5 replicates.
-
-
Incubation and Data Collection:
-
Seal the Petri dishes (with ventilation) and place them in a controlled environment chamber (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).
-
Record larval mortality at set intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they cannot move when gently prodded with a paintbrush.[6]
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula: Corrected % = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.
-
Use probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence limits.
-
Experimental Workflow: Leaf-Dip Bioassay
Caption: Workflow for determining the LC₅₀ of this compound using a leaf-dip bioassay.
Protocol 2: Two-Choice Bioassay for Repellency
This protocol is designed to assess the repellent effect of this compound on mobile insects like aphids.[13]
Objective: To determine if this compound repels a target insect pest from a treated surface.
Materials:
-
This compound nanoemulsion or solution in a suitable solvent (e.g., acetone, ethanol).
-
Petri dishes.
-
Filter paper discs, cut in half.
-
Micropipette.
-
Test insects (e.g., winged aphids).
-
Parafilm.
Procedure:
-
Preparation of Test Discs:
-
Cut filter paper discs to fit the diameter of the Petri dishes. Cut each disc into two equal halves.
-
Using a micropipette, apply the this compound solution evenly to one half of the filter paper disc (the "treated half").
-
Apply an equal volume of the solvent-only control to the other half of the disc (the "control half").
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Bioassay Setup:
-
Carefully place the two halves of the filter paper back together to form a complete circle inside the Petri dish.
-
Release a known number of insects (e.g., 20 winged aphids) into the center of the dish.
-
Quickly seal the dish with Parafilm.
-
-
Incubation and Data Collection:
-
Place the dishes in a dark, controlled environment to eliminate visual cues.
-
After a set period (e.g., 1, 3, or 24 hours), count the number of insects present on the treated half and the control half.
-
-
Data Analysis:
-
Calculate the percent repellency (PR) for each replicate using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
-
Analyze the results using a t-test or non-parametric equivalent to determine if there is a significant difference between the number of insects on the treated and control halves.
-
Formulation and Integrated Pest Management (IPM)
Formulation: this compound has poor aqueous solubility, which can be a challenge for agricultural applications.[20] To overcome this, this compound is often formulated as a nanoemulsion using a surfactant like Tween 80.[7][11] This improves its stability and miscibility in water for spray applications. Commercial formulations may also blend this compound with other natural compounds like geraniol (B1671447) or nerolidol (B1678203) to create synergistic effects.[3][21]
Integrated Pest Management (IPM): this compound is a strong candidate for inclusion in IPM programs due to its multiple modes of action and its compatibility with some natural enemies.[22] For instance, this compound can attract certain predators and parasitoids of aphids, such as the mirid bug Campylomma chinensis.[22] This dual action of repelling pests while attracting their natural enemies is highly desirable in a sustainable agricultural system.
This compound's Role in an IPM Strategy
References
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound, 4602-84-0 [thegoodscentscompany.com]
- 4. Frontiers | Mode of Action of this compound, the “Noble Unknown” in Particular in Ca2+ Homeostasis, and Its Juvenile Hormone-Esters in Evolutionary Retrospect [frontiersin.org]
- 5. This compound-Like Endogenous Sesquiterpenoids in Vertebrates: The Probable but Overlooked Functional “Inbrome” Anti-Aging Counterpart of Juvenile Hormone of Insects? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aphicidal activity of this compound against the green peach aphid - Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Bioefficacy of this compound, A Common Sesquiterpene, On the Survival, Growth, Development, and Morphogenesis of Spodoptera littoralis (Lepidoptera: Noctuidae). | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Repellent Effects of Coconut Fatty Acid Methyl Esters and Their Blends with Bioactive Volatiles on Winged Myzus persicae (Sulzer) Aphids (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Botanical Antifeedants: An Alternative Approach to Pest Control [mdpi.com]
- 17. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Farnesol-Like Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in response to population density.[1] In the opportunistic fungal pathogen Candida albicans, the sesquiterpene alcohol farnesol is a key QS molecule.[2] this compound is synthesized as a byproduct of the ergosterol (B1671047) pathway and plays a crucial role in fungal physiology.[3] At high concentrations (typically above 100 µM), it inhibits the morphological transition from yeast to hyphal form, a critical step for mature biofilm formation and virulence.[3][4] The discovery of compounds that mimic this compound's inhibitory activity—quorum sensing inhibitors (QSIs)—represents a promising anti-pathogenic strategy that can potentially circumvent the development of traditional antibiotic resistance.
This document provides detailed protocols and workflows for the high-throughput screening (HTS) of chemical libraries to identify novel this compound-like QSIs effective against biofilm formation.
This compound Quorum Sensing Pathway in Candida albicans
In C. albicans, this compound acts as an autoregulatory molecule.[5] At low cell densities, this compound concentration is minimal, allowing for the yeast-to-hyphae morphological switch, which is essential for initiating biofilm formation. As the cell population increases, secreted this compound accumulates. Once a threshold concentration is reached, this compound signals to inhibit filamentation, thereby controlling the population structure and biofilm development.[4][5]
High-Throughput Screening (HTS) Workflow
The identification of novel this compound-like QSIs can be efficiently performed using a multi-step HTS workflow. This process begins with a primary screen of a large compound library to identify initial "hits" that inhibit biofilm formation. These hits are then subjected to confirmatory and secondary assays to validate their activity, determine their potency, and rule out non-specific effects like general toxicity.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound against various microorganisms as reported in the literature. This data serves as a benchmark for evaluating the potency of newly identified QSIs.
Table 1: Inhibitory Concentrations of this compound against C. albicans
| Strain/Condition | Assay Type | Effective Concentration | Outcome | Reference |
| C. albicans | Biofilm Formation | 300 µM | Complete inhibition of biofilm formation. | [4][5] |
| C. albicans | Biofilm Formation | 3 mM | >50% inhibition of biofilm formation. | [6] |
| C. albicans (single species) | MBIC₅₀ | 62.5 - 125 µM | 50% inhibition of biofilm formation. | [3] |
| C. albicans | Adhesion | 100 - 200 µM | Significant reduction in adhesion to Caco-2 cells. | [7] |
Table 2: Inhibitory Concentrations of this compound against Bacteria and Mixed Biofilms
| Strain/Condition | Assay Type | Effective Concentration | Outcome | Reference |
| S. aureus (MRSA & MSSA) | Biofilm Formation | 100 µM | Minimal biofilm formation observed. | [8] |
| C. albicans & MSSA | MBIC₅₀ | 125 µM | 50% inhibition of mixed biofilm formation. | [3][9] |
| C. albicans & MRSA | MBIC₅₀ | 250 µM | 50% inhibition of mixed biofilm formation. | [3][9] |
| C. albicans & MRSA | Combination | 300 µM this compound + 2 mg/mL Oxacillin | 80% inhibition of mixed biofilm. | [3] |
Experimental Protocols
Protocol 1: Primary HTS - Crystal Violet Biofilm Inhibition Assay
This protocol is designed to rapidly screen compound libraries for their ability to inhibit C. albicans biofilm formation in a 96-well plate format.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Flat-bottomed, sterile 96-well microtiter plates
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (570-600 nm)
Methodology:
-
Yeast Inoculum Preparation: Culture C. albicans overnight in SDB at 30°C. Wash the cells with PBS and resuspend in the desired biofilm-inducing medium (e.g., RPMI) to a final concentration of 1 x 10⁶ cells/mL.
-
Plate Preparation: Dispense 100 µL of the yeast inoculum into each well of a 96-well plate.
-
Compound Addition: Add compounds from the library to the wells at a final desired screening concentration (e.g., 50 µM). Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: this compound (e.g., 300 µM).
-
Sterility Control: Medium only.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the supernatant. Wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the CV solution and wash the wells three times with sterile water. Air dry the plate completely.
-
Quantification: Solubilize the bound CV by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Incubate for 15 minutes. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound relative to the negative control. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 2: Secondary Assay - XTT Metabolic Activity Assay
This assay is used to confirm hits from the primary screen and to assess whether the compounds inhibit biofilm formation by affecting cell viability or by a specific anti-biofilm mechanism.
Materials:
-
Biofilms grown in 96-well plates as described in Protocol 1.
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS).
-
Menadione (B1676200) solution (10 mM in acetone).
-
Plate reader (490 nm).
Methodology:
-
Biofilm Preparation: Prepare biofilms in a 96-well plate with hit compounds as described in Protocol 1 (Steps 1-5).
-
Reagent Preparation: Prepare the XTT-menadione solution immediately before use by mixing 50 parts XTT solution with 1 part menadione solution.
-
Assay: Add 100 µL of the XTT-menadione solution to each washed well containing biofilm and to control wells.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The solution will turn orange in the presence of metabolically active cells.
-
Quantification: Measure the absorbance of the supernatant at 490 nm.
-
Data Analysis: A reduction in absorbance compared to the negative control indicates a decrease in metabolic activity, suggesting a potential cytotoxic or fungistatic effect of the compound. Hits that inhibit biofilm formation (from CV assay) without significantly reducing metabolic activity are of high interest as potential non-cidal QSIs.
Protocol 3: Dose-Response Analysis and IC₅₀/MBIC₅₀ Determination
For confirmed hits, a dose-response analysis is performed to determine the concentration that inhibits 50% of biofilm formation (IC₅₀ or MBIC₅₀).
Methodology:
-
Follow the biofilm inhibition protocol (Protocol 1).
-
Instead of a single concentration, treat the biofilms with a serial dilution (e.g., 8-12 points) of the hit compound.
-
After staining and quantification, plot the percentage of biofilm inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀/MBIC₅₀ value. This value is a key metric for comparing the potency of different inhibitors.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Quorum-Sensing Molecule of Candida albicans Triggers the Release of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of this compound on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming farnesol insolubility in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with farnesol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's insolubility in aqueous solutions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound not dissolve in my aqueous buffer or cell culture medium?
A1: this compound is a naturally occurring acyclic sesquiterpene alcohol.[1] It is a hydrophobic and lipophilic molecule, meaning it is inherently insoluble in water and aqueous solutions but is miscible with oils and soluble in alcohols.[][3] This low water solubility is a primary obstacle for its application in many biological experiments.[4]
Q2: I dissolved this compound in an organic solvent (like DMSO or ethanol) first, but it precipitated when I added it to my aqueous solution. What went wrong?
A2: This is a common phenomenon known as "precipitation upon dilution." While this compound readily dissolves in organic solvents, this stock solution is not infinitely miscible with water.[5][6] When the stock is added to an aqueous buffer, the concentration of the organic solvent is diluted, and the this compound crashes out of the solution because its solubility limit in the final aqueous environment is exceeded.[6]
Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions for experimental use?
A3: Several methods can be employed to overcome this compound's poor aqueous solubility:
-
Co-solvents and Surfactants: Using a minimal amount of a water-miscible organic solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween 80) to create an emulsion or micellar solution.[7][8]
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic core of cyclodextrins to form a water-soluble inclusion complex.[9][10]
-
Lipid-Based Nanocarriers: Formulating this compound into liposomes, ethosomes, or other lipid nanoparticles, which can be readily dispersed in aqueous media.[4][8][11]
Troubleshooting Guide: this compound Precipitation
If you are experiencing this compound precipitation during your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation issues.
Data on this compound Solubilization Methods
The following tables summarize quantitative data for common solubilization approaches.
Table 1: Solubility in Common Solvents & Surfactants
| Solvent/Vehicle | Concentration/Ratio | Application Note | Reference(s) |
|---|---|---|---|
| DMSO | 100 mg/mL | Suitable for creating high-concentration stock solutions.[5] | [5] |
| 70% Ethanol | 1 part this compound to 3 parts solvent | Often used in perfumery and flavor industries.[12][13] | [12][13][14] |
| 0.2% Tween 80 in Saline | Emulsion for 50-100 mg/kg doses | Used for creating stable emulsions for in vivo (animal) studies.[7] |[7] |
Table 2: Efficacy of Advanced Solubilization Systems
| System | Key Finding | Molar Ratio (Drug:Excipient) | Reference(s) |
|---|---|---|---|
| β-Cyclodextrin (β-CD) | Complexation Efficiency: 73.53% | 1:1 | [10] |
| Hydroxypropyl-β-CD (HP-β-CD) | Complexation Efficiency: 74.12% | 1:1 | [10] |
| Nanoparticles (NPC) | 400-fold increase in aqueous solubility | Not specified | [15] |
| Liposomes | Encapsulation allows for stable aqueous dispersion and delivery. | 4 mM this compound with PC:DOTAP (98:2) |[8] |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for research applications.
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method to create a stable, water-soluble powder of a this compound-cyclodextrin complex.[10]
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound (mixture of isomers)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Methodology:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD to achieve a 1:1 molar ratio. (this compound MW: 222.37 g/mol ; HP-β-CD average MW: ~1380 g/mol ).
-
Cyclodextrin Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring until the solution is clear.
-
Complex Formation: Slowly add the calculated amount of this compound to the HP-β-CD solution.
-
Stirring: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting aqueous dispersion at -80°C until completely solid.
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until a fine, dry powder is obtained.
-
Storage: Store the resulting this compound-HP-β-CD complex powder in a desiccator at room temperature. The powder can be readily dissolved in aqueous buffers for experiments.
Caption: this compound is encapsulated within a cyclodextrin's hydrophobic core.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol uses the lipid film hydration method to encapsulate this compound into nanoliposomes.[8]
Objective: To formulate this compound into a lipid-based nanocarrier for stable dispersion and delivery in aqueous systems.
Materials:
-
L-α-phosphatidylcholine (PC)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary vacuum evaporator
-
Probe sonicator or bath sonicator
Methodology:
-
Lipid & Drug Dissolution: In a round-bottom flask, dissolve PC and DOTAP (in a 98:2 molar ratio) and a desired amount of this compound (e.g., to a final concentration of 4 mM) in chloroform.[8]
-
Film Formation: Use a rotary vacuum evaporator to remove the chloroform completely. This will result in a thin, dry lipid film containing this compound on the inner wall of the flask.
-
Hydration: Add the desired volume of PBS (pH 7.4) to the flask.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature (e.g., 37-45°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To create smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension. Use either a probe sonicator (in an ice bath with short bursts to prevent overheating) or a bath sonicator until the milky suspension becomes translucent.
-
Storage: Store the resulting this compound-loaded liposome (B1194612) suspension at 4°C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. Showing Compound this compound (FDB014891) - FooDB [foodb.ca]
- 4. This compound: An approach on biofilms and nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Neuropharmacological properties of this compound in Murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and characterization of this compound complexed in β- and hydroxypropyl-β-cyclodextrin and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome-encapsulated this compound accelerated tissue repair in third-degree burns on a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scent.vn [scent.vn]
- 13. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN102432433A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Farnesol Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing farnesol in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. For initial experiments, a broad concentration range is recommended to determine the dose-response curve. Based on published literature, a starting range of 10 µM to 100 µM is often used for assessing effects on cancer cell lines.[1] Some studies have explored concentrations as low as 0.2 µM for inducing apoptosis in specific primary cells and up to 300 µM for antimicrobial or biofilm inhibition studies.[2][3] For instance, nebulized this compound at concentrations above 120 μM has been shown to cause 100% viability loss in H460 lung cancer cells.[1][4][5]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is a hydrophobic molecule and is insoluble in water.[6][7] Therefore, it needs to be dissolved in an organic solvent before being diluted in cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[8] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Methanol has also been used as a solvent in some studies.[9] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.[10]
Q3: Is this compound stable in cell culture medium?
A3: this compound is relatively stable in cell culture medium under standard incubation conditions (37°C, 5% CO₂). However, prolonged incubation times or exposure to light may lead to some degradation. It is good practice to prepare fresh dilutions of this compound from a stock solution for each experiment.
Q4: Does this compound affect normal (non-cancerous) cells?
A4: Studies have shown that this compound can exhibit selective cytotoxicity towards tumor cells compared to normal cells.[11] For example, one study found that while this compound reduced proliferation in cancer cell lines, it did not suppress the growth of the healthy human lung epithelial BEAS-2B cell line; in fact, at some concentrations, it promoted their growth.[1][12] However, it is essential to test the cytotoxic effects of this compound on a relevant normal cell line in parallel with your experimental cells to determine its therapeutic window.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:
-
Ras-ERK1/2 pathway: this compound can downregulate this pathway, leading to inhibition of cell growth.[4]
-
PI3K/Akt pathway: Downregulation of this pathway by this compound can promote apoptosis.[4][5][13][14]
-
NF-κB signaling pathway: this compound can induce the activation of this pathway, which is involved in the inflammatory response and apoptosis.[11][15]
-
AMPK signaling pathway: this compound can enhance this pathway, which is involved in mitochondrial biogenesis and thermogenesis.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM or higher, depending on the cell line). |
| Poor solubility or precipitation of this compound. | Ensure the stock solution in DMSO is fully dissolved before diluting in medium. Prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| Cell line is resistant to this compound. | Consider using a different cell line that has been reported to be sensitive to this compound. | |
| High cell death in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. |
| Inconsistent or variable results | Inconsistent this compound concentration due to pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of the this compound solution in the culture medium. |
| Cell passage number and confluency variations. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment. | |
| Biphasic effect (inhibition at low concentration, stimulation at high concentration) | Concentration-dependent effects of this compound have been reported in some cancer cell lines.[1][12] | Carefully characterize the full dose-response curve to identify the optimal inhibitory concentration range for your specific cell line and experimental goals. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][17]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection using Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method allows for the visualization of nuclear changes and the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
24-well plates with sterile coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.
-
Staining: After treatment, wash the cells with PBS. Add 10 µL of a mixture of AO and EB solution (1:1 ratio) to each well and incubate for 5 minutes at room temperature in the dark.
-
Washing: Gently wash the cells with PBS to remove excess stain.
-
Visualization: Mount the coverslips on glass slides and immediately observe the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange to red nucleus with intact structure.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and quantification of this compound-induced apoptosis in difficult primary cell cultures by TaqMan protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro interactions between this compound and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Showing Compound this compound (FDB014891) - FooDB [foodb.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity and Toxicity of this compound towards Candida albicans Are Dependent on Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The investigation of in vitro effects of this compound at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms involved in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Farnesol Degradation in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with farnesol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound stability and degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation be the cause?
A1: Yes, inconsistency in experimental outcomes is a common sign of compound degradation. This compound, a lipophilic sesquiterpene alcohol, can be susceptible to several factors in a typical cell culture environment that lead to its degradation or loss of bioavailability. These include cellular metabolism, binding to serum proteins, and potential oxidation. It is crucial to confirm the concentration of active this compound in your experiments.
Q2: How do cells metabolize this compound? I'm seeing a rapid loss of my compound even in the presence of cells.
A2: Mammalian cells can metabolize this compound, primarily through oxidation reactions.[1][2][3] Key enzymes involved are from the cytochrome P450 (CYP) family, particularly CYP2E1 and CYP2C19.[1][2] These enzymes hydroxylate this compound, converting it into more polar metabolites like 12-hydroxythis compound, which can then be further metabolized.[1][2] This metabolic clearance is a significant reason for the loss of active this compound in cell culture. The expression level of these CYP enzymes can vary significantly between different cell lines, leading to different rates of this compound degradation.
Q3: I'm using a medium supplemented with fetal bovine serum (FBS). Can this affect this compound stability and activity?
A3: Absolutely. Serum proteins, particularly albumin, are known to bind non-polar molecules like this compound.[4][5][6][7] This binding can act as a sink, sequestering this compound and reducing its free concentration available to interact with the cells.[4][5][6][7] While this may not be "degradation" in a chemical sense, it significantly lowers the effective concentration of this compound. Studies have shown that the concentration of this compound required to achieve a biological effect is dramatically higher in the presence of serum.[8] If you are switching between serum-containing and serum-free media, you will need to re-optimize your this compound concentration.
Q4: Can this compound degrade in the cell culture medium itself, even without cells?
A4: this compound can be susceptible to oxidation, especially if the medium is exposed to light and air for extended periods. It is recommended to prepare this compound stock solutions fresh in an appropriate solvent (like ethanol (B145695) or DMSO) and store them under nitrogen to prevent oxidation.[8] When adding to the medium, minimize exposure to light. Running a cell-free control where you incubate this compound in the medium for the duration of your experiment can help you quantify its chemical stability under your specific conditions.
Q5: How can I accurately measure the concentration of this compound in my cell culture samples?
A5: Accurate quantification is key to troubleshooting. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and effective method for detecting and quantifying volatile compounds like this compound.[9][10] High-performance liquid chromatography (HPLC) can also be used.[11] A robust protocol involves extracting this compound from both the cell supernatant and the cell pellet, as this compound can associate with the cells.[10][12][13] It's important to use an internal standard for accurate quantification and to avoid steps like filtration or rotary evaporation that can lead to the loss of this volatile compound.[10][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with this compound degradation.
Problem: Reduced or No Biological Effect of this compound
This workflow helps you diagnose the potential cause of this compound inactivity.
References
- 1. Omega-hydroxylation of this compound by mammalian cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalgreensboro.org [digitalgreensboro.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The role of serum albumin in Candida albicans filamentation, germ tube formation, and this compound sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of serum albumin in Candida albicans filamentation, germ tube formation, and this compound sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Concentrations Required To Block Germ Tube Formation in Candida albicans in the Presence and Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the accuracy of farnesol quantification in complex samples
Welcome to the technical support center for farnesol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this compound in complex biological and environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for this compound quantification are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
-
GC-MS (Gas Chromatography-Mass Spectrometry) is highly effective for analyzing volatile compounds like this compound and is praised for its sensitivity.[1][2]
-
UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) is another powerful technique, offering high selectivity and throughput for analyzing this compound in complex matrices like vaginal fluid.[3][4]
Q2: Why is this compound quantification challenging in complex samples?
A2: Several factors contribute to the difficulty of accurately quantifying this compound:
-
Volatility: this compound is a volatile compound, which can lead to significant physical loss of the analyte through evaporation during sample preparation steps like filtration and rotary evaporation.[5]
-
Matrix Effects: Components within a complex sample (e.g., salts, proteins, lipids) can interfere with the analysis, causing signal suppression or enhancement in the mass spectrometer, leading to inaccurate results.[6][7]
-
Interferences: Other compounds in the sample or contaminants, such as dibutyl phthalate, can have the same mass-to-charge ratio (m/z) as this compound, leading to analytical interference.[3]
-
Analyte Stability: this compound solutions, particularly in solvents like methanol, may not be stable over long periods.[8]
Q3: What is the "matrix effect" and how can I mitigate it?
A3: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[6] This can lead to either underestimation (signal suppression) or overestimation (signal enhancement) of the true this compound concentration.[6][9] To mitigate this, consider the following:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[6]
-
Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the sample. By analyzing the signal increase, the initial concentration in the sample can be determined, effectively accounting for matrix effects.[6]
-
Efficient Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
Q4: Which extraction solvent is best for this compound?
A4: The choice of solvent depends on the analytical method and the other molecules of interest.
-
Ethyl acetate (B1210297) is effective for extracting this compound and is also suitable for simultaneously extracting other molecules like aromatic fusel alcohols (phenethyl alcohol, tyrosol, tryptophol).[5]
-
Hexane is a slightly better solvent for this compound extraction specifically, but it is less effective for extracting more polar compounds.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Poor this compound Recovery | 1. Analyte Loss: this compound may be lost due to evaporation during sample preparation (e.g., heating, vacuum concentration).[5]2. Inefficient Extraction: The chosen solvent or extraction method may not be optimal.3. Signal Suppression: The matrix effect could be artificially lowering the measured signal.[6] | 1. Avoid Evaporation: Minimize sample heating and avoid steps like rotary evaporation.[2][5] If concentration is necessary, use a gentle stream of nitrogen at room temperature.[10]2. Optimize Extraction: Test different solvents (e.g., ethyl acetate, hexane).[5] Compare LLE with SPE. Liquid-liquid extraction with ethyl acetate has been shown to be superior to some C18 solid-phase methods.[11]3. Assess Matrix Effect: Perform a spike-and-recovery experiment or use the standard addition method to determine if signal suppression is occurring.[6] |
| High Variability Between Replicates | 1. Sample Heterogeneity: The this compound may not be evenly distributed in the sample.2. Inconsistent Sample Prep: Minor variations in extraction times, solvent volumes, or vortexing can introduce variability.[10]3. Instrument Instability: Fluctuations in GC/LC pressure, temperature, or detector performance.[10] | 1. Homogenize Thoroughly: Ensure samples are well-mixed before taking an aliquot for analysis.2. Standardize Workflow: Use calibrated pipettes and adhere strictly to the protocol for all samples. An automated workflow can improve consistency.[11]3. System Suitability Test: Run a quality control (QC) standard regularly throughout the analytical run to monitor instrument performance. |
| Non-Linear Calibration Curve | 1. Matrix Effect: Varying levels of matrix components in different dilutions can cause inconsistent signal suppression or enhancement.[6]2. Detector Saturation: The concentration of the highest standard may be outside the linear dynamic range of the detector. | 1. Use Matrix-Matched Standards: Prepare your calibration curve in a blank matrix extract to compensate for matrix effects.[6]2. Adjust Concentration Range: Lower the concentration of the highest standard or dilute the sample to fall within the linear range of the instrument. |
| Extraneous Peaks/Interferences | 1. Sample Contamination: Contaminants from lab equipment (e.g., plasticizers like phthalates) or the sample itself.[3]2. Co-eluting Compounds: Other molecules in the sample matrix may have similar retention times and mass fragments. | 1. Use High-Purity Solvents/Glassware: Avoid plastic containers where possible. Run a solvent blank to identify system contaminants.2. Optimize Chromatography: Adjust the GC oven temperature gradient or the LC mobile phase composition to improve separation.[3]3. Use High-Resolution MS: Employ tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) for higher selectivity.[4] |
Quantitative Data Summary
The following tables summarize key performance metrics from validated this compound quantification methods.
Table 1: GC-FID Method Performance in Fungal Growth Media[2][5][12]
| Parameter | Value | Notes |
| Detection Limit (DL) | 0.02 ng/µL (0.09 µM) | The lowest amount of analyte that can be distinguished from background noise. |
| Quantitation Limit (QL) | 0.05 ng/µL (in YPD & mRPMI media) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Internal Standard | 1-tetradecanol (B3432657) | Used to correct for variability in injection volume and sample preparation. |
| Extraction Solvent | Ethyl Acetate | Chosen for its ability to co-extract this compound and aromatic fusel alcohols. |
| Key Feature | Avoids filtration and evaporation steps to prevent analyte loss.[12] | This method emphasizes analyzing the whole culture (cells + supernatant) to account for all this compound. |
Table 2: UHPLC-MS/MS Method Validation Parameters[4]
| Parameter | Result |
| Linearity (r²) | > 0.9994 |
| Precision (%RSD) | 0.5 - 3.8% |
| Accuracy (% Recovery) | 78.9 - 106.0% |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
Experimental Protocols
Protocol 1: GC-Based Quantification of this compound from C. albicans Culture
This protocol is adapted from a method designed to minimize analyte loss and quantify both intra- and extra-cellular this compound.[2][5][12]
1. Materials:
-
Extraction Solution: Ethyl acetate containing 17.2 ng/µL 1-tetradecanol as an internal standard.
-
Salting-out Solution: 5 M Sodium Chloride (NaCl).
-
Glass screw-cap tubes.
2. Sample Preparation & Extraction:
-
Harvest 10 mL of whole culture (cells and supernatant) into a glass screw-cap tube.
-
Add 1.5 mL of the extraction solution (ethyl acetate with internal standard) to the sample.
-
Seal the tube tightly and vortex on high for 2 minutes, inverting intermittently. This step simultaneously lyses the cells and extracts the analytes.
-
Add 1.0 mL of 5 M NaCl solution, vortex for an additional 10 seconds to facilitate phase separation.
-
Centrifuge at ~1500 x g (e.g., 3000 rpm in a JS 7.5 rotor) for 12 minutes to separate the organic and aqueous layers.
3. Analysis:
-
Carefully transfer an aliquot of the upper organic layer (ethyl acetate) into a GC vial.
-
Inject 1-2 µL into the GC-FID or GC-MS system.
-
Quantify by comparing the this compound peak area to the internal standard peak area against a calibration curve.
Protocol 2: UHPLC-MS/MS Quantification of this compound
This protocol is based on methods developed for high-throughput analysis in biological fluids.[3][4]
1. Materials:
-
Protein Precipitation Solution: Acetonitrile (B52724).
-
Analytical Column: A C18 stationary phase column (e.g., Acquity BEH C18).[4]
-
Mobile Phase A: 0.075% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of a biological sample (e.g., plasma, vaginal fluid supernatant), add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC vial for analysis.
3. UHPLC-MS/MS Analysis:
-
Separation: Perform chromatographic separation using a gradient elution with the mobile phases. For example, a binary mobile phase of acetonitrile and 0.075% formic acid (75:25) can be used.[4]
-
Detection: Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
Quantitative Transition: m/z 205 > 121
-
Confirmation Transition: m/z 205 > 109
-
-
Quantification: Calculate the concentration based on the peak area ratios of the analyte to the internal standard against a matrix-matched calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unambiguous determination of this compound and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra high performance liquid chromatography tandem mass spectrometry analysis of quorum-sensing molecules of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quorum Sensing in Dimorphic Fungi: this compound and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. "Quantitative assay for this compound and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
Technical Support Center: Enhancing the Stability of Farnesol for Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of farnesol for reproducible and reliable long-term studies. This compound's inherent susceptibility to degradation necessitates careful handling and strategic formulation to ensure its efficacy and integrity over time.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to this compound stability.
Q1: My this compound solution appears to have degraded. What are the common causes?
A1: this compound is an acyclic sesquiterpene alcohol that is prone to degradation through several pathways, primarily oxidation and isomerization. Key contributing factors include:
-
Exposure to Oxygen: this compound can readily oxidize, especially when exposed to air. This can lead to the formation of various degradation products, including farnesal (B56415) and farnoic acid.
-
Exposure to Light: Photodegradation can occur, leading to isomerization and other chemical changes.
-
High Temperatures: Elevated temperatures accelerate the rate of all degradation reactions.
-
Incompatible Solvents or Excipients: The chemical environment can significantly impact this compound's stability.
Troubleshooting:
-
Always store pure this compound and its solutions in a cool, dark place.
-
Use amber glass vials or other light-blocking containers.
-
Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.
-
Ensure all solvents and excipients are of high purity and compatible with this compound.
Q2: I am observing inconsistencies in my bioactivity assays over time. Could this be related to this compound instability?
A2: Yes, inconsistent results are a common consequence of this compound degradation. The degradation products may have different biological activities or could be inactive, leading to a decrease in the desired effect over time.
Troubleshooting:
-
Prepare fresh this compound solutions for each experiment whenever possible.
-
If stock solutions are used, they should be stored under the recommended conditions (cool, dark, and under inert gas) and for a limited duration.
-
Perform a quick quality control check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess the purity of your this compound stock before critical experiments.
-
Consider using a stabilized formulation of this compound, such as a nanoemulsion or liposomal preparation, to improve its shelf-life in your experimental medium.
Q3: How can I enhance the stability of this compound in my aqueous-based formulations for long-term cell culture experiments?
A3: this compound's poor water solubility and instability in aqueous environments present a significant challenge. Encapsulation technologies are highly effective in protecting this compound from degradation and improving its dispersibility.
Recommended Solutions:
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from chitosan (B1678972) or other biodegradable polymers, can significantly improve its stability.[1][2] Chitosan nanoparticles, for instance, have been shown to be stable for over 120 days.[1]
-
Liposomes: Liposomal formulations can effectively encapsulate this compound, protecting it from the aqueous environment and providing a controlled-release mechanism.
-
Nanoemulsions: Creating a nanoemulsion can improve the solubility and stability of this compound in aqueous media.
Q4: What are the best practices for storing this compound to ensure its long-term stability?
A4: Proper storage is critical for preserving the integrity of this compound.
Storage Guidelines:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Container: Use tightly sealed, amber glass containers.
-
Purity: Use high-purity this compound, as impurities can catalyze degradation.
Data Presentation: this compound Stability Under Various Conditions
The following tables summarize quantitative data on this compound degradation and the stability of different formulations.
Table 1: Degradation of Unformulated this compound Under Forced Stress Conditions
| Stress Condition | Time | % Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis (0.1 M HCl) | 60 min | 12.3% | Isomers, Oxidative products | Moinuddin et al., 2022[3][4] |
| Base Hydrolysis (0.1 M NaOH) | 60 min | 9.8% | Isomers, Oxidative products | Moinuddin et al., 2022[3][4] |
| Oxidative (3% H₂O₂) | 60 min | 15.6% | Farnesal, Farnoic acid, Epoxides | Moinuddin et al., 2022[3][4] |
| Thermal (100°C) | 60 min | 7.2% | Isomers | Moinuddin et al., 2022[3][4] |
| Photolytic (UV light) | 60 min | 10.5% | Isomers, Oxidative products | Moinuddin et al., 2022[3][4] |
Table 2: Comparative Stability of this compound in Different Formulations
| Formulation | Key Stability Findings | Storage Conditions | Reference |
| Chitosan Nanoparticles | Stable for 120 days with no significant change in particle size or zeta potential. | Room Temperature | de Oliveira et al., 2023[1][5] |
| Liposomes | High encapsulation efficiency (>95%); stable for long-term storage when lyophilized with cryoprotectants. | 4°C or Lyophilized | Nogueira et al., 2021[6][7][8][9][10] |
| Nanoemulsion | Stable for at least 60 days with no phase separation or significant change in droplet size. | 4°C, 25°C, 45°C | Various[11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is adapted from the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
This compound
-
Polysorbate 80 (Tween 80)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.
-
Gently stir the solution overnight to ensure complete dissolution.
-
Prepare a this compound-surfactant mixture by combining this compound and Tween 80 in a 1:1 ratio.
-
Add the this compound-surfactant mixture to the chitosan solution under constant stirring.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-farnesol mixture under continuous stirring.
-
Nanoparticles will form spontaneously.
-
Continue stirring for 30 minutes to ensure stabilization.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol is based on the method developed by Moinuddin et al. (2022)[3][4].
Chromatographic Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Procedure for Forced Degradation Study:
-
Acid Degradation: Mix this compound stock solution with 0.1 M HCl and heat at 80°C for 1 hour. Neutralize with 0.1 M NaOH.
-
Base Degradation: Mix this compound stock solution with 0.1 M NaOH and heat at 80°C for 1 hour. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat this compound stock solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid this compound at 100°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
Dilute all samples to the appropriate concentration with the mobile phase and analyze by UHPLC-DAD.
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for this compound Stability Studies.
References
- 1. Chitosan nanoparticles encapsulating this compound evaluated in vivo against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of properties of this compound and hydroxypropyl chitosan complexes obtained by chemical modification and physical loading | CoLab [colab.ws]
- 3. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of this compound and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. Stability and Retention of Nanoemulsion Formulations Incorporating Lavender Essential Oil | MDPI [mdpi.com]
- 12. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoemulsion for Solubilization, Stabilization, and In Vitro Release of Pterostilbene for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Farnesol Extraction from Natural Products
Welcome to the technical support center for farnesol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from natural products?
A1: The primary methods for this compound extraction are steam distillation, solvent extraction, and supercritical fluid extraction (SFE) with CO2. Each method has its advantages and is chosen based on the starting material, desired purity, and available equipment. Steam distillation is a traditional and cost-effective method, while solvent extraction can offer higher yields. Supercritical fluid extraction is a "green" alternative that can provide high purity extracts without the use of harsh organic solvents.
Q2: From which natural sources can this compound be extracted?
A2: this compound is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants.[1][2][3] Rich sources include chamomile, lemongrass, rose, citronella, neroli, and musk.[1][2][3]
Q3: What factors can influence the yield of this compound during extraction?
A3: Several factors can impact this compound yield, including the quality and preparation of the plant material, the choice of extraction method, and the optimization of process parameters such as temperature, pressure, and extraction time.[4][5] For instance, in steam distillation, improper temperature control can lead to the degradation of this compound.[6]
Q4: How can I quantify the amount of this compound in my extract?
A4: Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for quantifying this compound in an essential oil extract.[4] This technique allows for the separation and identification of individual components within the oil, providing a precise measurement of this compound content.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction experiments.
Low this compound Yield
Problem: The overall yield of essential oil or the specific yield of this compound is lower than expected.
| Potential Cause | Troubleshooting Solution |
| Poor Quality Plant Material | Ensure the plant material is of high quality, harvested at the optimal time to maximize essential oil content.[4] The concentration of this compound can vary depending on the plant's growth stage and environmental conditions. |
| Improper Sample Preparation | The plant material should be appropriately sized. For steam distillation, coarse grinding increases the surface area for efficient oil extraction.[5] For solvent extraction, proper milling is also crucial. |
| Suboptimal Extraction Parameters | Optimize the extraction parameters for your specific method. For steam distillation, ensure the steam penetrates the entire plant material bed.[5] For solvent extraction, the solvent-to-solid ratio and extraction time are critical. For SFE, pressure and temperature must be carefully controlled.[7] |
| Analyte Loss During Workup | This compound can be lost during post-extraction processing, such as solvent evaporation.[8] Use a rotary evaporator under controlled temperature and pressure to minimize loss. |
Poor Purity of this compound Extract
Problem: The extracted oil contains a high level of impurities.
| Potential Cause | Troubleshooting Solution |
| Co-extraction of Non-target Compounds | In solvent extraction, the choice of solvent is crucial for selectivity. A solvent that is too non-polar may extract waxes and other lipids, while a highly polar solvent may extract unwanted water-soluble compounds. Consider a multi-step extraction with solvents of varying polarity. |
| Thermal Degradation | This compound can degrade at high temperatures.[6] During steam distillation, maintain the temperature around 100°C to prevent decomposition.[5] For solvent extraction, use lower boiling point solvents and controlled heating during solvent removal. |
| Isomerization | The double bonds in this compound can isomerize under certain conditions, such as exposure to acid or high temperatures, leading to a mixture of isomers.[9] It is important to control the pH and temperature throughout the extraction and purification process. |
Quantitative Data on this compound Extraction
The yield of this compound can vary significantly depending on the natural source and the extraction method employed. The following table summarizes representative data for this compound content in the essential oils of several plants.
| Natural Source | Extraction Method | This compound Content (% of Essential Oil) | Reference |
| Chamomile (Matricaria recutita) | Steam Distillation | ~5% | [10] |
| Lemongrass (Cymbopogon citratus) | Steam Distillation | Varies, can be a major component | [3] |
| Rose (Rosa damascena) | Steam Distillation | Varies, can be a significant component | [2] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
This protocol is adapted from methods for extracting essential oils from plant material.[5][11]
Materials:
-
Fresh or dried plant material (e.g., chamomile flowers)
-
Distilled water
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel)
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Coarsely grind the dried plant material to increase the surface area.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material into the distillation flask and add enough distilled water to cover it.
-
Distillation: Heat the water in the steam generator to produce steam. Pass the steam through the plant material. The steam will vaporize the volatile this compound. Maintain a steady distillation rate.
-
Collection: Collect the distillate, which will be a milky emulsion of essential oil and water, in the collection vessel. Continue distillation until no more oil is observed in the condensate (typically 2-4 hours).
-
Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate. This compound, being less dense than water, will form the upper layer. Carefully drain and discard the lower aqueous layer.
-
Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Storage: Transfer the purified this compound-containing essential oil to a dark glass vial and store it in a cool, dark place.
Protocol 2: Solvent Extraction for this compound
This protocol is a general method for solvent extraction of essential oils.[12]
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., ethanol, hexane, or ethyl acetate)
-
Extraction vessel (e.g., a large flask or beaker)
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Extraction: Place the ground plant material in the extraction vessel and add the chosen solvent at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Agitation: Agitate the mixture using a shaker or magnetic stirrer for a defined period (e.g., 1-3 hours) at a controlled temperature.
-
Filtration: Separate the solid plant material from the solvent extract by filtration.
-
Solvent Removal: Concentrate the filtrate by removing the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Dissolve the resulting crude extract in a minimal amount of a non-polar solvent and dry it over anhydrous sodium sulfate.
-
Final Concentration: Filter to remove the drying agent and concentrate the solution again to obtain the purified this compound-rich extract.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines the general steps for SFE, with parameters that can be optimized.[7][13]
Materials:
-
Dried and ground plant material
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO2)
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
Sample Loading: Load the ground plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters, including pressure (e.g., 100-350 bar), temperature (e.g., 40-60°C), and CO2 flow rate. If using a co-solvent, set its percentage.
-
Extraction: Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel. The supercritical fluid will dissolve the this compound from the plant matrix.
-
Separation: The this compound-rich fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collection: Collect the extracted this compound from the separator.
-
Purification (if necessary): Depending on the desired purity, the extract may be subjected to further purification steps like chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described this compound extraction methods.
Caption: Workflow for this compound Extraction via Steam Distillation.
Caption: Workflow for this compound Extraction via Solvent Extraction.
Caption: Workflow for this compound Extraction via Supercritical Fluid Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 4. tcffragrance.com [tcffragrance.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. co2extractionmachine.com [co2extractionmachine.com]
- 8. benchchem.com [benchchem.com]
- 9. ScenTree - this compound (CAS N° 4602-84-0) [scentree.co]
- 10. japsonline.com [japsonline.com]
- 11. magritek.com [magritek.com]
- 12. KR20160115286A - Method for the solvent extraction of this compound and squalene from makgeolli - Google Patents [patents.google.com]
- 13. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating in vitro farnesol findings to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesol. Our goal is to help you navigate the complexities of translating promising in vitro findings to successful in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why do my potent in vitro anti-cancer/antifungal effects of this compound disappear in my animal model?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Bioavailability: this compound is a hydrophobic molecule with low water solubility. This can lead to poor absorption and distribution in vivo, meaning it may not reach the target tissue at a high enough concentration to be effective.[1][2]
-
Rapid Metabolism: this compound can be quickly metabolized in the liver by cytochrome P450 enzymes and subsequently glucuronidated, leading to rapid clearance from the body.[3][4]
-
Formulation Issues: The vehicle used to dissolve and administer this compound can significantly impact its stability and delivery in vivo.
Q2: I'm observing unexpected toxicity in my animal model that wasn't predicted by my in vitro assays. What could be the cause?
A2: In vitro toxicity assays on isolated cells do not always capture the complex physiological responses of a whole organism. Reasons for unexpected in vivo toxicity include:
-
Metabolite Toxicity: Metabolites of this compound produced in the liver or other tissues could be more toxic than the parent compound.
-
Off-Target Effects: In a complex biological system, this compound may interact with unintended molecular targets, leading to unforeseen side effects.
-
Dose and Administration Route: The concentration and method of administration can lead to high localized concentrations that cause irritation or toxicity. For instance, while generally safe for topical use, this compound can cause skin irritation in some cases.[1]
Q3: How can I improve the translation of my in vitro this compound findings to in vivo models?
A3: Improving translation requires a multi-faceted approach:
-
Formulation Development: Encapsulating this compound in nanoparticles, liposomes, or ethosomes can enhance its solubility, stability, and bioavailability.[1][2][5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK studies to understand how this compound is absorbed, distributed, metabolized, and excreted in your animal model. This data can help you optimize dosing regimens.
-
Appropriate Animal Models: Ensure your chosen animal model accurately reflects the human disease or condition you are studying.
-
Dose-Response Studies: Conduct thorough dose-response studies in vivo to identify a therapeutic window that balances efficacy and toxicity.
Troubleshooting Guides
Problem 1: Low or no detectable levels of this compound in plasma or target tissue.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the vehicle. | 1. Use a solubilizing agent like Tween 80 or ethanol. Note: Always run a vehicle-only control group to assess its effects. 2. Consider nanoparticle-based formulations to improve aqueous solubility. |
| Rapid metabolism. | 1. Measure this compound and its metabolites in plasma and liver microsomes to understand its metabolic profile. 2. Consider co-administering a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate controls). |
| Incorrect administration route. | 1. For localized effects (e.g., skin infections), topical administration using formulations like ethosomes may be more effective than systemic routes.[1] 2. For systemic effects, intraperitoneal or oral gavage are common, but bioavailability may vary. |
Problem 2: Discrepancy between in vitro and in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration at the target site. | 1. Perform dose-escalation studies to determine the optimal therapeutic dose. 2. Use imaging techniques or tissue analysis to confirm the biodistribution of this compound or its delivery vehicle. |
| Different signaling pathway activation. | 1. Analyze key signaling pathway markers (e.g., AMPK, PI3K/Akt) in both your in vitro and in vivo models to identify discrepancies.[6][7] 2. Consider the influence of the tumor microenvironment or host immune system in your in vivo model, which is absent in vitro. |
| Development of resistance. | In microbial studies, assess for the development of resistance mechanisms in vivo that may not be present in short-term in vitro cultures. |
Data Presentation
Table 1: Comparison of this compound Efficacy: In Vitro vs. In Vivo
| Application | Organism/Cell Line | In Vitro Effective Concentration | Animal Model | In Vivo Effective Dose & Route | Observed Discrepancies & Notes |
| Antifungal | Candida auris | 100-300 µM (significant growth inhibition)[8][9] | Immunocompromised murine model of disseminated candidiasis | 75 µM (daily treatment, decreased fungal burden)[9][10] | Lower concentration was effective in vivo, possibly due to host immune system contribution. |
| Antifungal | Candida albicans (biofilm) | 150-300 µM (as an adjuvant with fluconazole)[11] | Murine vulvovaginitis model | This compound alone was not protective.[11] | Highlights the importance of the biological context; this compound's effect as a quorum-sensing molecule may be more complex in vivo. |
| Anti-cancer | Human lung cancer (H460) and colon adenocarcinoma (CALU6) cell lines | >120 µM (100% loss of viability)[7] | Not specified in the provided context. | Not specified in the provided context. | Demonstrates potent in vitro cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., cancer cell lines or fungal cells) in a 96-well plate at a density of 1 x 10^7 cells/ml in 100 µl of appropriate culture medium.[12]
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired final concentrations (e.g., 0, 10, 40, 100, 200, and 300 µM) to the wells.[12]
-
Incubation: Incubate the plate for 24 hours at 30°C with shaking.[12]
-
MTS Reagent Addition: Add 20 µl of MTS reagent to each well.[12]
-
Final Incubation: Incubate the plate at 37°C for 4 hours or until a color change is apparent.[12]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
-
Animal Model: Use immunocompromised mice (e.g., BALB/c). Immunosuppression can be induced with cyclophosphamide.
-
Inoculum Preparation: Prepare a suspension of Candida species (e.g., C. auris) in sterile saline from an overnight culture.
-
Infection: Inject the fungal suspension intravenously into the tail vein of the mice.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 1% methanol (B129727) in RPMI-1640).[10] Administer the this compound solution (e.g., 75 µM daily) via an appropriate route (e.g., intraperitoneal injection).[10]
-
Monitoring: Monitor the mice daily for clinical signs of infection and mortality.
-
Fungal Burden Assessment: At the end of the experiment, euthanize the mice and harvest organs (e.g., kidneys). Homogenize the organs and plate serial dilutions on appropriate agar (B569324) plates to determine the colony-forming units (CFU) per gram of tissue.[10]
-
Histology: Fix organ tissues in formalin, embed in paraffin, and perform staining (e.g., Periodic acid-Schiff) to visualize fungal elements and tissue damage.[10]
Visualizations
Caption: Experimental workflow for translating in vitro this compound findings to in vivo models.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Transdermal administration of this compound-ethosomes enhances the treatment of cutaneous candidiasis induced by Candida albicans in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Delivery via Polymeric Nanoparticle Carriers Inhibits Cariogenic Cross-Kingdom Biofilms and Prevents Enamel Demineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Modulation of hepatic and renal drug metabolizing enzyme activities in rats by subchronic administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG-farnesyl thiosalicylic acid telodendrimer micelles as an improved formulation for targeted delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo Effect of Exogenous this compound Exposure Against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Effect of Exogenous this compound Exposure Against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo efficacy of fluconazole in combination with this compound against Candida albicans isolates using a murine vulvovaginitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Induced Apoptosis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting Farnesol Isomers
Welcome to the Technical Support Center for the analysis of farnesol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: this compound exists as four geometric isomers: (2E,6E)-farnesol, (2Z,6E)-farnesol, (2E,6Z)-farnesol, and (2Z,6Z)-farnesol. These isomers possess the same molecular formula and mass, and very similar physicochemical properties, such as boiling points and polarities. This similarity results in nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge.[1] Achieving baseline separation often requires careful optimization of analytical methods to exploit subtle differences in their molecular geometry.
Q2: What are the most common analytical techniques for separating this compound isomers?
A2: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] GC, often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is well-suited for volatile compounds like this compound.[2] HPLC, particularly Reversed-Phase HPLC (RP-HPLC) coupled with UV or MS detectors, is also widely used and offers advantages for samples in a liquid matrix and for preparative scale purification.[3]
Q3: What is a good starting point for developing an HPLC method for this compound isomer separation?
A3: A typical starting point is a Reversed-Phase HPLC (RP-HPLC) method. A C18 column is a common first choice, paired with a gradient elution using acetonitrile (B52724) and water as the mobile phase. The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase is recommended to improve peak shape. A common detection wavelength for this compound is in the low UV range, around 210 nm.
Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier in my HPLC mobile phase?
A4: Yes, methanol can be used as an alternative to acetonitrile. The choice between these two organic modifiers will affect the selectivity of the separation. Acetonitrile is generally a stronger eluting solvent for many compounds. If you are experiencing co-elution of your isomers, switching between acetonitrile and methanol can alter the selectivity and potentially improve resolution.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Interaction with acidic silanol (B1196071) groups on silica-based columns.[4] - Column contamination. - Unsuitable mobile phase pH. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[4] - Flush the column with a strong solvent. - Adjust the mobile phase pH. |
| Poor Resolution / Co-elution | - Suboptimal mobile phase composition. - Inappropriate stationary phase. | - Optimize the mobile phase gradient; a shallower gradient can improve separation. - Switch the organic modifier (e.g., from acetonitrile to methanol). - Try a column with a different stationary phase, such as a phenyl-hexyl column, which offers alternative selectivity through π-π interactions.[3] |
| Ghost Peaks (Unexpected Peaks) | - Contaminants in the mobile phase. - Carryover from previous injections. - Column bleed. | - Run a blank injection (mobile phase only) to identify the source of contamination. - Use high-purity HPLC-grade solvents. - Implement a robust column washing procedure between runs. |
| Retention Time Shifts | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
GC-MS Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Co-elution of Isomers | - Suboptimal temperature program. - Inappropriate column selection. | - Optimize the oven temperature program by using a slower ramp rate or adding isothermal holds at critical elution points.[1] - Switch to a column with a different stationary phase (e.g., a more polar column like a wax-type column if a non-polar column is being used).[1] - Use a longer column or a column with a smaller internal diameter to increase separation efficiency.[1] |
| Analyte Degradation in the Inlet | - High inlet temperature. - Active sites in the inlet liner. | - Lower the injector temperature. - Use a deactivated inlet liner to minimize active sites.[1] |
| Poor Peak Shape (Tailing) | - Active sites in the GC system (liner, column). - Column contamination. | - Use a deactivated liner and an inert GC column. - Trim the first few centimeters of the column from the inlet side. - Bake out the column at a high temperature (within the column's limits). |
| Loss of Sensitivity | - Contamination of the ion source. - Column bleed. - Leaks in the system. | - Clean the ion source. - Condition the column properly. - Perform a leak check of the system. |
Quantitative Data
Table 1: Example GC Retention Data for Terpene Isomers
The following table provides an example of retention times for the geometric isomers nerol (B1678202) and geraniol, which are structurally similar to this compound isomers, on a polar GC column. Due to the high similarity of this compound isomers, their mass spectra are nearly identical, making chromatographic separation crucial for their individual quantification.
| Analyte | Retention Time (min) | Resolution (Rs) | Key Mass Fragments (m/z) |
| Nerol (cis-isomer) | ~10.2 | > 2.0 | 69, 93, 121, 136 |
| Geraniol (trans-isomer) | ~10.8 | > 2.0 | 69, 93, 121, 136 |
| Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. Data is based on a separation using a DB-WAX capillary column.[5] |
Table 2: Performance of a Quantitative GC-FID Assay for this compound
This table summarizes the performance characteristics of a validated GC-FID method for the quantification of this compound.
| Parameter | Value |
| Detection Limit (DL) | 0.02 ng/µl (0.09 µM)[2] |
| Quantitation Limit (QL) | 0.05 ng/µl[2] |
| Internal Standard | 1-tetradecanol[2] |
| Extraction Solvent | Ethyl acetate[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol provides a general procedure for the analysis of this compound isomers using GC-MS. Optimization will be required based on the specific isomers of interest and the sample matrix.
1. Sample Preparation:
-
Liquid-Liquid Extraction (for liquid matrices):
-
To 1 mL of the aqueous sample, add 1 mL of a non-polar solvent like hexane (B92381).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound isomer standards at 1 mg/mL in hexane or ethyl acetate.
-
Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10-50 µg/mL.
-
2. GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polar to polar capillary column is recommended for better separation of isomers (e.g., DB-WAX or a column with a high percentage of phenyl substitution). A common starting dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.[5]
-
Inlet: Splitless injection is often used for trace analysis.
-
Injector Temperature: Start at 250 °C and optimize as needed.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to 220-240 °C.
-
Hold at the final temperature for 5-10 minutes.[5]
-
-
MS Conditions:
Protocol 2: RP-HPLC-UV Analysis of this compound Isomers
This protocol provides a general procedure for the separation of this compound isomers using RP-HPLC with UV detection.
1. Sample Preparation:
-
Follow the same liquid-liquid extraction and standard preparation steps as in the GC-MS protocol, but reconstitute the final sample in the initial mobile phase composition.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation, a phenyl-hexyl column can be used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A (e.g., 30-40%).
-
Run a linear gradient to a high percentage of mobile phase B (e.g., 95-100%) over 20-30 minutes.
-
Hold at high organic for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection: 210 nm.
Visualizations
This compound Biosynthesis via the Ergosterol (B1671047) Pathway
This compound is a key intermediate in the ergosterol biosynthesis pathway, which is essential for the formation of sterols in fungi.[4][6][7][8] The pathway begins with acetyl-CoA and proceeds through the formation of farnesyl pyrophosphate (FPP), which is then dephosphorylated to yield this compound.
Caption: Simplified schematic of the ergosterol biosynthesis pathway highlighting the formation of this compound.
General Workflow for GC-MS Analysis of this compound Isomers
The following diagram illustrates a typical workflow for the analysis of this compound isomers from a liquid sample matrix using GC-MS.
Caption: A general experimental workflow for the GC-MS analysis of this compound isomers from a liquid matrix.
Troubleshooting Logic for Co-eluting Peaks in GC
This diagram outlines a logical approach to troubleshooting the common problem of co-eluting this compound isomers in a GC analysis.
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Farnesol Evaporation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with strategies to mitigate farnesol evaporation during experiments.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Evaporation of this compound from culture media leading to variable concentrations. | 1. Use sealed culture flasks or plates.[1] 2. For multi-well plates, apply a sterile, breathable sealing film. 3. Overlay the culture medium with a thin layer of sterile mineral oil.[1] 4. Minimize the frequency and duration of opening incubators. |
| Loss of this compound during sample preparation | High volatility of this compound leading to evaporation at room temperature. This compound is a volatile compound.[2] | 1. Prepare this compound solutions immediately before use. 2. Work in a well-ventilated fume hood to minimize inhalation and uncontrolled evaporation. 3. Keep this compound stock solutions and working solutions on ice or at 4°C when not in immediate use. |
| Reduced efficacy in long-term experiments (e.g., biofilm formation) | Gradual evaporation of this compound over extended incubation periods. | 1. Replenish a portion of the this compound-containing medium at regular intervals. 2. Utilize a continuous flow system to maintain a constant concentration.[3] 3. Encapsulate this compound in nanoparticles for a sustained release. |
| Precipitation of this compound in aqueous media | This compound is sparingly soluble in water.[2][4] | 1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[5] 2. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells. 3. Vortex or sonicate the final solution to ensure proper dispersion. |
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound that contribute to its evaporation?
A1: this compound is an acyclic sesquiterpene alcohol with a relatively high vapor pressure for its molecular weight.[6] It is a colorless to pale yellow liquid at room temperature and is considered a volatile compound.[2][4] Its limited solubility in water can also contribute to its partitioning into the vapor phase from aqueous solutions.[2]
Q2: How significant is this compound loss due to evaporation in a typical lab setting?
A2: The loss can be substantial. In one study, this compound concentration in unsealed flasks decreased by approximately 26% after 24 hours and up to 56% after 72 hours at 30°C with shaking. In contrast, sealed flasks only showed a 15% loss after 24 hours and a 24% loss after 72 hours under the same conditions.[1][7]
Q3: Can I use parafilm to seal my culture plates to prevent this compound evaporation?
A3: Yes, using parafilm or a similar sealing tape can significantly reduce evaporation.[1] For cell culture experiments requiring gas exchange, it is advisable to use a breathable sealing film to prevent anaerobic conditions while still minimizing evaporation.
Q4: Will adding a mineral oil overlay affect my cell culture or biofilm experiment?
A4: A thin layer of sterile mineral oil is a common and effective method to prevent evaporation in multi-well plates. It is generally considered biocompatible for most cell lines and microbial cultures. However, it is always recommended to perform a pilot experiment to confirm that the oil overlay does not interfere with your specific assay (e.g., imaging, gas exchange, or compound activity).
Q5: How should I prepare and store this compound stock solutions to minimize evaporation?
A5: this compound is soluble in organic solvents like DMSO and ethanol.[5] It is recommended to prepare a high-concentration stock solution (e.g., 100 mM in DMSO) and store it in tightly sealed glass vials at -20°C for long-term storage. For working solutions, dilute the stock solution in the appropriate medium just before the experiment. Keep all solutions on ice whenever possible during handling.
Data Presentation: this compound Evaporation Rates
Table 1: Evaporation of this compound from Culture Media in Sealed vs. Unsealed Flasks
| Time (hours) | Mean % Loss in Unsealed Flasks (± SD) | Mean % Loss in Sealed Flasks (± SD) |
| 24 | 26.41 ± 1.40 | 14.68 ± 0.66 |
| 48 | 43.53 ± 0.02 | 18.71 ± 0.45 |
| 72 | 56.40 ± 4.47 | 23.92 ± 2.74 |
Data adapted from a study by Boone et al. (2022), where this compound was added to GPP media in flasks and shaken at 225 rpm at 30°C.[1][7]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 100 mM stock solution.[5]
-
Storage: Aliquot the stock solution into small, tightly sealed glass vials and store at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM to 100 µM).
-
Mixing: Vortex the working solution gently to ensure this compound is evenly dispersed.
-
Application: Add the this compound-containing medium to your cell cultures. For long-term experiments, consider the evaporation rate and replenish the medium as needed.
Protocol 2: Candida albicans Biofilm Inhibition Assay with this compound
-
Inoculum Preparation: Grow C. albicans overnight in YPD medium at 30°C. Wash the cells with PBS and resuspend in RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.[8]
-
Adhesion Step: Add 100 µL of the cell suspension to each well of a 96-well plate and incubate for 90 minutes at 37°C to allow for cell adherence.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 10 µM to 300 µM) in RPMI 1640 medium from a stock solution. Add 100 µL of the this compound-containing medium to each well.
-
Incubation: Seal the plate with a breathable sealing film and incubate for 24-48 hours at 37°C.
-
Quantification: After incubation, quantify the biofilm formation using a standard method such as the XTT reduction assay or crystal violet staining.[8]
Visualizations
Caption: A flowchart of an experimental workflow designed to minimize this compound evaporation.
Caption: The signaling pathway of this compound in inhibiting hyphal growth in Candida albicans.
Caption: A simplified diagram of this compound's inhibitory effect on the PI3K/Akt/NF-κB inflammatory pathway.
References
- 1. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. A Flow-assay for this compound Removal from Adherent Candida albicans Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of farnesol synthesis and purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of farnesol synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound biosynthesis?
A1: this compound is a sesquiterpenoid synthesized through the isoprenoid biosynthesis pathway. The universal 5-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are generated by either the mevalonate (B85504) (MVA) pathway (common in eukaryotes like yeast) or the methylerythritol phosphate (B84403) (MEP) pathway (common in bacteria like E. coli).[1][2] These precursors are condensed to form farnesyl diphosphate (FPP), which is then converted to this compound.
Q2: Which host organisms are commonly used for recombinant this compound production?
A2: Saccharomyces cerevisiae (yeast) and Escherichia coli are the most common hosts for metabolic engineering of this compound production.[1][2] S. cerevisiae utilizes the mevalonate pathway and has been engineered to achieve high titers. E. coli is also a suitable host due to its rapid growth and well-understood genetics, with engineered strains capable of producing significant amounts of this compound isomers.[1][3]
Q3: What are the key enzymes to target for metabolic engineering to increase this compound yield?
A3: Key enzymatic targets for overexpression include HMG-CoA reductase (a rate-limiting step in the MVA pathway) and FPP synthase (ERG20 in yeast), which directly produces the this compound precursor, FPP. Additionally, down-regulating or mutating squalene (B77637) synthase (ERG9 in yeast), which consumes FPP to produce squalene, can redirect metabolic flux towards this compound accumulation.[4] In some cases, specific phosphatases that convert FPP to this compound, such as PgpB and YbjG in E. coli, can be overexpressed.[5]
Q4: What are the most effective methods for extracting this compound from culture?
A4: Liquid-liquid extraction is a highly effective method. Solvents like ethyl acetate (B1210297) are superior for recovering this compound and can simultaneously lyse cells, simplifying the process.[6][7][8] Hexane is also effective for this compound extraction but is less suitable for concurrently extracting more polar compounds.[8] An alternative method involves using polymeric beads (e.g., poly(styrene-co-divinylbenzene)), which can reduce solvent usage and may yield a crude extract with a higher initial concentration of this compound.[4]
Q5: How can I accurately quantify this compound in my samples?
A5: Gas chromatography (GC) is the most common and sensitive method for this compound quantification. GC with flame ionization detection (GC-FID) is a robust method, and for higher sensitivity and specificity, GC-mass spectrometry (GC-MS) is used.[7] It is crucial to use an internal standard, such as 1-tetradecanol (B3432657), for accurate quantification.[8] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is another powerful analytical technique.[9]
Troubleshooting Guides
Issue 1: Low this compound Titer in Microbial Culture
| Possible Cause | Troubleshooting Step |
| Suboptimal Metabolic Flux | Overexpress key pathway enzymes like HMG-CoA reductase and FPP synthase. Consider using a deregulated version of HMG-CoA reductase to avoid feedback inhibition. |
| Precursor (FPP) Diversion | Disrupt competing pathways. For example, create mutations in the squalene synthase gene (ERG9) to prevent FPP from being converted to squalene and ergosterol (B1671047).[4] |
| Insufficient Precursor Supply | Amplify the expression of genes upstream in the mevalonate pathway, such as acetoacetyl-CoA thiolase (ERG10) and HMG-CoA synthase (ERG13), in conjunction with elevated HMG-CoA reductase activity. |
| Suboptimal Culture Conditions | Optimize fermentation parameters. For S. cerevisiae, maintaining an alkaline pH (7.0-8.0) can enhance the secretion of this compound.[10] Fed-batch fermentation strategies can also significantly increase biomass and product yield. |
| Host Strain Limitations | Select or engineer a host strain with enhanced sterol uptake capabilities, which can be beneficial for strains with mutations in the ergosterol pathway. |
Issue 2: Poor Recovery During Extraction and Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Use ethyl acetate for liquid-liquid extraction, as it has shown superior recovery compared to other methods like solid-phase C18 extraction.[6] It also effectively extracts both intracellular and extracellular this compound.[8] |
| Loss of this compound During Processing | Avoid filtration and evaporation steps where possible, as this compound can be lost.[8] A whole-culture extraction method, where the solvent is added directly to the culture, can minimize these losses.[11] |
| Formation of Emulsions | If using a solvent extraction method like methanol/hexane, centrifugation may be required to break up emulsions that form at the interface.[4] Using polymeric beads for extraction can avoid this issue.[4] |
| Low Purity of Final Product | For high-purity this compound, employ normal-phase chromatography after initial extraction. This has been shown to achieve up to 99% purity with a 94% overall recovery.[4] |
| This compound Remains Cell-Associated | A significant portion of this compound can remain inside the cells.[4] Use an extraction method that includes simultaneous cell lysis, such as direct extraction with ethyl acetate, to ensure recovery of the intracellular fraction.[8] |
Quantitative Data Summary
Table 1: this compound Production Titers in Engineered Microorganisms
| Organism | Strain Engineering Strategy | Culture Condition | Titer (mg/L) | Reference |
| E. coli | Overexpression of Z,Z-FPP synthase, various phosphatases, and site-directed mutagenesis of cis-prenyltransferase. | Shake flask, batch fermentation | 572.13 (Z,Z-Farnesol) | [1][3] |
| E. coli | Overexpression of FPP synthase (IspA), PgpB phosphatase, and a heterologous mevalonate pathway. | Not specified | 526.1 | [5] |
| S. cerevisiae | erg9 mutant, constant pH cultivation. | Jar fermenter, 133 hours | 102.8 | [10] |
| S. cerevisiae | erg9 mutant with over-expressed catalytic domain of HMG-CoA reductase (HMG2). | Fed-batch fermentor | >2.6 g/L (Total this compound exceeded 6% of 44 g/L dry cell weight) |
Table 2: Comparison of this compound Purification Methods
| Method | Solvent/Material | Purity | Recovery | Key Advantages | Reference |
| Liquid-Liquid Extraction | Ethyl Acetate | - | Superior | High recovery, simultaneous cell lysis. | [6][8] |
| Polymeric Bead Extraction + Chromatography | Poly(styrene-co-divinylbenzene) beads followed by normal-phase chromatography. | 99% | 94% | Reduces solvent use by 50%, beads are reusable, avoids emulsions. | [4] |
| Solvent Extraction | Methanol/Hexane | - | - | Effective but consumes more solvent and can form emulsions. | [4] |
| Solid-Phase C18 | Methanol or 50% MeOH in EtOAc | - | Inferior | Less effective for this compound recovery compared to liquid-liquid extraction. | [6] |
Experimental Protocols
Protocol 1: this compound Production in Engineered S. cerevisiae
This protocol is based on methods for enhancing this compound production through fed-batch fermentation of an erg9 mutant strain overexpressing a key pathway enzyme.
-
Strain Preparation: Use an S. cerevisiae strain with a mutation in the ERG9 gene and containing a plasmid for the overexpression of the catalytic domain of HMG-CoA reductase (HMG2).
-
Inoculum Culture: Prepare a seed culture by inoculating the engineered strain into a suitable medium (e.g., YPD + cholesterol) and incubate at 28-30°C with shaking until it reaches the late exponential phase.
-
Fermentation Setup: Prepare a fermentor with a defined medium. Maintain temperature, pH, and dissolved oxygen at optimal levels for yeast growth.
-
Fed-Batch Fermentation: Inoculate the fermentor with the seed culture. Initiate a fed-batch process during the growth phase, feeding a concentrated nutrient solution to maintain growth and productivity.
-
Monitoring: Monitor cell growth (e.g., by measuring optical density or dry cell weight) and this compound accumulation throughout the fermentation. This compound is often released from the cells and can be sampled from the culture medium.
-
Harvesting: At the end of the fermentation (e.g., after 100-150 hours), harvest the culture for this compound extraction and analysis.
Protocol 2: Whole-Culture this compound Extraction and Quantification by GC-FID
This protocol is adapted from a high-throughput method designed to minimize analyte loss.[8][11]
-
Sample Preparation: Harvest 10 mL of the microbial culture. Do not perform filtration or centrifugation at this stage to avoid loss of this compound.
-
Internal Standard: Add a known amount of internal standard (e.g., 1-tetradecanol in ethyl acetate) to the 10 mL culture sample.
-
Simultaneous Lysis and Extraction: Add an equal volume (10 mL) of ethyl acetate to the sample. Vortex vigorously for at least 5 minutes to ensure thorough mixing and simultaneous cell lysis and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 3000 x g for 10 min) to separate the organic and aqueous layers.
-
Sample Collection: Carefully collect the upper organic (ethyl acetate) layer, which now contains the this compound.
-
GC-FID Analysis:
-
Inject 1-2 µL of the ethyl acetate extract into a GC system equipped with a Flame Ionization Detector (FID).
-
Use a suitable capillary column (e.g., HP-5 or equivalent).
-
Set up a temperature program to separate this compound from other components (e.g., initial temp 100°C, ramp to 250°C).
-
Quantify the this compound peak area relative to the internal standard peak area. Use a standard curve prepared with pure this compound to determine the concentration.
-
Visualizations
Caption: Metabolic pathways for this compound biosynthesis.
Caption: General workflow for this compound extraction and purification.
References
- 1. Metabolic Engineering for Efficient Production of Z,Z-Farnesol in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Engineering for Efficient Production of Z,Z-Farnesol in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound production in Escherichia coli through the construction of a this compound biosynthesis pathway - application of PgpB and YbjG phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra high performance liquid chromatography tandem mass spectrometry analysis of quorum-sensing molecules of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline pH enhances this compound production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Farnesol Resistance in Microbial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to farnesol in their experiments with microbial strains.
Frequently Asked Questions (FAQs)
Q1: My microbial strain is showing resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound in microbial strains, particularly in Candida albicans and Staphylococcus aureus, is often multifactorial. The primary mechanisms include:
-
Overexpression of Efflux Pumps: Efflux pumps are membrane proteins that actively transport this compound and other antimicrobial agents out of the cell, reducing the intracellular concentration to sub-toxic levels. In C. albicans, the main efflux pumps involved are Cdr1p and Cdr2p (from the ATP-binding cassette [ABC] transporter superfamily) and Mdr1p (from the major facilitator superfamily [MFS]).[1][2][3][4][5] In S. aureus, pumps such as NorA, NorB, and NorC have been implicated.[6][7][8]
-
Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: this compound is a precursor in the ergosterol biosynthesis pathway in fungi.[1][3] Upregulation of genes in this pathway, such as ERG11, can lead to reduced susceptibility to this compound.[1][3]
-
Biofilm Formation: Microbes growing in biofilms are inherently more resistant to antimicrobial agents, including this compound.[1][9][10][11] The extracellular matrix of the biofilm can act as a physical barrier, preventing this compound from reaching the cells. Additionally, cells within a biofilm have altered metabolic states that can contribute to resistance.
-
cAMP Signaling Pathway: In C. albicans, the cyclic AMP (cAMP) signaling pathway is involved in hyphal growth, which is a target of this compound. Alterations in this pathway, through genes like CYR1 and PDE2, can affect this compound susceptibility.[12][13]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance:
-
Synergistic Combination with Conventional Drugs: this compound has been shown to act synergistically with a variety of antifungal and antibacterial drugs.[9][14][15][16][17] This means that the combination of this compound and another drug is more effective than either agent alone. This approach can help to overcome resistance and may allow for lower, less toxic doses of the conventional drug to be used.
-
Use of Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-administration of an EPI can restore this compound susceptibility. Reserpine (B192253) is a known inhibitor of efflux pumps in S. aureus.[6]
-
Targeting Biofilm Formation: Strategies that inhibit biofilm formation can enhance the efficacy of this compound. This compound itself can inhibit biofilm formation at certain concentrations.[10][11]
-
Modulation of Signaling Pathways: For fungal resistance linked to the cAMP pathway, targeting components of this pathway could potentially restore this compound sensitivity.[12][13]
Q3: At what concentration is this compound typically effective, and when does it become toxic to the cells?
A3: The effective concentration of this compound is species- and strain-dependent. For example, in S. aureus, this compound can enhance tolerance to vancomycin (B549263) at concentrations up to 40 µM, but at concentrations above 100 µM, it can have an inhibitory effect on growth.[6][7] In C. albicans, concentrations between 100-300 µM have been shown to significantly reduce biofilm formation.[11] It is crucial to determine the minimal inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) for your specific strain.
Troubleshooting Guides
Problem 1: My strain of Candida albicans is resistant to fluconazole, and this compound treatment is not effective.
| Possible Cause | Troubleshooting Step |
| Overexpression of efflux pumps (CDR1, CDR2, MDR1) | 1. Perform a checkerboard microdilution assay to test for synergy between this compound and fluconazole. This compound can modulate the activity of ABC transporters like Cdr1p and Cdr2p.[2][4][5] 2. Conduct a rhodamine 6G efflux assay to assess efflux pump activity in the presence and absence of this compound.[18][19] 3. Use qRT-PCR to quantify the expression levels of CDR1, CDR2, and MDR1 genes in response to this compound treatment.[1][2][3] |
| Upregulation of the ergosterol biosynthesis pathway | 1. Analyze the expression of key genes in the ergosterol pathway, such as ERG11, using qRT-PCR. This compound has been shown to downregulate these genes in some contexts.[1][3] |
| Mature biofilm with a dense extracellular matrix | 1. Treat the biofilm with this compound during the initial stages of biofilm formation (e.g., within the first 4 hours) rather than on a mature biofilm.[18] this compound is more effective at inhibiting biofilm formation than eradicating established biofilms.[11][20] |
Problem 2: My Staphylococcus aureus strain shows increased resistance to vancomycin in the presence of low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Upregulation of efflux pumps (e.g., NorB) | 1. This is an observed phenomenon where low concentrations of this compound (up to 40 µM) can induce the expression of efflux pump genes like norB, leading to increased tolerance to antimicrobials like vancomycin.[6][7] 2. Increase the concentration of this compound. Higher concentrations (e.g., >100 µM) are often inhibitory to S. aureus growth and biofilm formation.[7][10] 3. Test for synergy with an efflux pump inhibitor like reserpine in combination with this compound and vancomycin.[6] |
| This compound-induced stress response | 1. Measure intracellular reactive oxygen species (ROS) levels. This compound can induce oxidative stress, which may trigger a general stress response that includes the upregulation of efflux pumps.[6][7] |
Data Presentation
Table 1: Synergistic Interactions of this compound with Antifungal Drugs against Candida albicans Biofilms
| Antifungal Drug | Interaction | Fractional Inhibitory Concentration (FIC) Index | Reference(s) |
| Fluconazole | Synergistic | 0.49 - 0.50 | [14][15][17] |
| Micafungin (B1204384) | Synergistic | 0.49 | [14][15][17] |
| Amphotericin B | No Interaction/Additive | 0.79 | [14][15][17] |
| 5-Flucytosine | Synergistic | Not specified | [9] |
| Itraconazole | Antagonistic | Not specified | [9] |
| Terbinafine | Antagonistic | Not specified | [9] |
Table 2: Effect of this compound on Minimum Inhibitory Concentrations (MICs) of Antifungals against Resistant Candida Species
| Candida Species | Antifungal | This compound Combination | FIC Index | Outcome | Reference(s) |
| C. albicans | Fluconazole | Yes | 0.5 | Synergism, reverts resistance | [16] |
| C. albicans | Itraconazole | Yes | 0.35 | Synergism, reverts resistance | [16] |
| C. parapsilosis | Fluconazole | Yes | 0.5 | Synergism | [16] |
| C. parapsilosis | Itraconazole | Yes | 0.25 | Synergism | [16] |
| C. parapsilosis | Voriconazole | Yes | 0.5 | Synergism | [16] |
| C. parapsilosis | Amphotericin B | Yes | 0.35 | Synergism | [16] |
| C. glabrata | Various | Yes | >0.5 | No synergistic effect | [16] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the interaction between this compound and another antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Microbial culture in appropriate broth medium (e.g., RPMI 1640 for Candida, TSB for S. aureus)
-
Stock solutions of this compound and the test antimicrobial
-
Microplate reader
Methodology:
-
Prepare serial dilutions of the test antimicrobial vertically and this compound horizontally in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include wells with the antimicrobial alone, this compound alone, and no drugs as controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
After incubation, determine the MIC of each drug alone and in combination by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Calculate the FIC Index (FICI) by summing the FICs of both drugs: FICI = FIC (this compound) + FIC (antimicrobial).
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect, and FICI > 4.0 indicates antagonism.[16]
Protocol 2: XTT Assay for Biofilm Quantification
This protocol measures the metabolic activity of cells within a biofilm, which is an indicator of biofilm viability.
Materials:
-
96-well microtiter plates with established biofilms
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Grow biofilms in a 96-well plate for the desired time (e.g., 24 hours).
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Prepare a fresh solution of XTT-menadione.
-
Add the XTT-menadione solution to each well containing a biofilm.
-
Incubate the plate in the dark under appropriate conditions (e.g., 37°C for 2-5 hours).
-
Measure the absorbance of the resulting formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Possible Inhibitory Molecular Mechanism of this compound on the Development of Fluconazole Resistance in Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound as a Modulator of Efflux Pumps in a Fluconazole-Resistant Strain of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The Quorum-Sensing Molecule this compound Is a Modulator of Drug Efflux Mediated by ABC Multidrug Transporters and Synergizes with Drugs in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting roles of this compound and HOG in morphological switching of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Staphylococcus aureus Response to Antimicrobials by the Candida albicans Quorum Sensing Molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vitro inhibitory effects of this compound and interactions between this compound and antifungals against biofilms of Candida albicans resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The possible molecular mechanisms of this compound on the antifungal resistance of C. albicans biofilms: the regulation of CYR1 and PDE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The possible molecular mechanisms of this compound on the antifungal resistance of C. albicans biofilms: the regulation of CYR1 and PDE2 | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro interactions between this compound and fluconazole, amphotericin B or micafungin against Candida albicans biofilms. [vivo.weill.cornell.edu]
- 16. Combination of this compound with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
Farnesol Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize farnesol treatment duration for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a naturally occurring sesquiterpene alcohol, exerts its biological effects through multiple mechanisms. It is known to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Key mechanisms include the regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway, and CTP:phosphocholine cytidylyltransferase alpha (CCTα), which is involved in phosphatidylcholine biosynthesis.[1] this compound can also trigger the generation of reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress, leading to apoptosis.[1][2] In some cells, its effects are mediated through nuclear receptors like the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs).[1][2]
Q2: How does this compound selectively target tumor cells?
A2: Studies have shown that tumor cells are generally more sensitive to the growth-inhibitory effects of this compound compared to normal cells.[2] While the precise mechanisms for this selectivity are still under investigation, it is suggested that the differential metabolic states and signaling pathway dependencies of cancer cells may play a role. For instance, this compound's interference with the mevalonate pathway, which is often upregulated in cancer, could contribute to its preferential action on neoplastic cells.
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound modulates several critical signaling pathways involved in cell proliferation, survival, and apoptosis. These include:
-
Ras/Raf/ERK1/2 Pathway: this compound has been shown to inhibit this pathway at low concentrations, while potentially having the opposite effect at higher doses.[3][4]
-
PI3K/Akt Pathway: this compound can downregulate this pro-survival pathway, contributing to its antitumor effects.[4]
-
NF-κB Pathway: this compound can induce the activation of the NF-κB signaling pathway.[1][2]
-
cAMP/PKA Pathway: In fungi like Candida albicans, this compound is known to inhibit the Ras-cyclic AMP signaling pathway.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound on cell viability.
-
Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound is highly cell-type dependent. Leukemic cells, for example, are among the most sensitive, with IC50 values ranging from 25 to 250 μM.[2]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10-300 μM) and narrow down to find the IC50.
-
-
Possible Cause 2: Inappropriate Treatment Duration. The effects of this compound are time-dependent.[2] Short incubation times may not be sufficient to induce a measurable response.
-
Troubleshooting Step: Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24, 48 hours) at a fixed, effective concentration. Activation of caspases, for instance, has been observed within 4 hours of this compound treatment in some cell lines.[2]
-
-
Possible Cause 3: this compound Instability or Degradation. this compound is a volatile and hydrophobic molecule that can be unstable under certain experimental conditions.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Consider using a carrier solvent like DMSO or ethanol (B145695) to improve solubility and stability, ensuring the final solvent concentration does not affect cell viability. The use of nanotechnology-based formulations, such as this compound-loaded nanoparticles, has been shown to enhance its therapeutic activity.[4]
-
-
Possible Cause 4: Cell Culture Conditions. Factors such as cell density, serum concentration in the media, and overall cell health can influence the response to this compound.
-
Troubleshooting Step: Standardize your cell seeding density and culture conditions across all experiments. Ensure cells are in the logarithmic growth phase at the start of the treatment.
-
Issue 2: High variability in apoptosis induction between replicate experiments.
-
Possible Cause 1: Asynchronous Cell Population. If cells are at different stages of the cell cycle, their susceptibility to this compound-induced apoptosis may vary.
-
Troubleshooting Step: Synchronize the cell population before this compound treatment using established protocols appropriate for your cell line (e.g., serum starvation or chemical blockers).
-
-
Possible Cause 2: Inconsistent this compound Delivery. Due to its hydrophobic nature, this compound may not be uniformly distributed in the culture medium.
-
Troubleshooting Step: Gently mix the culture plates or flasks immediately after adding the this compound-containing medium to ensure even distribution.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| H460 | Human Lung Adenocarcinoma | Not explicitly stated, but potent inducer of apoptosis[2] |
| CALU6 | Human Lung Cancer | Not explicitly stated, but cytotoxic effects observed[4] |
| A549 | Human Lung Cancer | Dose-dependent effects observed[7] |
| Caco-2 | Colon Adenocarcinoma | Dose-dependent effects observed[7] |
| Leukemic cells | Leukemia | 25 - 250[2] |
Table 2: Time-Dependent Effects of this compound on Apoptosis Markers in H460 Cells
| Time (hours) | Event |
| 4 | Activation of caspase-3, -4, and -9[2] |
| 4 | Cleavage of PARP[2] |
Experimental Protocols
Protocol 1: Determination of IC50 using WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from previous experiments.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for optimizing this compound treatment.
References
- 1. Molecular mechanisms involved in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. This compound induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The investigation of in vitro effects of this compound at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in farnesol bioassays
Welcome to the technical support center for farnesol bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, providing potential causes and solutions in a question-and-answer format.
Q1: We are observing significant variability in our this compound bioassay results between experiments. What are the common causes for such inconsistencies?
A1: Inconsistent results in this compound bioassays can stem from several factors related to the compound itself, experimental procedures, and the biological systems used. Here are some of the most common causes:
-
This compound Volatility and Stability: this compound is a volatile sesquiterpene alcohol, and its concentration can decrease over time due to evaporation, especially during incubations at 37°C.[1] It is also sensitive to light and oxidation.[1][2][3]
-
Solution: Prepare fresh this compound solutions for each experiment from a stock stored at -20°C in a tightly sealed, dark container.[1] Minimize the exposure of solutions to light and air. Consider using plates with low-evaporation lids for long incubation periods.
-
-
Issues with Solubilization: this compound is hydrophobic and has low solubility in aqueous media, which can lead to uneven concentrations in your assays.[4]
-
Solution: this compound is often dissolved in a solvent like DMSO before being diluted in culture media.[5] Ensure that the final solvent concentration is consistent across all treatments and controls and does not exceed a level that is toxic to your cells.
-
-
Cell Culture Conditions: Variations in cell density, growth phase, and passage number can all impact cellular responses to this compound.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Use cells within a consistent and low passage number range.
-
-
Assay-Specific Variability: Different assay types have inherent variabilities. For instance, colorimetric assays like MTT can be affected by compounds that alter cellular metabolic activity.
-
Solution: Include appropriate controls for each experiment, including untreated cells, vehicle-treated cells (e.g., DMSO), and positive controls if available. Consider using multiple assay types to confirm your findings.
-
Q2: Our cell viability assay results are not showing a clear dose-dependent effect with this compound. What could be the issue?
A2: A lack of a clear dose-response curve in cell viability assays with this compound can be due to several factors:
-
Biphasic Effect of this compound: this compound can exhibit biphasic effects, where low concentrations might stimulate proliferation or have minimal effect, while higher concentrations are cytotoxic.[6]
-
Solution: Test a wider range of this compound concentrations, including very low and very high doses, to capture the full dose-response curve.
-
-
Incorrect Concentration Range: The effective concentration of this compound can vary significantly between different cell types.[6][7]
-
Solution: Conduct a pilot experiment with a broad range of this compound concentrations to determine the optimal range for your specific cell line.
-
-
Incubation Time: The duration of this compound exposure can influence the observed effect.
-
Solution: Perform a time-course experiment to identify the optimal incubation time for observing a dose-dependent effect.
-
Q3: We are having trouble with our this compound biofilm inhibition assays, with inconsistent results in biofilm formation and inhibition.
A3: Inconsistent results in biofilm assays are a common challenge. Here are some potential causes and solutions:
-
Initial Adhesion Phase: The timing of this compound addition relative to the initial adhesion of microbial cells is critical. This compound is often more effective at preventing biofilm formation than disrupting established biofilms.[8]
-
Solution: Standardize the initial incubation period for cell adherence before adding this compound. Test the effect of adding this compound at different time points (e.g., at the time of seeding, and after 1, 2, and 4 hours of adherence) to determine the most effective treatment window.[8]
-
-
Growth Medium Composition: The components of the growth medium can influence both biofilm formation and the activity of this compound.
-
Quantification Method: The method used to quantify biofilm biomass (e.g., crystal violet staining) or metabolic activity (e.g., XTT assay) can introduce variability.
-
Solution: Ensure thorough washing steps to remove planktonic cells without disturbing the biofilm. Include appropriate controls, such as wells with medium only, to account for background staining or metabolic activity.
-
Q4: Our qPCR results for this compound-treated samples show high variability in gene expression. How can we improve the consistency?
A4: High variability in qPCR results can be frustrating. Here are some troubleshooting tips specific to this compound experiments:
-
RNA Quality and Integrity: this compound treatment can induce stress responses and apoptosis, which may affect RNA quality.
-
Solution: Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. Use a consistent RNA extraction method for all samples.
-
-
Timing of Gene Expression Changes: this compound can induce rapid and transient changes in gene expression.
-
Solution: Perform a time-course experiment to capture the peak of gene expression changes for your target genes.
-
-
Housekeeping Gene Stability: this compound treatment may alter the expression of commonly used housekeeping genes.
-
Solution: Validate the stability of your chosen housekeeping gene(s) across all experimental conditions. It may be necessary to test multiple housekeeping genes and use the most stable one or a combination of them for normalization.
-
Quantitative Data Summary
The following tables summarize quantitative data from various this compound bioassays to provide a reference for expected outcomes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16F10 | Murine Melanoma | 45 | [11] |
| A549 | Human Lung Carcinoma | Varies | [6] |
| Caco-2 | Human Colon Adenocarcinoma | Varies | [6] |
| HL-60 | Human Leukemia | Varies | [11] |
| DU145 | Human Prostate Carcinoma | Varies | [11] |
| PC-3 | Human Prostate Carcinoma | Varies | [11] |
| LNCaP | Human Prostate Carcinoma | Varies | [11] |
Note: "Varies" indicates that while the source confirms this compound's activity, a specific IC50 value was not provided in the abstract.
Table 2: Effective Concentrations of this compound in Biofilm Inhibition
| Organism | Assay Type | This compound Concentration (µM) | Effect | Reference |
| Candida albicans | Biofilm Formation | 3, 30, 300 | Dose-dependent inhibition | [8] |
| Candida albicans | Pre-formed Biofilms | 30, 300 | Inhibition | [8] |
| Candida tropicalis | Biofilm Formation | 300 | Inhibition | [12] |
| Staphylococcus aureus | Biofilm Formation | 100 | Synergy with Gentamicin | [13] |
| Staphylococcus epidermidis | Biofilm Inhibition | 500 | Lower than ED50 | [14] |
Experimental Protocols
Detailed methodologies for key this compound bioassays are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Biofilm Inhibition Assay (XTT Assay)
This protocol is designed to assess the effect of this compound on the formation of Candida albicans biofilms.[15]
-
Standardized Cell Suspension: Prepare a standardized cell suspension of C. albicans (e.g., 1 x 10^6 cells/mL) in a suitable medium like RPMI 1640.[15]
-
Adherence Phase: Add the cell suspension to the wells of a 96-well microtiter plate and incubate for a specific period (e.g., 1-4 hours) at 37°C to allow for cell adherence.[15]
-
Washing: After the adherence phase, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[15]
-
This compound Treatment: Add fresh medium containing various concentrations of this compound to the wells. Include untreated controls.
-
Biofilm Growth: Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
XTT Assay:
-
Prepare an XTT solution and activate it with menadione (B1676200) according to the manufacturer's protocol.[15]
-
Wash the biofilms with PBS to remove planktonic cells.
-
Add the XTT-menadione solution to each well and incubate in the dark for 2 hours at 37°C.[15]
-
-
Absorbance Measurement: Measure the colorimetric change at 490 nm using a microplate reader.[15] The absorbance is proportional to the metabolic activity of the biofilm.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for analyzing changes in gene expression in cells treated with this compound.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound at the desired concentration and for the appropriate duration. Include vehicle-treated controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a stable housekeeping gene, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls.[16]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound bioassays.
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound, 4602-84-0 [thegoodscentscompany.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The investigation of in vitro effects of this compound at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a sesquiterpene alcohol in essential oils, ameliorates serum allergic antibody titres and lipid profiles in ovalbumin-challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Effect of this compound on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Role of Farnesol in Candida albicans Virulence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quorum-sensing molecule farnesol's role in the virulence of the opportunistic fungal pathogen Candida albicans. This compound, a sesquiterpenoid alcohol, is a key autoregulatory molecule in C. albicans that governs morphological transitions and biofilm formation, both critical virulence attributes. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways to facilitate a comprehensive understanding of this compound's potential as a therapeutic target.
Data Presentation: this compound's Impact on C. albicans Virulence Factors
The following tables summarize quantitative data on the effects of this compound on key virulence factors in C. albicans, with comparisons to another quorum-sensing molecule, tyrosol, and the antifungal drug, fluconazole (B54011).
Table 1: Comparative Effects of this compound and Tyrosol on C. albicans Biofilm Formation
| Quorum-Sensing Molecule | Concentration | Effect on Biofilm Formation (Inhibition) | Reference Strain | Comments |
| This compound | 3 mM | >50% inhibition when added at the beginning of biofilm formation.[1] | ATCC 10231 | Less than 10% inhibition on pre-formed biofilms.[1] |
| 300 µM | Completely inhibited biofilm formation when added at the start.[2] | SC5314 | Primarily composed of yeast cells and pseudohyphae.[2] | |
| 100 µM | Highest inhibitory effect (26% inhibition).[1] | Not specified | ||
| 25 µM | No significant effect.[1] | Not specified | ||
| Tyrosol | 20 mM | >80% inhibition when added at the beginning of biofilm formation.[1] | ATCC 10231 | Less than 40% inhibition on pre-formed biofilms.[1] |
| 100 µM | No significant effect on biofilm production.[1] | Not specified | Stimulates hyphal production in the early stages of biofilm development.[3] |
Table 2: this compound's Effect on C. albicans Hyphal Morphogenesis
| Treatment | Concentration | % of Cells as Hyphae | Reference Strain | Notes |
| Control (no this compound) | - | 92.7 ± 4.7% | CAF2 | Abundant hyphae formation after 3 hours. |
| This compound | 200 µM | 25.9 ± 1.2% | CAF2 | Drastic reduction in hyphal formation. |
| This compound | 300 µM | Germ tube formation strongly suppressed. | ATCC 10231 |
Table 3: this compound's Influence on Virulence-Associated Gene Expression in C. albicans
| Gene | Treatment | Fold Change in Expression | Comments |
| HWP1 (Hyphal Wall Protein 1) | 300 µM this compound | Decreased | Associated with adhesion and biofilm formation. |
| SAP6 (Secreted Aspartyl Protease 6) | 300 µM this compound | Decreased | Involved in tissue invasion and damage. |
| ALS3 (Agglutinin-Like Sequence 3) | 100 µM this compound | Increased | A hypha-specific adhesin involved in biofilm formation.[1] |
| HSP70 (Heat Shock Protein 70) | 100 µM this compound | Increased | Involved in stress response.[1] |
Table 4: Synergistic Effects of this compound with Fluconazole against C. albicans Biofilms
| Antifungal Agent | This compound Concentration | Observation |
| Fluconazole | 30-50 µM | Lowered fluconazole MIC from resistant to susceptible dose-dependent range. |
| Fluconazole | 100-300 µM | Resulted in fluconazole MICs in the susceptible range. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is adapted from several sources and provides a general method for assessing biofilm formation in microtiter plates.[4][5][6][7]
Materials:
-
Candida albicans strain
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom polystyrene microtiter plates
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C with shaking. Wash the cells with PBS and resuspend in a suitable medium for biofilm formation (e.g., RPMI-1640) to a standardized cell density (e.g., 1 x 10^6 cells/mL).
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate. For the experimental wells, add this compound to the desired final concentrations. Include appropriate controls (no cells, cells with solvent only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently aspirate the medium from each well and wash twice with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.
-
Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 100-150 µL of the destained solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Hyphal Morphogenesis Assay
This protocol provides a method for inducing and observing hyphal formation.[8][9][10]
Materials:
-
Candida albicans strain
-
YPD broth
-
Hypha-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing 10% fetal bovine serum)
-
This compound stock solution
-
Microscope slides and coverslips
-
Light microscope with imaging capabilities
Procedure:
-
Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C. Wash and resuspend the cells in the hypha-inducing medium to a density of 1 x 10^6 cells/mL.
-
Induction of Hyphal Growth: To the cell suspension, add this compound to the desired final concentrations. Include a control without this compound.
-
Incubation: Incubate the cultures at 37°C for 2-4 hours.
-
Microscopic Examination: At regular intervals, take a small aliquot of the cell suspension, place it on a microscope slide, and cover with a coverslip.
-
Quantification: Observe the cells under a light microscope. To quantify hyphal formation, count the number of yeast-form cells, pseudohyphae, and true hyphae in at least three different fields of view for each condition. The percentage of hyphal cells can then be calculated.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the general steps for analyzing the expression of virulence-related genes.[11][12][13][14][15]
Materials:
-
Candida albicans cells treated with and without this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., HWP1, SAP6) and a reference gene (e.g., ACT1)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat C. albicans cells with the desired concentration of this compound for a specific duration. Harvest the cells and extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the 2^-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's role in C. albicans virulence.
Caption: this compound signaling pathway in Candida albicans.
Caption: Experimental workflow for biofilm quantification.
Caption: this compound's impact on C. albicans virulence.
References
- 1. Effects of tyrosol and this compound on Candida albicans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound and Tyrosol: Secondary Metabolites with a Crucial quorum-sensing Role in Candida Biofilm Development [mdpi.com]
- 4. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Ex vivo Assay to Study Candida albicans Hyphal Morphogenesis in the Gastrointestinal Tract [jove.com]
- 9. An Ex vivo Assay to Study Candida albicans Hyphal Morphogenesis in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qPCR analysis of C. albicans virulence genes [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. ijmmtd.org [ijmmtd.org]
- 14. Real-time PCR expression profiling of genes encoding potential virulence factors in Candida albicans biofilms: identification of model-dependent and -independent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Farnesol and Geraniol's Biological Activities: A Guide for Researchers
Farnesol and geraniol (B1671447), two naturally occurring isoprenoid alcohols, have garnered significant attention in the scientific community for their diverse biological activities. While structurally related, they exhibit distinct profiles in their interactions with cellular and molecular targets. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies to assist researchers in drug discovery and development.
Comparative Anticancer Activity
Both this compound and geraniol have demonstrated potential as anticancer agents, primarily by inducing cell cycle arrest and apoptosis. However, their efficacy can vary depending on the cancer cell type. This compound is often reported to be more potent in inhibiting the proliferation of various tumor cells compared to geraniol.[1]
In a study on pancreatic adenocarcinoma cells, both compounds were shown to induce cell cycle arrest, but this compound was generally more effective at enhancing the levels of cell cycle inhibitors like p21Cip1.[1] In vivo studies have also highlighted their antitumor effects. For instance, hamsters fed a diet containing this compound or geraniol showed significant inhibition of pancreatic tumor growth.[1] A comparative study on hepatocarcinogenesis in rats revealed that while both compounds reduced cell proliferation and DNA damage, this compound was more effective at inhibiting the incidence of preneoplastic lesions.[2][3][4] Interestingly, in the same study, only geraniol was found to increase apoptosis in these lesions.[2][3][4]
Table 1: Comparative Anticancer Effects of this compound and Geraniol
| Feature | This compound | Geraniol | Reference |
| General Potency | Often more effective in inhibiting tumor cell proliferation. | Effective, but in some cases, less potent than this compound. | [1] |
| Cell Cycle Arrest | Induces G0/G1 arrest in most cell types; more effective in enhancing p21Cip1 levels in pancreatic cancer cells. | Induces G0/G1 arrest. | [1] |
| Apoptosis | Induces apoptosis through the intrinsic, mitochondrial-dependent pathway (caspase-9 and -3 activation).[1][5] | Induces apoptosis, and in a hepatocarcinogenesis model, it specifically increased apoptosis in preneoplastic lesions.[2][3][4] | |
| In Vivo Efficacy (Pancreatic Cancer) | Completely inhibited tumor growth in hamsters fed a 2% diet. | Completely inhibited tumor growth in hamsters fed a 2% diet. | [1] |
| In Vivo Efficacy (Hepatocarcinogenesis) | Inhibited incidence and size of preneoplastic lesions. | Reduced the mean area of preneoplastic lesions but not the overall incidence. | [2][3][6] |
| Key Signaling Pathways | Induces ER stress and the Unfolded Protein Response (UPR); modulates Ras/Raf/ERK1/2 pathway.[1][5] | Modulates COX-2 expression and Ras-ERK1/2 signaling.[5] |
Signaling Pathway: this compound-Induced Apoptosis
This compound primarily triggers the intrinsic apoptotic pathway. This process involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Comparative Anti-inflammatory Activity
Both this compound and geraniol possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Geraniol has been shown to inhibit the inflammatory response by downregulating the NF-κB and p38 MAPK pathways.[7][8] Studies indicate that geraniol can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9] this compound also modulates NF-κB activation to downregulate the expression of inflammatory mediators like COX-2 and TNF-α.[10]
Table 2: Comparative Anti-inflammatory Effects of this compound and Geraniol
| Feature | This compound | Geraniol | Reference |
| Primary Mechanism | Modulates NF-κB activation. | Inhibits NF-κB and p38 MAPK pathways. | [7][8][10] |
| Effect on Cytokines | Downregulates expression of TNF-α and IL-6. | Reduces expression of IL-6, IL-1β, and TNF-α. | [9][10] |
| Effect on Enzymes | Downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). | Reduces expression of COX-2. | [9][10] |
Signaling Pathway: Geraniol's Anti-inflammatory Action
Geraniol exerts its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. By preventing its translocation to the nucleus, geraniol effectively blocks the transcription of genes encoding pro-inflammatory proteins.
Comparative Antimicrobial Activity
This compound and geraniol both exhibit broad-spectrum antimicrobial activity against bacteria and fungi. This compound is particularly noted for its role as a quorum-sensing molecule in Candida albicans, where it inhibits the yeast-to-hyphae transition, a key step in biofilm formation.[11]
In a study on Staphylococcus aureus, this compound showed stronger antibacterial activity than geraniol.[12][13] However, the same study found that geraniol could increase the growth-inhibitory activity of this compound, suggesting a synergistic relationship.[12][13]
Table 3: Comparative Antimicrobial Activity of this compound and Geraniol
| Feature | This compound | Geraniol | Reference |
| General Activity | Broad-spectrum antibacterial and antifungal activity. | Broad-spectrum antibacterial and antifungal activity. | [12][14] |
| Activity against S. aureus | Higher growth-inhibitory activity. | Lower growth-inhibitory activity but can enhance this compound's effect. | [12][13] |
| Antifungal Mechanism | Induces apoptosis in fungi like C. albicans and Aspergillus flavus. Inhibits biofilm formation.[11][15] | Effective against C. albicans and limits biofilm development. | [14] |
| Quorum Sensing | Acts as a quorum-sensing molecule in C. albicans. | Not typically described as a quorum-sensing molecule. | [11] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity by MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x104 to 1x105 cells/well and incubate overnight.[16]
-
Compound Treatment: Treat cells with various concentrations of this compound or geraniol and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound or geraniol in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19][20]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5x105 CFU/mL in each well.[19][21]
-
Inoculation: Add the bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[21][22]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[21]
Experimental Workflow: Broth Microdilution for MIC Determination
Conclusion
This compound and geraniol are promising natural compounds with significant, albeit distinct, biological activities. This compound often demonstrates superior anticancer and antimicrobial potency, with a unique role in fungal quorum sensing. Geraniol also shows robust anticancer and antimicrobial effects and has a well-documented anti-inflammatory mechanism through the inhibition of the NF-κB pathway. The potential for synergistic interactions, as seen in their combined effect against S. aureus, suggests that future research could explore their use in combination therapies. This guide provides a foundational comparison to aid researchers in designing further investigations into the therapeutic potential of these valuable isoprenoids.
References
- 1. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and geraniol chemopreventive activities during the initial phases of hepatocarcinogenesis involve similar actions on cell proliferation and DNA damage, but distinct actions on apoptosis, plasma cholesterol and HMGCoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Effects of Two Terpene Alcohols on the Antibacterial Activity and the Mode of Action of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol Isomers: A Comparative Guide to Biofilm Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of farnesol isomers in inhibiting microbial biofilm formation. This compound, a sesquiterpene alcohol, is a quorum-sensing molecule that plays a significant role in regulating the morphology and virulence of various microorganisms. Its potential as an anti-biofilm agent is a subject of growing interest in the development of novel therapeutics. This document summarizes key experimental data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound Isomers
The majority of published research has focused on the (E,E)-farnesol isomer, which is considered the most biologically active form. Data directly comparing all four isomers—(E,E)-farnesol, (Z,E)-farnesol, (E,Z)-farnesol, and (Z,Z)-farnesol—is limited. The available quantitative data for biofilm inhibition is presented below.
| Microorganism | This compound Isomer/Mixture | Biofilm Inhibition Metric | Concentration | Citation |
| Candida albicans | (E,E)-farnesol | IC50 | 17 µM | [1] |
| Candida albicans | Isomeric Mixture | IC50 | 60 µM | [1] |
| Candida albicans | (E,E)-farnesol | Complete Inhibition | 300 µM | [2][3] |
| Candida tropicalis | This compound (unspecified) | Significant Inhibition | 300 µM | [4] |
| Staphylococcus epidermidis | (E,E)-farnesol | ED50 | 0.625 - 2.5 mM | [5] |
| Staphylococcus aureus (MSSA) & C. albicans (Mixed Biofilm) | This compound (unspecified) | MBIC50 | 125 µM | [6] |
| Staphylococcus aureus (MRSA) & C. albicans (Mixed Biofilm) | This compound (unspecified) | MBIC50 | 250 µM | [6] |
| Staphylococcus aureus | This compound (unspecified) | Minimal to Complete Inhibition | 100-150 µM | [7] |
Note: IC50 (half maximal inhibitory concentration), ED50 (median effective dose), and MBIC50 (minimum biofilm inhibitory concentration at 50%) are measures of the concentration of a substance that is required for 50% inhibition of a biological process. Lower values indicate higher potency. The data strongly suggests that the (E,E)-farnesol isomer is significantly more potent than an isomeric mixture in inhibiting Candida albicans biofilm formation.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the literature for assessing the biofilm inhibition efficacy of this compound isomers.
Protocol 1: Biofilm Formation Inhibition Assay using Crystal Violet Staining
This method quantifies the total biomass of a biofilm.
-
Microorganism Preparation: Culture the microbial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a fresh growth medium.
-
Treatment Application: In a 96-well microtiter plate, add the prepared inoculum to each well. Then, add different concentrations of the this compound isomers to be tested. Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic bacteria from each well. Wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 200 µL of 99% methanol (B129727) to each well and fix for 20 minutes.
-
Staining: Aspirate the methanol and allow the plate to air dry. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [1 - (OD570 of treated well / OD570 of control well)] x 100.
Protocol 2: Biofilm Metabolic Activity Assay using XTT
This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
-
Biofilm Formation: Follow steps 1-5 of the Crystal Violet Staining protocol to grow biofilms in a 96-well microtiter plate with and without this compound isomers.
-
XTT Solution Preparation: Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 g/L in a suitable buffer (e.g., PBS). Just before use, add menadione (B1676200) to the XTT solution to a final concentration of 1 µM.
-
XTT Addition: Add 100 µL of the XTT-menadione solution to each well containing the biofilms.
-
Incubation: Incubate the plate in the dark for 2-5 hours at 37°C.
-
Quantification: After incubation, centrifuge the plate to pellet any dislodged cells. Transfer 100 µL of the supernatant to a new microtiter plate and measure the absorbance at 490 nm. The colorimetric change is proportional to the metabolic activity of the biofilm.
-
Calculation: The percentage of metabolic activity inhibition is calculated relative to the untreated control biofilm.
Mandatory Visualizations
Signaling Pathway: this compound Inhibition of Quorum Sensing in Candida albicans
This compound inhibits the yeast-to-hypha transition in Candida albicans, a critical step in biofilm formation, by interfering with the cyclic AMP (cAMP) signaling pathway. It has been shown to directly inhibit the adenylyl cyclase, Cyr1p.
Caption: this compound inhibits the Cyr1p-mediated cAMP signaling pathway in C. albicans.
Experimental Workflow: Biofilm Inhibition Assay
The following diagram outlines the general workflow for assessing the efficacy of this compound isomers on biofilm formation.
Caption: General workflow for quantitative analysis of biofilm inhibition by this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans biofilm formation by this compound, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. This compound Decreases Biofilms of Staphylococcus epidermidis and Exhibits Synergy with Nafcillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
Farnesol: A Cross-Species Quorum Sensing Molecule Influencing Fungal and Bacterial Behavior
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Farnesol, a sesquiterpene alcohol, is a well-established quorum sensing molecule (QSM) in the dimorphic fungus Candida albicans. Its role in regulating cell morphology, biofilm formation, and virulence has been extensively studied. However, the influence of this compound extends beyond C. albicans, exhibiting cross-species and even cross-kingdom effects on a variety of microorganisms. This guide provides a comparative analysis of this compound's activity across different species, supported by experimental data, detailed protocols, and signaling pathway diagrams to facilitate further research and drug development.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative effects of this compound on biofilm formation and gene expression in various microorganisms. These concentrations can vary depending on the specific strain, growth conditions, and experimental setup.
Table 1: this compound Concentration for Biofilm Inhibition
| Organism | Strain(s) | Effective this compound Concentration (µM) for Biofilm Inhibition | Key Findings |
| Candida albicans | Various | 25-300 | This compound inhibits the yeast-to-hypha transition, a critical step in biofilm formation. Pre-incubation with 300 µM this compound can completely inhibit biofilm formation.[1][2] |
| Candida auris | Various | 50-200 | Higher concentrations (e.g., 200 µM) show a more significant inhibitory effect on biofilm formation.[1] |
| Staphylococcus aureus (MSSA) | Clinical isolates | 125 (MBIC₅₀ in mixed biofilm with C. albicans) | This compound can inhibit biofilm formation and, in some cases, enhance the efficacy of antibiotics.[3][4][5] |
| Staphylococcus aureus (MRSA) | Clinical isolates | 250 (MBIC₅₀ in mixed biofilm with C. albicans) | Higher concentrations are required to inhibit MRSA biofilms compared to MSSA in the presence of C. albicans.[3][4][5] |
| Mixed Biofilm (C. albicans & MSSA) | - | 125 (MBIC₅₀) | This compound disrupts the mixed biofilm, partly by inhibiting the hyphal formation of C. albicans, which is crucial for S. aureus adherence.[3][4][5] |
| Mixed Biofilm (C. albicans & MRSA) | - | 250 (MBIC₅₀) | The presence of MRSA in a mixed biofilm appears to confer increased tolerance to this compound.[3][4][5] |
Table 2: this compound's Effect on Gene Expression
| Organism | Gene(s) | This compound Concentration (µM) | Observed Effect |
| Candida albicans | HWP1, SAP6 | 300 | Significant decrease in expression, correlating with reduced hyphal formation and virulence.[6] |
| Candida albicans | ALS3, HSP70 | 100 | Upregulation of these genes has been observed in response to this compound.[1] |
| Candida auris | Biofilm, ergosterol (B1671047) biosynthesis, iron metabolism-related genes | Not specified | This compound treatment leads to differential expression of genes involved in key metabolic and virulence pathways.[7][8][9][10][11] |
| Staphylococcus aureus | Efflux pump genes (e.g., norB) | Not specified | Upregulation, potentially contributing to increased antibiotic tolerance. |
Signaling Pathways
This compound exerts its effects through complex signaling networks that can differ between species. The most well-characterized pathway is in Candida albicans.
Caption: this compound signaling pathways in Candida albicans.
In C. albicans, this compound is known to inhibit the Ras1-cAMP-PKA pathway, which is a key regulator of the yeast-to-hypha transition. This compound is proposed to interfere with the function of Ras1 and the adenylyl cyclase Cyr1, leading to decreased levels of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA). This ultimately results in the repression of filament-specific genes. Additionally, this compound can activate the High Osmolarity Glycerol (HOG) pathway, leading to the activation of the Hog1 MAP kinase. This can, in turn, lead to the repression of filamentation through transcription factors like Tup1.
The signaling mechanisms in bacteria are less understood. In Staphylococcus aureus, this compound has been shown to induce an oxidative stress response, which may lead to the upregulation of efflux pumps, contributing to antibiotic tolerance.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments cited in this guide.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol is used to quantify the effect of this compound on the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal culture
-
Appropriate growth medium
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow the microbial strain overnight in the appropriate liquid medium. Dilute the culture to a standardized concentration (e.g., 1 x 10⁶ cells/mL) in fresh medium.
-
Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add 100 µL of medium containing various concentrations of this compound to the wells. Include a no-farnesol control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Washing: Remove the crystal violet solution and wash the wells three to four times with sterile distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.[13][14]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Biofilm Metabolic Activity Assay (XTT Reduction Assay)
This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
96-well flat-bottom microtiter plates with established biofilms
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
PBS
-
Plate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet assay (Steps 1-3).
-
Washing: After incubation, gently aspirate the medium and wash the biofilms twice with 200 µL of PBS.
-
XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use. For example, for each 1 ml of XTT solution (1 mg/ml in PBS), add 10 µl of menadione solution (0.4 mM in acetone).
-
Incubation: Add 100 µL of the XTT-menadione solution to each well containing a biofilm. Incubate the plate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a plate reader. The color intensity is proportional to the metabolic activity of the biofilm.[15]
Caption: Experimental workflow for biofilm quantification assays.
RNA Extraction and Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in gene expression in response to this compound treatment.
Materials:
-
Microbial culture treated with and without this compound
-
RNA extraction kit (species-specific)
-
DNase I
-
Reverse transcriptase
-
qPCR master mix and primers or RNA sequencing library preparation kit
-
qPCR machine or next-generation sequencer
Procedure:
-
Cell Lysis and RNA Extraction: Harvest cells after this compound treatment and extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis (for qPCR): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers to quantify the expression levels of target genes. Normalize the data to a housekeeping gene.
-
RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the RNA samples and perform high-throughput sequencing. Analyze the sequencing data to identify differentially expressed genes.[16]
-
Conclusion
This compound's role as a quorum sensing molecule is not confined to Candida albicans. Its ability to influence the physiology and virulence of a range of microorganisms, including clinically important bacteria, highlights its potential as a target for novel antimicrobial strategies. This guide provides a comparative framework, quantitative data, and detailed protocols to aid researchers in further exploring the multifaceted activities of this compound and its therapeutic applications. The provided diagrams offer a visual representation of the known signaling pathways and experimental workflows, facilitating a deeper understanding of this compound's mechanism of action. Further research into the specific molecular targets and signaling cascades in diverse species will be crucial for the development of this compound-based or this compound-inspired anti-infective agents.
References
- 1. The influence of this compound and tyrosol on Candida spp. virulence traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Quorum Sensing Molecule this compound on Mixed Biofilms of Candida albicans and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Quorum Sensing Molecule this compound on Mixed Biofilms of Candida albicans and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iem.modares.ac.ir [iem.modares.ac.ir]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative transcriptional analysis of Candida auris biofilms following this compound and tyrosol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Transcriptional Profiling of the Candida auris Response to Exogenous this compound Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. static.igem.org [static.igem.org]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional Profiling of the Candida auris Response to Exogenous this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol's Anticancer Efficacy: A Comparative Analysis Across Tumor Cell Lines
Farnesol, a naturally occurring sesquiterpene alcohol found in essential oils, has garnered significant attention for its potential as an anticancer agent.[1][2] Research across numerous studies demonstrates its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of tumor cell lines.[3][4] This guide provides a comparative overview of this compound's effectiveness, details the experimental protocols used for its validation, and illustrates the key molecular pathways it modulates.
Comparative Efficacy of this compound
The cytotoxic and growth-inhibitory effects of this compound have been documented across a wide spectrum of cancer cell lines, with its efficacy varying depending on the cell type and experimental conditions. Leukemic cells, in particular, appear to be highly sensitive to its effects.[3] A summary of the half-maximal inhibitory concentrations (IC50) and observed effects in various cell lines is presented below.
| Cell Line | Cancer Type | IC50 Value | Time (h) | Observed Effects |
| MCF-7 | Breast Cancer | 14 µM | 72 | G0/G1 phase cell cycle arrest, apoptosis induction.[5][6] |
| 20 µM | 48 | |||
| 43 µM | 24 | |||
| A549 | Lung Cancer | ~70 µM | 24 | Cell cycle arrest in G0/G1 phase, apoptosis.[2][7] |
| H460 | Lung Cancer | 35 µM | 24 | 100% loss of viability at concentrations >120 µM.[7][8] |
| Caco-2 | Colon Adenocarcinoma | Dose-dependent | - | Induction of apoptosis and chromosomal damage.[9] |
| MIA PaCa2, BxPC-3 | Pancreatic Cancer | - | - | G0/G1 phase cell cycle arrest, apoptosis.[2] |
| HeLa | Cervical Cancer | Dose-dependent | - | Apoptosis induction via PI3K/Akt pathway regulation.[2][4] |
| OSCC lines | Oral Squamous Carcinoma | 30-60 µM | 48 | Significant decrease in cell proliferation.[10] |
| HBL-52 | Meningioma | 25 µM | - | Inhibition of cell migration and invasion.[11] |
| IOMM-Lee | Malignant Meningioma | <1.2 µM | 24 | >90% decrease in cell viability.[2][4] |
| Molt4 | T-lymphoblastic Leukemia | - | - | Apoptosis induction through apoptosome activation.[8][12] |
Notably, this compound has been shown to have minimal damaging effects on healthy cell lines, such as the human lung epithelial BEAS-2B line, suggesting a preferential action on neoplastic cells.[8][9][13]
Key Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several critical oncogenic signaling pathways.[1][8] It functions as an apoptosis inducer, a cell cycle inhibitor, and a modulator of key protein cascades involved in tumor growth and survival.[2][3]
Primary Anticancer Activities:
-
Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases (like caspase-3 and -9), an increase in the pro-apoptotic Bax/Bcl-2 ratio, and the induction of endoplasmic reticulum (ER) stress.[3][8]
-
Cell Cycle Arrest: In many cancer cell lines, this compound induces a G0/G1 phase cell cycle arrest.[3][5] This is often achieved by upregulating cell cycle inhibitors like p21 and p27 and downregulating cyclins.[2]
-
Inhibition of Signaling Pathways: this compound has been shown to downregulate key survival pathways, including the PI3K/Akt and Ras/ERK signaling cascades, which are frequently hyperactivated in cancer.[2][8][12] It also inhibits the activation of STAT3, a transcription factor involved in proliferation and survival in cancers like multiple myeloma.[14]
Experimental Protocols
Validating the anticancer effects of this compound involves a series of standard in vitro assays to measure cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for specific durations (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membranes.
-
Methodology:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Methodology:
-
Culture and treat cells with this compound.
-
Harvest cells and fix them in cold 70% ethanol (B145695) to permeabilize the membrane.
-
Wash the fixed cells and treat with RNase A to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, Akt, p-Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the protein expression level.
-
References
- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound for Aerosol Inhalation: Nebulization and Activity against Human Lung Cancer Cells. [sites.ualberta.ca]
- 8. BIOCELL | Free Full-Text | this compound as a multifunctional candidate for treatment development [techscience.com]
- 9. The investigation of in vitro effects of this compound at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Fungal Quorum-Sensing Molecule Triggers Apoptosis in Human Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of Farnesol and Other Terpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular mechanisms of farnesol, a sesquiterpene alcohol, against other common terpenes such as the monoterpene geraniol (B1671447), the bicyclic sesquiterpene β-caryophyllene, and the monocyclic monoterpene limonene (B3431351). The comparison focuses on their antimicrobial, anti-inflammatory, and anti-cancer properties, supported by quantitative data and detailed experimental protocols.
Comparative Data on Biological Activity
The following tables summarize the quantitative data on the antimicrobial and anti-cancer activities of this compound and other selected terpenes, providing a basis for objective comparison of their potency.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Terpene | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 125 - 250 µM | [1] |
| Paracoccidioides brasiliensis | 25 µM (MIC), 30 µM (MLC) | [2] | |
| Pseudomonas aeruginosa | >175 | [3] | |
| Geraniol | Staphylococcus aureus | 11200 | [4] |
| Escherichia coli | 5600 | [4] | |
| Helicobacter pylori | 7325 | [4] | |
| Acinetobacter baumannii | 0.5-16% | [5] | |
| β-Caryophyllene | Bacillus cereus | - | |
| Limonene | Zygosaccharomyces rouxii | 0.75 µL/mL | [6] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Comparative Anti-Cancer Activity (IC50 Values)
| Terpene | Cancer Cell Line | Cancer Type | IC50 | Reference |
| This compound | HBL-52 | Optic Nerve Sheath Meningioma | 25 µM | [7] |
| A549 | Lung Cancer | 4.5 µM (control), ~70 µM (nebulized) | [8] | |
| H460 | Lung Cancer | 35 µM (nebulized) | [8] | |
| Various | General | 25 - 250 µM | [9] | |
| Geraniol | LoVo | Colon Cancer | 32.1 µg/mL | [10] |
| U87 | Glioma | 41.3 µg/mL | [10] | |
| β-Caryophyllene | T24, 5637 | Bladder Cancer | 40 µg/mL | [11] |
| HCT-116 | Colon Cancer | 19 µM | [11] | |
| MG-63 | Bone Cancer | 20 µM | [11] | |
| PANC-1 | Pancreatic Cancer | 27 µM | [11] | |
| MCF-7 | Breast Cancer | 4.22 µg/mL | [12] | |
| A549 | Lung Cancer | 18.10 µg/mL | [12] | |
| HeLa | Cervical Cancer | 6.31 µg/mL | [12] | |
| Du-145 | Prostate Cancer | 4.67 µg/mL | [12] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~15-20 µg/mL | [13] | |
| Limonene | Caco-2 | Colorectal Adenocarcinoma | 18.6 µg/mL (136.6 µM) | [14] |
| HCT-116 | Colorectal Cancer | 74.1 µg/mL (0.5 mM) | [14] | |
| HL-60, K562 | Leukemia | 0.75 mmol/L | [15] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay used.
Mechanisms of Action: A Comparative Overview
This compound and other terpenes exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways.
This compound is known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11] It can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[6][9] Key signaling pathways modulated by this compound include the MEK/ERK pathway, NF-κB signaling, and the activation of nuclear receptors like PPARs.[6][9] In some contexts, it can also inhibit the PI3K/Akt signaling pathway.[16][17]
Geraniol , a monoterpene alcohol, also exhibits anti-cancer properties, though its IC50 values are generally higher than those of this compound in the cell lines compared.[9][10] Its antimicrobial mechanism is often attributed to its ability to disrupt bacterial cell membranes.
β-Caryophyllene , a bicyclic sesquiterpene, is unique in its ability to act as a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. This interaction is thought to mediate its anti-inflammatory effects. Its anti-cancer mechanism involves the induction of apoptosis and inhibition of angiogenesis.[11][12]
Limonene , a monocyclic monoterpene found in citrus oils, has demonstrated anti-inflammatory and anti-cancer properties.[14][18][19] It can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[18][20] Its anti-cancer effects are linked to the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways such as Ras.[14][21]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antimicrobial, anti-inflammatory, and anti-cancer properties of terpenes.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Terpene Stock Solutions: Dissolve the terpene in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the terpene stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add a standardized volume (e.g., 10 µL) of the bacterial inoculum to each well, except for the negative control wells (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the terpene at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[22]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Terpene Treatment: Prepare various concentrations of the terpene in the appropriate cell culture medium. Replace the existing medium with the terpene-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the terpene concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.
-
Cell Lysis: Treat cells with the terpene of interest for a specified time. Then, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by heating them in a loading buffer containing SDS. Load equal amounts of protein from each sample into the wells of a polyacrylamide gel and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate (for HRP-conjugated antibodies) or by fluorescence imaging. The intensity of the bands corresponds to the amount of the target protein.[23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a generalized workflow for a cell-based assay.
Caption: Signaling pathways modulated by this compound leading to anti-cancer and anti-inflammatory effects.
Caption: A generalized workflow for determining the IC50 of a terpene using the MTT assay.
Conclusion
This compound and other terpenes represent a diverse group of natural compounds with significant potential in drug development. While they share some common mechanisms, such as the induction of apoptosis and modulation of inflammatory pathways, there are also key differences in their specific molecular targets and potency. This compound's effects on ER stress and specific nuclear receptors, and β-caryophyllene's unique interaction with the CB2 receptor, highlight the nuanced activities within this class of molecules. Further comparative studies employing standardized protocols are crucial for elucidating the full therapeutic potential of individual terpenes and their potential for synergistic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial effect of this compound, a Candida albicans quorum sensing molecule, on Paracoccidioides brasiliensis growth and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Molecular Mechanisms involved in this compound-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. β-Caryophyllene Counteracts Chemoresistance Induced by Cigarette Smoke in Triple-Negative Breast Cancer MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. wellnessresources.com [wellnessresources.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Identification of a this compound analog as a Ras function inhibitor using both an in vivo Ras activation sensor and a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol's Therapeutic Potential: A Comparative In Vivo Validation Guide
Farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils, has garnered significant attention for its diverse pharmacological properties.[1] Preclinical studies have consistently demonstrated its anti-inflammatory, anti-cancer, neuroprotective, and anti-parasitic effects. This guide provides an objective comparison of this compound's performance against other therapeutic alternatives in various animal models, supported by experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
Anti-Cancer Efficacy
This compound has shown potent anti-neoplastic effects across various cancer types by modulating diverse signal transduction cascades, inducing apoptosis, and downregulating cell proliferation and angiogenesis.[1][2] Its efficacy has been validated in several in vivo animal models.
Comparative Performance Data
The following table summarizes the anti-tumor effects of this compound in comparison to standard chemotherapeutic agents in relevant animal models.
| Condition/Model | Treatment | Dosage & Route | Key Quantitative Outcomes | Reference |
| Pancreatic Cancer (PC-1 xenograft in hamsters) | This compound | 20 g/kg diet for 20 days | Significantly lower average tumor diameter compared to control by day 25. | [1] |
| Prostate Cancer (DU145 xenograft in mice) | This compound | 50 mg/kg/day, oral, for 5 weeks | Significant reduction in tumor growth (smaller size and lower weight) compared to control. | [1] |
| Multiple Myeloma (U266 xenograft in mice) | This compound | 60 mg/kg, 3 times/week, for 3 weeks | Inhibition of tumor proliferation and induction of apoptosis. | [1][3] |
| Multiple Myeloma (U266 xenograft in mice) | Bortezomib (B1684674) (Standard Care) | N/A (Used as comparator) | Known to suppress tumor growth; this compound enhances its apoptotic effects. | [3] |
| Multiple Myeloma (U266 xenograft in mice) | This compound + Bortezomib | 60 mg/kg FOH + Bor | Enhanced tumor growth suppression compared to either agent alone. | [3] |
Key Signaling Pathway: STAT3 Inhibition in Multiple Myeloma
This compound has been shown to inhibit the aberrant activation of the STAT3 signaling pathway, which is crucial for the proliferation and survival of multiple myeloma cells.[3] this compound's intervention prevents the phosphorylation and nuclear translocation of STAT3, thereby downregulating the expression of target genes involved in cell survival and angiogenesis.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Protocol: Multiple Myeloma Xenograft Model
This protocol is based on studies evaluating this compound's efficacy in a human multiple myeloma xenograft mouse model.[3]
-
Animal Model: Six-week-old female athymic nu/nu mice are used.
-
Cell Line: U266 multiple myeloma cells are cultured and prepared for injection.
-
Tumor Induction: 2 x 10^6 U266 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-60 mm³), mice are randomly divided into treatment and control groups.
-
Control Group: Receives vehicle (e.g., PBS or corn oil).
-
This compound Group: Receives this compound (e.g., 60 mg/kg) via intraperitoneal injection, typically three times a week.
-
Combination Group: May receive this compound in combination with another agent like bortezomib.
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length × width²)/2). Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated after a predefined period (e.g., 20-21 days), or when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.
Anti-Inflammatory and Neuroprotective Effects
This compound demonstrates significant anti-inflammatory and neuroprotective activities, making it a candidate for neurodegenerative and autoimmune diseases.[4] Its potential has been notably demonstrated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis (MS).[4][5]
Comparative Performance Data
| Condition/Model | Treatment | Dosage & Route | Key Quantitative Outcomes | Reference |
| EAE (MS model in C57BL/6 mice) | This compound | 100 mg/kg/day, oral | Significantly attenuated clinical disease severity; Reduced infiltration of immune cells into the spinal cord. | [4] |
| LPS-induced Neurodegeneration (Mouse model) | This compound | 100 mg/kg/day, i.p. | Improved gait performance and motor coordination; Reduced pro-inflammatory cytokines (TNF-α, IL-1β) in the CNS. | [4][6] |
| Allergic Asthma (Ovalbumin-induced in mice) | This compound | 5, 25, 100 mg/kg/day, diet | Dose-dependently decreased LDL-c/HDL-c ratios and regulated Th2 immune responses toward a Th1 balance. | [7] |
| Allergic Asthma (Ovalbumin-induced in mice) | Dexamethasone (Standard Care) | 3 mg/kg, gavage | Used as a positive control to reduce allergic inflammation. | [7] |
Experimental Workflow: EAE Mouse Model
The workflow for inducing and treating EAE in mice to test this compound's efficacy involves several key steps, from immunization to clinical scoring and terminal analysis.[6]
Caption: Experimental workflow for the EAE mouse model.
Key Signaling Pathway: NF-κB Inhibition
A common mechanism underlying this compound's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] By preventing the activation of NF-κB, this compound downregulates the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Hepatoprotective Effects
This compound has demonstrated significant protective effects against liver injury in animal models, primarily through its antioxidant and anti-inflammatory properties.[8][9] It mitigates oxidative stress and suppresses inflammatory pathways involved in drug-induced and metabolic liver damage.
Comparative Performance Data
| Condition/Model | Treatment | Dosage & Route | Key Quantitative Outcomes | Reference |
| Acetaminophen (APAP)-induced Acute Liver Necrosis (Mouse model) | This compound | 25 mg/kg & 50 mg/kg, i.p. | Prevented increase in serum transaminases (ALT, AST) and liver MDA; Inhibited depletion of glutathione (B108866) (GSH). | [8] |
| APAP-induced Acute Liver Necrosis (Mouse model) | N-acetylcysteine (NAC) (Standard Care) | N/A (Used as comparator) | Similar protective effects to high-dose this compound; Downregulated pro-inflammatory markers. | [8] |
| Cadmium-induced Hepatotoxicity (Rat model) | This compound | 10 mg/kg | Ameliorated liver injury markers; Attenuated oxidative stress; Suppressed NF-κB/NLRP3 inflammasome axis. | [9][10] |
| High Cholesterol Diet-induced Liver Injury (Rat model) | This compound | N/A | Significantly reduced serum lipids, liver cholesterol, and triglyceride levels. | [11] |
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity
This protocol is based on studies evaluating this compound's protective effects against APAP-induced liver injury in mice.[8]
-
Animal Model: Male Swiss albino mice are typically used.
-
Group Allocation: Animals are fasted overnight and then divided into groups:
-
Control Group: Receives vehicle only.
-
APAP Group: Receives a single toxic dose of APAP (e.g., 300 mg/kg, i.p.).
-
This compound Groups: Concurrently treated with a single dose of this compound (e.g., 25 mg/kg and 50 mg/kg, i.p.) along with APAP.
-
Positive Control Group: Concurrently treated with NAC along with APAP.
-
-
Sample Collection: After a specific time (e.g., 24 hours) post-treatment, animals are euthanized. Blood is collected for serum analysis, and liver tissue is harvested.
-
Biochemical Analysis:
-
Serum: Levels of Alanine Transaminase (ALT) and Aspartate Transaminase (AST) are measured to assess liver damage.
-
Liver Tissue: Homogenates are used to measure levels of oxidative stress markers like Malondialdehyde (MDA) and antioxidant molecules like reduced Glutathione (GSH).
-
-
Histopathology: A portion of the liver is fixed in formalin for histological examination to assess the degree of necrosis and inflammation.
Anti-Parasitic Activity
Recent studies have highlighted this compound's potential as an anti-parasitic agent, particularly against protozoan parasites like Leishmania major.[12] Its mechanism is thought to involve the disruption of essential biochemical pathways in the parasite.
Comparative Performance Data
| Condition/Model | Treatment | Key Quantitative Outcomes (IC50) | Reference |
| Leishmania major (In vitro amastigote assay) | This compound | 172.3 ± 2.2 µM | [12] |
| Leishmania major (In vitro amastigote assay) | Paromomycin (Standard Drug) | 366.0 ± 2.5 µM | [12] |
Note: In this context, a lower IC50 value indicates higher potency.
Proposed Mechanism: Ergosterol (B1671047) Synthesis Inhibition
In silico and in vitro data suggest that this compound may exert its anti-leishmanial effect by inhibiting key enzymes in the parasite's ergosterol synthesis pathway, such as Lanosterol-α-demethylase.[12] Ergosterol is a vital component of the parasite's cell membrane, and its disruption leads to cell death.
Caption: this compound's proposed inhibition of ergosterol synthesis.
Experimental Protocol: In Vitro Anti-Amastigote Assay
This protocol describes the evaluation of this compound's effect on the intracellular amastigote stage of L. major.[12]
-
Cell Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and cultured on coverslips in 24-well plates.
-
Infection: Macrophages are infected with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-phagocytosed parasites are washed away.
-
Treatment: Infected macrophages are treated with various concentrations of this compound and a control drug (e.g., Paromomycin) for 72 hours.
-
Analysis: After incubation, coverslips are fixed and stained (e.g., with Giemsa). The number of amastigotes per 100 macrophages is counted microscopically.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control, is calculated.
References
- 1. Potential Anti-Inflammatory and Anti-Cancer Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces protection against murine CNS inflammatory demyelination and modifies gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound brain transcriptomics in CNS inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a sesquiterpene alcohol in essential oils, ameliorates serum allergic antibody titres and lipid profiles in ovalbumin-challenged mice | Allergologia et Immunopathologia [elsevier.es]
- 8. Concurrent administration of this compound protects acetaminophen-induced acute hepatic necrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sesquiterpene alcohol this compound mitigates cadmium hepatotoxicity by attenuating oxidative stress and NF-κB/NLRP3 inflammasome axis and upregulating PPARγ in rats | EXCLI Journal [excli.de]
- 10. researchgate.net [researchgate.net]
- 11. This compound Improves Endoplasmic Reticulum Stress and Hepatic Metabolic Dysfunction Induced by Tunicamycin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiparasitic effect of this compound against Leishmania major: A rationale from in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol vs. Conventional Antibiotics: A Comparative Guide to Antimicrobial Spectrum and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Farnesol, a naturally occurring sesquiterpenoid alcohol, has emerged as a promising candidate due to its broad-spectrum antimicrobial and antibiofilm activities. This guide provides an objective comparison of the antimicrobial spectrum of this compound with conventional antibiotics, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and selected conventional antibiotics against key pathogenic microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | This compound MIC | Conventional Antibiotic | Antibiotic MIC |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 16 - 250 µM (3.56 - 55.5 µg/mL)[1][2][3][4] | Gentamicin | 0.235 - 2 µg/mL[5][6] |
| Ampicillin (B1664943) | 0.6 - 1 mg/L[7] | ||
| Gram-Negative Bacteria | |||
| Pseudomonas aeruginosa | No significant effect on planktonic growth up to 175 µg/mL, but inhibits biofilm at 90 µg/mL[8]. Some studies show growth inhibition at 50-200 µM[9][10]. | Ciprofloxacin | 0.1 - 32 mg/L[11][12][13][14][15] |
| Escherichia coli | - | Ampicillin | 4 mg/L to >256 mg/L (resistant strains)[7][16][17][18] |
| Fungi | |||
| Candida albicans | 4.68 - 2000 µM (1.04 µg/mL - 444.8 µg/mL)[19][20][21] | Fluconazole | ≤8 - >64 µg/mL[22][23][24][25][26] |
Note: MIC values can vary depending on the specific strain, testing method, and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of an antimicrobial agent.
a. Minimum Inhibitory Concentration (MIC) Assay:
The MIC is determined to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. mdpi.com [mdpi.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Repurposing this compound for Combating Drug-Resistant and Persistent Single and Polymicrobial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Tyrosol and this compound on Virulence and Antibiotic Resistance of Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Investigation of the Effect of this compound on Biofilm Formation by Candida albicans and Candida parapsilosis Complex Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | In vitro and in vivo Effect of Exogenous this compound Exposure Against Candida auris [frontiersin.org]
- 22. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
Farnesoid X Receptor (FXR): Evaluating Farnesol as a Direct Target
A Comparative Guide for Researchers
The farnesoid X receptor (FXR), a nuclear receptor primarily activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its significance in metabolic pathways has made it a compelling therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD) and cholestasis.[4][5] This guide provides a comparative analysis of farnesol, a naturally occurring sesquiterpenoid, as a potential FXR agonist, contrasting its activity with established synthetic and natural ligands. Detailed experimental protocols and supporting data are presented to aid researchers in validating FXR as a target.
This compound and FXR Activation: A Comparative Overview
This compound has been investigated as a potential modulator of FXR. While it is a derivative of farnesyl pyrophosphate, a metabolic intermediate that was initially found to activate FXR, studies suggest that this compound itself is a weak activator of the receptor.[2][6] In contrast, both natural bile acids and synthetic compounds exhibit significantly more potent and selective agonistic activity towards FXR.
| Compound | Type | Potency (EC50/Activity) | Key Remarks |
| This compound | Natural Sesquiterpenoid | Weak agonist; activated FXR at concentrations around 50 µM in a luciferase reporter assay.[6][7] | Also activates other nuclear receptors like PPARα.[6] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid (Natural Agonist) | Most potent endogenous human FXR agonist with an EC50 of approximately 10-50 µM.[7][8] | Serves as a key physiological ligand.[3] |
| GW4064 | Synthetic Non-steroidal Agonist | Potent and selective FXR agonist.[4] | Widely used as a research tool to study FXR function.[4] |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | Highly potent and selective FXR agonist, ~100-fold more potent than CDCA.[2] | The first-in-class selective FXR agonist approved for clinical use.[2] |
Experimental Validation of FXR Activation
To rigorously assess the interaction between a compound and FXR, a series of well-established experimental assays are employed. These typically involve cell-based reporter gene assays, analysis of target gene expression, and coactivator recruitment assays.
FXR Signaling Pathway
Upon ligand binding, FXR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][9] Key target genes include Small Heterodimer Partner (SHP), Fibroblast Growth Factor 19 (FGF19), and Bile Salt Export Pump (BSEP).[2][10][11]
Caption: The FXR signaling pathway, illustrating ligand activation, heterodimerization with RXR, and target gene regulation.
Experimental Workflow for FXR Validation
A typical workflow to validate a compound as an FXR agonist involves a multi-step process, starting with a cell-based reporter assay, followed by the analysis of endogenous target gene expression in a relevant cell line.
Caption: A stepwise workflow for the experimental validation of a potential FXR agonist.
Detailed Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is a highly sensitive and quantitative method to screen for compounds that modulate FXR activity.[4]
Principle: Cells are co-transfected with two plasmids: one expressing the human FXR protein and another containing a luciferase reporter gene under the control of an FXR-responsive promoter.[4] Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation.[4]
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) or Hepatocellular Carcinoma (HepG2) cells.[4]
-
Plasmids:
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compound (this compound) and positive control (GW4064 or CDCA).
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
Passive Lysis Buffer.
-
Protocol:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[4]
-
Transfection:
-
Prepare a transfection mixture containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector.[4]
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the mixture at room temperature and then add it to the cells.
-
Incubate the cells for 4-6 hours, then replace the transfection medium with fresh culture medium.[4]
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound and the positive control (e.g., GW4064). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After 18-24 hours of treatment, wash the cells with PBS and then add passive lysis buffer to each well.[4] Incubate for 15 minutes at room temperature with gentle shaking.[4]
-
Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
This method is used to confirm that the activation of FXR by a compound leads to the transcriptional regulation of its known target genes.
Principle: The mRNA levels of FXR target genes, such as SHP, FGF19, and BSEP, are quantified in cells treated with the test compound. An increase in the expression of these genes provides further evidence of FXR agonism.
Materials:
-
Cell Line: HepG2 cells (as they endogenously express FXR and its target genes).
-
Reagents:
-
Test compound (this compound) and positive control (GW4064).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix for qPCR.
-
Primers for target genes (SHP, FGF19, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Protocol:
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the test compound (this compound) and a positive control (GW4064) at a predetermined effective concentration for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR:
-
Set up the qPCR reaction using SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression. Compare the expression levels in treated cells to those in vehicle-treated control cells.
Conclusion
The available evidence suggests that this compound is a weak activator of the farnesoid X receptor. For researchers aiming to validate FXR as a therapeutic target, a direct comparison with potent and selective agonists like GW4064 or Obeticholic Acid is crucial. The experimental protocols detailed in this guide provide a robust framework for quantifying the activity of potential FXR modulators and confirming their on-target effects through the analysis of downstream gene expression. This comparative approach is essential for the accurate interpretation of experimental results and the successful development of novel FXR-targeted therapies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol's Impact on Fungal Gene Expression: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
Farnesol, a quorum-sensing molecule produced by many fungal species, plays a crucial role in regulating morphogenesis, biofilm formation, and virulence. Understanding its influence on fungal gene expression is paramount for developing novel antifungal strategies. This guide provides a comparative analysis of the transcriptomic changes induced by this compound treatment in fungal cells, drawing upon key experimental findings.
Quantitative Transcriptomic Data: A Comparative Overview
The following tables summarize the differentially expressed genes (DEGs) in Candida albicans and Candida auris upon treatment with this compound, as identified by RNA sequencing (RNA-Seq) and microarray analyses in various studies.
Candida albicans
Table 1: Differentially Expressed Genes in Candida albicans Biofilm Treated with this compound
| Gene | Function | Fold Change | Regulation |
| Upregulated Genes | |||
| TUP1 | Transcriptional repressor of hyphal growth | >2.0 | Up |
| FCR1 | Drug resistance | >2.0 | Up |
| FTR2 | Iron transport | >2.0 | Up |
| CHT2 | Chitinase | >2.0 | Up |
| CHT3 | Chitinase | >2.0 | Up |
| HSP70 | Heat shock protein | >2.0 | Up |
| HSP90 | Heat shock protein | >2.0 | Up |
| HSP104 | Heat shock protein | >2.0 | Up |
| CaMSI3 | Heat shock protein | >2.0 | Up |
| SSA2 | Heat shock protein | >2.0 | Up |
| Downregulated Genes | |||
| CSH1 | Cell surface hydrophobicity | <-2.0 | Down |
| CRK1 | Hyphal formation-associated | <-2.0 | Down |
| PDE2 | Hyphal formation-associated | <-2.0 | Down |
Data synthesized from a study on C. albicans biofilms treated with 40 µM this compound for 24 hours[1].
Table 2: Expression Changes of Genes in the Ras1-cAMP-PKA Pathway in Candida albicans
| Gene | Function | Observation |
| CTA1 | Catalase, cAMP-responsive | Increased abundance in this compound-treated cells[2][3] |
| HSP12 | Heat shock protein, cAMP-responsive | Increased abundance in this compound-treated cells[2][3] |
| HWP1 | Hyphal wall protein | Decreased promoter activity with this compound[2] |
Candida auris
Table 3: Differentially Expressed Genes in Candida auris Treated with this compound
| Gene Category | Representative Genes | Regulation |
| Upregulated Genes | ||
| Antioxidative defense | Up | |
| Transmembrane transport | MDR1, CDR1, CDR2 | Up |
| Glyoxylate cycle | Up | |
| Fatty acid β-oxidation | Up | |
| Peroxisome processes | Up | |
| Downregulated Genes | ||
| Morphogenesis | EFG1, HWP1, HGC1, WAL1, VRP1 | Down |
| Biofilm maturation & dispersion | RBT1, NRG1 | Down |
| Gluconeogenesis | Down | |
| Iron metabolism | Down | |
| Regulation of RNA biosynthesis | Down |
Based on a study where C. auris was treated with 75 µM this compound. In total, 1,766 genes were differentially expressed, with 447 showing at least a 1.5-fold increase and 304 showing at least a 1.5-fold decrease[4][5][6].
Experimental Protocols
A generalized experimental workflow for comparative transcriptomics of this compound-treated fungal cells is outlined below, based on methodologies reported in the cited literature.
Fungal Strain and Culture Conditions
-
Fungal Strains: Candida albicans (e.g., SC5314, CAF2) or Candida auris strains are commonly used.
-
Media: Yeast extract-peptone-dextrose (YPD) medium is frequently used for routine growth.
-
Culture Inoculation: Overnight cultures are diluted into fresh media to a specific starting density (e.g., 1:100).
-
This compound Treatment: this compound is added to the cultures at desired concentrations (e.g., 40 µM for C. albicans biofilms, 75 µM for planktonic C. auris). A vehicle control (e.g., methanol) is run in parallel.
-
Incubation: Cultures are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 6 to 24 hours) with shaking.
RNA Isolation and Sequencing
-
Cell Harvesting: Fungal cells are harvested by centrifugation.
-
RNA Extraction: Total RNA is extracted using methods like the hot-phenol method[7] or commercially available kits.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation: RNA-Seq libraries are prepared from total RNA using kits such as the NEBNext Ultra II RNA sample preparation kit[4].
-
Sequencing: Sequencing is performed on a platform like the Illumina NextSeq 500, generating single-read, 75-bp-long reads[4].
Data Analysis
-
Read Alignment: Raw sequencing reads are aligned to the reference genome of the respective fungal species.
-
Differential Gene Expression Analysis: Aligned reads are used to quantify gene expression levels, and statistical analysis is performed to identify genes with significant changes in expression between this compound-treated and untreated samples. A corrected p-value of <0.05 is a common threshold for significance[8][9][10].
Visualizing this compound's Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. cDNA Microarray Analysis of Differential Gene Expression in Candida albicans Biofilm Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Profiling of the Candida auris Response to Exogenous this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Profiling of the Candida auris Response to Exogenous this compound Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Farnesol's Synergistic Power: A Comparative Guide to Enhancing Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of farnesol's synergistic interactions with conventional antifungal agents, supported by experimental data and detailed protocols.
This compound, a quorum-sensing molecule produced by many fungal species, including Candida albicans, has emerged as a promising adjuvant in antifungal therapy. Its ability to inhibit the yeast-to-hyphal transition, a critical virulence factor, and disrupt biofilm formation makes it a compelling candidate for combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various classes of antifungal drugs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and antifungal drugs is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction. The following tables summarize the reported synergistic effects of this compound with azoles, polyenes, and echinocandins against various Candida species.
Table 1: Synergistic Effects of this compound with Azole Antifungals
| Candida Species | Antifungal Drug | This compound Concentration | FICI | Key Findings |
| C. albicans | Fluconazole (FLU) | 75 µM | 0.50 | Synergistic interaction observed against biofilms.[1][2] |
| C. albicans (FLU-resistant) | Fluconazole (FLU) | 200 µM | 0.4 - 0.75 | This compound enhances FLU activity and can revert the resistance profile.[3][4] |
| C. parapsilosis | Fluconazole (FLU) | Not Specified | 0.35 | Synergistic effect noted against clinical isolates.[3] |
| C. albicans | Itraconazole (ITZ) | Not Specified | 0.35 | This compound enhances the activity of ITZ in resistant isolates.[3] |
| C. parapsilosis | Voriconazole (VOR) | Not Specified | 0.5 | Synergy observed in combination with this compound.[3] |
Table 2: Synergistic Effects of this compound with Polyene Antifungals
| Candida Species | Antifungal Drug | This compound Concentration | FICI | Key Findings |
| C. albicans | Amphotericin B (AMB) | 18.75–300 µM | 0.79 | No strong synergistic interaction observed against biofilms, but an additive effect is present.[1][2] |
| C. parapsilosis | Amphotericin B (AMB) | Not Specified | 0.35 | Synergistic effect observed against clinical isolates.[3] |
Table 3: Synergistic Effects of this compound with Echinocandin Antifungals
| Candida Species | Antifungal Drug | This compound Concentration | FICI | Key Findings |
| C. albicans | Micafungin (B1204384) | Not Specified | 0.49 | The greatest synergistic effect was observed with this combination against biofilms.[1][2][5] |
| C. parapsilosis | Caspofungin | 75 µM | 0.155 - 0.5 | Synergism observed, with this compound eliminating the paradoxical growth seen with caspofungin alone.[6] |
| C. parapsilosis | Micafungin | Not Specified | 0.093 - 0.5 | Strong synergistic interaction noted against biofilms.[6] |
Experimental Protocols
Accurate validation of synergistic effects requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to assess the interaction between this compound and antifungal drugs.
Checkerboard Microdilution Assay
This is the most common method for determining the FICI and assessing synergy, additivity, or antagonism between two compounds.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and an antifungal drug, both alone and in combination.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium (or other suitable broth)
-
This compound stock solution
-
Antifungal drug stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the fungal isolate overnight and then dilute it in the appropriate broth to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Plate Setup:
-
Add 50 µL of broth to each well of a 96-well plate.
-
Serially dilute the antifungal drug along the x-axis of the plate.
-
Serially dilute this compound along the y-axis of the plate. This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Reading Results: Determine the MIC, which is the lowest concentration of the drug (alone or in combination) that inhibits visible fungal growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7]
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Checkerboard Assay Workflow
Time-Kill Curve Assay
This dynamic assay confirms synergistic interactions by measuring the rate of fungal killing over time.
Objective: To assess the rate and extent of fungal cell death when exposed to this compound and an antifungal drug, alone and in combination.
Materials:
-
Flasks or tubes for culture
-
Fungal isolate
-
Appropriate broth medium
-
This compound and antifungal drug solutions
-
Apparatus for colony counting (e.g., agar (B569324) plates, spreader)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1-5 x 10⁵ CFU/mL) in the test medium.
-
Treatment Groups: Set up cultures for:
-
Growth control (no drug)
-
This compound alone
-
Antifungal drug alone
-
This compound and antifungal drug in combination
-
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment group. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[8]
Time-Kill Curve Assay Workflow
Mechanisms of Synergistic Action
This compound's synergistic activity is multifactorial, involving the disruption of several key cellular processes in fungi. The proposed mechanisms are illustrated in the signaling pathway diagram below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro interactions between this compound and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of this compound with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro interactions between this compound and fluconazole, amphotericin B or micafungin against Candida albicans biofilms. [vivo.weill.cornell.edu]
- 6. Effect of caspofungin and micafungin in combination with this compound against Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Farnesol's Dual Role: A Comparative Analysis of its Effects on Planktonic and Biofilm-Grown Cells
For Immediate Release
Farnesol, a naturally occurring sesquiterpenoid alcohol found in many essential oils, is gaining increasing attention in the scientific community for its potent antimicrobial properties. This guide provides a comprehensive comparison of the effects of this compound on two distinct microbial lifestyles: free-swimming planktonic cells and structured, surface-attached biofilms. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial strategies.
Executive Summary
Microbial resistance to conventional antibiotics is a pressing global health issue, necessitating the exploration of alternative therapeutic agents. This compound has emerged as a promising candidate, demonstrating significant activity against a range of pathogenic microorganisms. However, its efficacy is markedly different when targeting planktonic cells versus the more resilient biofilm communities. Biofilms, characterized by a protective extracellular matrix, exhibit increased tolerance to antimicrobial agents. Understanding the differential impact of this compound on these two microbial states is crucial for its potential therapeutic applications.
Planktonic vs. Biofilm: A Tale of Two Susceptibilities
Generally, planktonic cells are significantly more susceptible to this compound than their biofilm counterparts. The minimum inhibitory concentration (MIC) required to inhibit the growth of planktonic bacteria and fungi is substantially lower than the concentrations needed to eradicate established biofilms.[1][2] This disparity is attributed to the complex architecture of biofilms, which can physically impede this compound's penetration, and the altered metabolic state of the embedded cells.
In the context of Candida albicans, a common fungal pathogen, this compound's primary anti-biofilm mechanism is the inhibition of the yeast-to-hyphae morphological transition, a critical step for biofilm formation.[3][4] As a quorum-sensing molecule, this compound interferes with the cell-to-cell communication that governs this filamentation process.
Conversely, against the bacterium Staphylococcus aureus, this compound's principal mode of action against planktonic cells is the disruption of the cytoplasmic membrane's integrity, leading to the leakage of vital ions and subsequent cell death.[1] While this mechanism is also at play against S. aureus biofilms, its effectiveness is diminished by the protective biofilm matrix. Interestingly, this compound has shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant biofilms.[5]
Quantitative Data Comparison
The following tables summarize the differential effects of this compound on planktonic and biofilm cells of Candida albicans and Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Cells
| Microorganism | Strain(s) | This compound MIC (µM) |
| Candida albicans | ATCC 10231 | 300[2] |
| Staphylococcus aureus | MSSA | 125[5] |
| Staphylococcus aureus | MRSA & Clinical Isolates | 150 - 250[1][5] |
Table 2: Effective Concentrations of this compound against Biofilms
| Microorganism | Strain(s) | This compound Concentration (µM) | Effect |
| Candida albicans | ATCC 90028 | 300 | Complete inhibition of biofilm formation[3][4] |
| Staphylococcus aureus | MSSA & MRSA | 100 | Minimal biofilm formation[1] |
| C. albicans & S. aureus (Mixed Biofilm) | MSSA | 125 | 50% inhibition of biofilm formation (MBIC50)[5] |
| C. albicans & S. aureus (Mixed Biofilm) | MRSA | 250 | 50% inhibition of biofilm formation (MBIC50)[5] |
| C. albicans & S. aureus (Mixed Biofilm) | MSSA & MRSA | 300 (in combination with Oxacillin) | 80% inhibition of pre-formed biofilm[5] |
Visualizing the Mechanisms and Methods
To further elucidate the processes involved, the following diagrams illustrate this compound's mechanism of action and standard experimental workflows.
Mechanisms of Action
Caption: this compound's inhibitory effect on the Ras1-cAMP-PKA pathway in C. albicans.
Caption: this compound's mechanism of action against S. aureus via membrane disruption.
Experimental Workflows
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Biofilm Formation and Inhibition Assay.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Planktonic Cells
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: A microbial culture is grown overnight and then diluted to a 0.5 McFarland standard.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 24 to 48 hours.
-
MIC Determination: The MIC is recorded as the lowest this compound concentration that completely inhibits visible growth.
Biofilm Formation and Inhibition Assay
This protocol utilizes crystal violet staining to quantify biofilm mass.
-
Biofilm Growth: A standardized microbial suspension is added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow biofilm formation. For inhibition studies, this compound is added at the start of incubation.
-
Washing: Non-adherent planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: After washing away excess stain, the crystal violet absorbed by the biofilm is solubilized with 30% acetic acid.
-
Quantification: The biofilm biomass is quantified by measuring the absorbance of the solubilized stain at 570 nm.
References
- 1. Effect of this compound on Staphylococcus aureus Biofilm Formation and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro interactions between this compound and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Candida albicans biofilm formation by this compound, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Candida albicans Biofilm Formation by this compound, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Farnesol Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of farnesol, a key sesquiterpene alcohol involved in various biological processes. The following sections detail the performance of common analytical techniques, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The selection of an analytical method for this compound measurement is critical for obtaining accurate and reproducible data. Gas Chromatography (GC) and Liquid Chromatography (LC) based methods are the most common approaches, each with its own set of advantages and limitations. The choice of method is often dictated by the sample matrix, required sensitivity, and available instrumentation.
Below is a summary of quantitative data from validated methods for this compound analysis.
| Analytical Method | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Sample Matrix | Reference |
| GC-FID | Flame Ionization Detector | 0.02 ng/µl (0.09 µM) | 0.05 ng/µl | Fungal Culture (Candida albicans) | [1][2][3] |
| GC-MS | Mass Spectrometry | Not explicitly stated, but sensitive to 1.0 μg per 100 ml for similar compounds | Not explicitly stated, but identifiable at 8 ppm | Snack Foods | [4][5] |
| UHPLC-MS/MS | Tandem Mass Spectrometry | 30 fmol | Not explicitly stated | Vaginal Fluid, Microsomes | [6][7] |
| HPLC | Diode-Array Detector | Not explicitly stated | Not explicitly stated | Fungal Culture Conditioned Medium | [8] |
| UPC²-MS | Mass Spectrometry | Not explicitly stated | Sensitive to 0.25 ppm | Cosmetics | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the widely used GC-MS and LC-MS methods for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and sensitive method for the analysis of volatile compounds like this compound.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 g of the sample, add 5 mL of deionized water and 5 mL of methyl tert-butyl ether.[11]
-
Mix the sample for 30 minutes.
-
Remove water by adding 5 g of anhydrous sodium sulfate (B86663) and centrifuge at 3000 x g for 30 minutes.[11]
-
Collect the supernatant (organic layer) and filter it.
-
An internal standard can be added prior to analysis.
2. GC-MS Conditions:
-
Instrument: Agilent 7890A GC with 5975C MSD.[6]
-
Column: Agilent J&W DB-17ms, 30 m × 0.25 mm, 0.25 µm film thickness.[5]
-
Injector: Pulsed splitless mode.[11]
-
Oven Temperature Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[11]
-
Carrier Gas: Helium.[12]
-
MS Detection: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high specificity and sensitivity, making it suitable for complex biological matrices.[6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 100 µL of acetonitrile (B52724) containing an internal standard.[13]
-
Vortex the mixture for 5 minutes.[13]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[13]
-
Transfer the supernatant to an LC vial for analysis.[13]
2. LC-MS/MS Conditions:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS or similar.[6]
-
Column: Waters UPLC BEH C18, 50 mm × 2.1 mm, 1.8 µm.[13]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[13]
-
Flow Rate: 0.37 mL/min.[13]
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for specific transitions of this compound and the internal standard.[14]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound measurement.
Caption: Workflow for cross-validating analytical methods.
This compound's Role as a Quorum Sensing Molecule
This compound is a well-studied quorum-sensing molecule, particularly in the fungus Candida albicans.[3][10] It plays a crucial role in regulating morphogenesis, biofilm formation, and virulence. The accurate measurement of this compound is therefore essential for understanding these processes.
The diagram below illustrates the logical relationship of this compound in the quorum-sensing pathway of Candida albicans.
Caption: this compound's role in quorum sensing.
References
- 1. Quantitative assay for this compound and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Quantitative assay for this compound and the aromatic fusel alcohols from " by Cory H. T. Boone, Daniel Gutzmann et al. [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Unambiguous determination of this compound and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. ocl-journal.org [ocl-journal.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Farnesol: A Guide to Safe and Compliant Disposal in a Laboratory Setting
The proper disposal of Farnesol is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its classification as a skin and eye irritant, a potential allergen, and a substance toxic to aquatic life, this compound must be managed as hazardous chemical waste.[1][2][3] Adherence to established protocols is essential for researchers, scientists, and drug development professionals who handle this substance.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound waste, from initial collection to final removal by a certified disposal service.
This compound Hazard Profile
Understanding the toxicological and environmental hazards of this compound underscores the importance of proper handling and disposal. The following table summarizes key quantitative data.
| Hazard Metric | Species | Value | Classification/Remarks |
| Acute Oral Toxicity (LD50) | Rat | 6,000 - 20,000 mg/kg | Not classified as acutely toxic via oral route.[1][4] |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5,000 mg/kg | Not classified as acutely toxic via dermal route.[1] |
| Aquatic Toxicity (EC50) | Daphnia magna (Water flea) | 2.2 mg/L, 48 hours | Toxic to aquatic life with long-lasting effects.[1][3] |
| Flash Point | N/A | 96 °C | Combustible liquid.[4] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential procedures for safely collecting, storing, and disposing of this compound waste in a laboratory environment.
Step 1: Waste Characterization and Personal Protective Equipment (PPE)
-
Identify as Hazardous Waste : All waste streams containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous chemical waste.
-
Wear Appropriate PPE : Before handling this compound waste, ensure you are wearing the necessary protective gear to prevent skin and eye contact.[1][5]
Step 2: Waste Collection and Segregation
-
Use a Designated Waste Container :
-
Select a container made of a non-reactive material such as glass or high-density polyethylene (B3416737) (HDPE).[5]
-
Ensure the container has a tight-fitting lid to prevent the release of vapors.[5]
-
The container must be clean and free of contaminants before use.
-
-
Segregate Waste :
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling.
-
Affix a Hazardous Waste Tag : As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8][9][10]
-
Complete the Label Information : The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound" and all other constituents in the container, including solvents and their approximate percentages. Do not use abbreviations or formulas.[7][9]
-
The specific hazard characteristics (e.g., "Irritant," "Environmentally Hazardous," "Combustible").[9]
-
The date the container was first used for waste accumulation.[9]
-
Your name, lab location (building and room number), and contact information.[8]
-
Step 4: Storage of this compound Waste
-
Designate a Satellite Accumulation Area (SAA) : Store the waste container at or near the point of generation in a designated SAA, such as a chemical fume hood or a secondary containment bin on a workbench.[9][10][11]
-
Ensure Safe Storage Conditions :
-
Keep the waste container securely closed at all times, except when adding waste.[5][8][10]
-
Store the container in a cool, dry, and well-ventilated location.[5]
-
Keep the SAA away from heat sources, open flames, or sparks.[5]
-
Use secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.[8]
-
Step 5: Managing Spills During Collection
In the event of a small spill during waste transfer, follow these steps:
-
Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the liquid.[1][12]
-
Collect the Waste : Carefully collect the absorbent material and place it in the designated solid hazardous waste container for this compound.[12]
-
Clean the Area : Decontaminate the surface thoroughly to remove any residual contamination.[1]
-
Dispose of Contaminated Materials : All materials used for cleanup must be disposed of as hazardous waste.
Step 6: Arranging for Final Disposal
-
Do Not Dispose in Drains or Trash : Never pour this compound waste down the sink or dispose of it in the regular trash.[1][5] This is environmentally harmful and a regulatory violation.
-
Monitor Container Volume : Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion.
-
Request a Pickup : Once the container is full, or if you are generating waste infrequently, follow your institution's procedures to request a pickup from the EHS department or their certified waste disposal contractor.[5][8] They will transport the waste for final, compliant disposal at an approved facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. vigon.com [vigon.com]
- 2. axxence.de [axxence.de]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. cpachem.com [cpachem.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Farnesol
Comprehensive Safety and Handling Guide: Farnesol
This guide provides essential safety, handling, and disposal protocols for this compound, designed for laboratory and research professionals. Following these procedures is critical for ensuring personal safety and environmental protection.
Quick Reference Safety Information
This compound is a combustible liquid that can cause significant skin and eye irritation and may trigger allergic skin reactions.[1][2][3][4][5][6] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Rationale |
| Eye & Face | Safety glasses with side-shields or chemical safety goggles.[1][4][7] A face shield is also recommended for splash risks.[1][4] | Protects against splashes that can cause serious eye irritation.[1][2][3] Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Hand | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile).[1][6][7] | Prevents direct skin contact, which can cause irritation and allergic reactions.[1][4][7] |
| Body | Laboratory coat. An impervious apron and safety footwear are recommended.[1][7] | Minimizes the risk of skin contact from spills or splashes.[7] |
| Respiratory | Not typically required with adequate engineering controls (e.g., fume hood).[1][8] | If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation.[7][9] |
Table 2: Key Safety and Physical Data for this compound
| Parameter | Value |
| Flash Point | 96 °C / 204.8 °F[8][10] |
| Boiling Point | 149 °C / 300.2 °F (@ 4 mmHg)[8][9] |
| LD50 Oral (Rat) | 6,000 - 20,000 mg/kg[2][10] |
| LD50 Dermal (Rabbit/Rat) | >5,000 - 15,000 mg/kg[2][10] |
| Occupational Exposure Limits | None established[1][4][6][8] |
| Storage Temperature | 15°C to 25°C (59°F to 77°F)[11] |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Pre-Handling Checklist
-
Verify Engineering Controls: Ensure a chemical fume hood or other local exhaust ventilation is operational.[9][12]
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]
-
Assemble PPE: Gather all required PPE as specified in Table 1. Inspect gloves for any signs of damage before use.[4]
-
Prepare Workspace: Clear the handling area of all unnecessary items. Keep away from heat, sparks, open flames, and other ignition sources.[1][5][7][11]
-
Review First Aid Procedures: Familiarize yourself with the first aid measures for this compound exposure.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, followed by safety goggles and/or a face shield, and finally, chemical-resistant gloves.
-
Ground Equipment: When transferring this compound, ensure all equipment is properly grounded to prevent static discharge.[1][5] Use non-sparking tools.[5][11]
-
Chemical Transfer: Perform all work involving open containers of this compound inside a certified chemical fume hood to avoid inhaling vapors.[7][11]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[4][7]
-
Post-Handling:
Storage Requirements
-
Container: Store in the original, tightly sealed, and clearly labeled container.[4][7][11] Suitable materials include glass, stainless steel, or HDPE.[11]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][7][11]
-
Conditions: Keep away from direct sunlight, heat, and ignition sources.[11] Protect from light.[4][7]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and alkalis.[7][11][8][9]
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
Immediate and appropriate action is required in the event of a spill, exposure, or for waste disposal.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large.
-
Eliminate Ignition Sources: Turn off any open flames, hot plates, or other ignition sources.[1][7]
-
Ventilate: Increase ventilation in the area.[7]
-
Wear PPE: Don appropriate PPE, including respiratory protection if vapors are significant.[7]
-
Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][4][7] Do not allow the spill to enter drains or waterways.[1][4][7]
-
Collect Waste: Carefully collect the absorbed material and contaminated debris into a suitable, labeled, and sealed container for hazardous waste disposal.[1][4][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1][13]
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for several minutes.[1][3] If skin irritation or a rash occurs, seek medical attention.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do so.[1][3][5] If eye irritation persists, seek medical attention.[1][3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if symptoms develop or persist.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1][3] Seek immediate medical attention or contact a poison control center.[1] |
Waste Disposal Plan
-
Regulations: All waste disposal must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][4][7]
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.
-
Disposal Method: Do not dispose of this compound down the drain or in general waste.[1] Arrange for disposal through a licensed professional waste disposal service.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
References
- 1. vigon.com [vigon.com]
- 2. axxence.de [axxence.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. prodasynth.com [prodasynth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. zoro.com [zoro.com]
- 10. cpachem.com [cpachem.com]
- 11. consolidated-chemical.com [consolidated-chemical.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. This compound | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
